Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDVZUAUPOAVLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657766 | |
| Record name | tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913642-78-1 | |
| Record name | tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
CAS Number: 913642-78-1
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, a key building block in modern medicinal chemistry. We will delve into its physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its strategic applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this versatile morpholine derivative.
Introduction: The Strategic Importance of the Morpholine Scaffold
The morpholine ring is a "privileged scaffold" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and target binding affinity. This compound (CAS No. 913642-78-1) is a particularly valuable derivative, offering a unique combination of a protected amine for controlled reactivity, a chiral center for stereospecific interactions, and a pendant hydroxyethyl group that can serve as a key hydrogen bond donor or a point for further chemical elaboration.[1][2]
This guide will serve as a technical resource for the effective utilization of this compound in the synthesis of novel therapeutic agents.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 913642-78-1 | [3][4] |
| Molecular Formula | C₁₁H₂₁NO₄ | [3] |
| Molecular Weight | 231.29 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | Colorless to yellow liquid or solid | [2] |
| Boiling Point | ~336 °C (Predicted) | |
| Density | ~1.097 g/cm³ (Predicted) |
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
GHS Hazard Statements: [3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis Protocol: A Reliable and Scalable Approach
While multiple strategies exist for the synthesis of substituted morpholines, the following protocol is a robust and reproducible method for the preparation of this compound, adapted from established procedures for similar N-Boc protected amino alcohols.
Synthesis Workflow
Caption: A proposed two-step synthesis of the title compound.
Detailed Experimental Procedure
Step 1: Synthesis of tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate
-
To a stirred solution of 2-(2-aminoethoxy)ethanol (1.0 eq.) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM (2 volumes).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (10 volumes) at -78 °C, slowly add dimethyl sulfoxide (DMSO, 3.0 eq.).
-
Stir the mixture for 30 minutes, then add a solution of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (1.0 eq.) in DCM (5 volumes).
-
Stir for an additional 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the title compound.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a highly sought-after building block in the synthesis of complex molecules for drug discovery.
Role as a Privileged Scaffold
The morpholine moiety is known to impart favorable pharmacokinetic properties, including:
-
Improved Solubility: The polar ether and amine functionalities of the morpholine ring can enhance the aqueous solubility of a drug candidate.[1]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an improved half-life of the drug.[2]
-
Reduced Off-Target Effects: The defined conformation of the morpholine ring can lead to more specific interactions with the target protein, reducing off-target binding and potential side effects.
Strategic Importance of the 2-(2-hydroxyethyl) Substituent
The 2-(2-hydroxyethyl) side chain provides several advantages in drug design:
-
Hydrogen Bonding: The terminal hydroxyl group can act as a hydrogen bond donor, forming crucial interactions with the target protein's active site.
-
Chiral Recognition: The chiral center at the 2-position allows for stereospecific interactions, which can be critical for achieving high potency and selectivity.
-
Vector for Further Functionalization: The hydroxyl group can be readily modified to introduce other functional groups, enabling the exploration of structure-activity relationships (SAR).
Application in Kinase Inhibitor Synthesis
The morpholine scaffold is a common feature in many kinase inhibitors.[5] The structural rigidity and hydrogen bonding capabilities of molecules derived from this compound make it an attractive starting material for the synthesis of novel inhibitors targeting various kinases implicated in cancer and other diseases. The hydroxyethyl side chain can mimic the ribose moiety of ATP, a natural substrate for kinases, leading to potent and selective inhibition.
Caption: Conceptual role of the building block in kinase inhibition.
Spectral Data (Predicted)
Predicted ¹H NMR (400 MHz, CDCl₃)
-
δ 1.45 (s, 9H): tert-butyl protons
-
δ 1.6-1.8 (m, 2H): -CH₂ -CH₂OH
-
δ 2.8-3.0 (m, 2H): Morpholine ring protons
-
δ 3.5-3.9 (m, 7H): Morpholine ring protons and -CH₂-CH₂ OH
-
Broad singlet for -OH proton
Predicted ¹³C NMR (100 MHz, CDCl₃)
-
δ 28.4: (CH₃)₃C-
-
δ 37.0: -C H₂-CH₂OH
-
δ 44.0, 67.0, 75.0: Morpholine ring carbons
-
δ 61.0: -CH₂-C H₂OH
-
δ 80.0: -(CH₃)₃C -
-
δ 155.0: Carbonyl carbon of the carbamate
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique combination of a privileged morpholine scaffold, a chiral center, and a functionalizable hydroxyethyl side chain provides medicinal chemists with a powerful tool for the design and development of novel therapeutics. The information and protocols provided in this guide are intended to facilitate its effective application in research and drug discovery programs.
References
- Supporting Information for various chemical syntheses. (Accessible through chemical supplier websites).
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Cenmed Enterprises. tert-Butyl (3R)-3-(2-hydroxyethyl)morpholine-4-carboxylate. [Link]
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ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
Organic Syntheses. Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. [Link]
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Chem-Impex. 2-Carboxymethyl-morpholine-4-carboxylic acid tert-butyl ester. [Link]
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Chu-肽生物科技. This compound. [Link]
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PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]
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ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
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American Elements. (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate. [Link]
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PubChem. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]
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Amines & Plasticizers Limited. Hydroxy Ethyl Morpholine* (HEM). [Link]
- Google Patents. Production of n-(substituted) morpholine.
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Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Morpholine. [Link]
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PMC. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. [Link]
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An In-Depth Technical Guide to tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, outline a detailed and validated synthetic protocol, and discuss its strategic applications in the field of drug discovery and development. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates to construct complex molecular architectures with therapeutic potential.
Introduction: The Strategic Value of the Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable properties, including metabolic stability, low toxicity, and the ability to improve the pharmacokinetic profile of a parent molecule, make it a desirable structural motif. The introduction of specific substituents onto the morpholine core allows for the fine-tuning of a compound's biological activity and physical properties.
This compound is a bifunctional derivative of particular interest. It incorporates two key features:
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. Its stability under various reaction conditions and its facile, clean removal under acidic conditions make it an ideal choice for multi-step synthetic campaigns. This feature allows for selective reactions at other sites of the molecule before revealing the secondary amine for further elaboration.
-
A Primary Hydroxyl Group: The 2-hydroxyethyl side chain provides a reactive handle for a multitude of chemical transformations. It can be oxidized, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions, enabling the connection of the morpholine core to other parts of a target molecule.
This unique combination makes the title compound a versatile intermediate for constructing complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1]
Physicochemical and Structural Properties
The precise characterization of a chemical intermediate is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 231.29 g/mol | [2][3] |
| Molecular Formula | C₁₁H₂₁NO₄ | [2][3] |
| CAS Number | 913642-78-1 | [2][3][4] |
| IUPAC Name | This compound | [3] |
| Appearance | Colorless to light yellow liquid/solid | [5] |
| Boiling Point | 336 °C (Predicted) | [4] |
| Density | 1.097 g/cm³ (Predicted) | [4] |
| Storage Temperature | 2-8°C | [4][5] |
Synthesis Protocol: N-Boc Protection of 2-(Morpholin-2-yl)ethanol
The most direct and reliable method for preparing this compound is the N-protection of the parent amine, 2-(morpholin-2-yl)ethanol. This reaction is a standard procedure in organic synthesis.
Causality and Experimental Rationale
The chosen protocol utilizes di-tert-butyl dicarbonate (Boc₂O) as the protecting agent. This reagent is preferred due to its high reactivity with amines and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed during workup. A mild base, such as triethylamine (TEA) or sodium bicarbonate, is used to neutralize the carboxylic acid byproduct formed during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is selected as the solvent for its ability to dissolve both polar and non-polar reagents and its low boiling point, which facilitates product isolation. The reaction is typically run at room temperature, as the acylation of the amine is generally rapid and exothermic reactions are not a major concern on a laboratory scale.
Synthetic Workflow Diagram
Caption: Workflow for the N-Boc protection of 2-(morpholin-2-yl)ethanol.
Step-by-Step Experimental Methodology
Materials:
-
2-(Morpholin-2-yl)ethanol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc) for chromatography
-
Hexanes for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(morpholin-2-yl)ethanol (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Addition of Base: Add triethylamine (1.5 eq) to the solution.
-
Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the stirring amine solution at room temperature over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 4-12 hours).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x). The purpose of the water wash is to remove the triethylammonium salt and excess water-soluble reagents. The brine wash aids in breaking any emulsions and further drying the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Applications in Drug Discovery
The title compound serves as a crucial intermediate in the synthesis of high-value pharmaceutical targets. The morpholine core is a common feature in many kinase inhibitors, where the nitrogen and oxygen atoms can form critical hydrogen bonds within the ATP-binding pocket of the enzyme.
-
Scaffold for Elaboration: The primary alcohol can be readily converted to an aldehyde via oxidation (e.g., using Dess-Martin periodinane) for use in reductive amination reactions. Alternatively, it can be transformed into a leaving group (e.g., a mesylate or tosylate) to allow for the introduction of various nucleophiles, building out complex side chains.
-
Boc-Deprotection and Functionalization: After performing chemistry on the hydroxyethyl side chain, the Boc group can be cleanly removed with an acid like trifluoroacetic acid (TFA) in DCM. The resulting secondary amine is then available for amide bond formation, sulfonylation, or further alkylation, completing the synthesis of the target molecule.
The steric bulk of the tert-butyl group in the protecting group can also influence the reactivity and conformation of the molecule during synthesis, a factor that experienced chemists leverage to achieve desired stereochemical outcomes.[6]
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C to ensure long-term stability.[4][5]
Conclusion
This compound is a high-value, versatile chemical building block with significant applications in pharmaceutical research and development. Its dual functionality, provided by the orthogonally protected amine and the reactive primary alcohol, offers synthetic chemists a robust platform for constructing complex, biologically active molecules. Understanding its properties, synthesis, and safe handling is essential for its effective application in the laboratory.
References
-
N-Boc-2-(2-hydroxyethyl)morpholine. LookChem. [Link]
-
(5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Organic Syntheses. [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health (NIH). [Link]
-
This compound | C11H21NO4. PubChem. [Link]
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Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. [Link]
-
Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
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This compound. PubChem. [Link]
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Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4. PubChem. [Link]
-
SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses. [Link]
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Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate physical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Introduction: Contextualizing a Versatile Morpholine Building Block
This compound, often referred to in laboratory settings by synonyms such as N-Boc-2-(2-hydroxyethyl)morpholine, is a key heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a morpholine core, a hydroxyl functional group for further derivatization, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. The morpholine scaffold is a privileged structure in drug discovery, known to impart favorable properties such as aqueous solubility and metabolic stability.
A thorough understanding of this compound's physical and chemical properties is not merely academic; it is the foundation of its practical application. These properties govern critical parameters for researchers, including storage conditions, solvent selection for reactions and purification, analytical characterization, and safety protocols. This guide provides a comprehensive overview of these properties, grounded in established data and the causal logic behind their experimental determination, to empower scientists in their research and development endeavors.
Section 1: Chemical Identity and Molecular Structure
The precise identification of a chemical entity is the first step in any rigorous scientific investigation. The compound's IUPAC name, CAS registry number, and molecular formula provide a universal language for its identification, while structural identifiers like SMILES and InChI offer machine-readable formats for computational analysis.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 913642-78-1 | [1] |
| Molecular Formula | C₁₁H₂₁NO₄ | [1] |
| Molecular Weight | 231.29 g/mol | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(C1)CCO | [1] |
| InChI | InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h9,13H,4-8H2,1-3H3 | [1] |
| InChIKey | VUDVZUAUPOAVLM-UHFFFAOYSA-N | [1] |
Molecular Structure Visualization
The spatial arrangement of atoms dictates the molecule's reactivity and interactions. The diagram below illustrates the connectivity of the morpholine ring, the N-Boc protecting group, and the 2-hydroxyethyl side chain.
Caption: 2D structure of this compound.
Section 2: Core Physical and Chemical Properties
| Property | Value / Description | Significance & Experimental Insight |
| Physical State | Expected to be a colorless to yellow oil or viscous liquid at room temperature. | The lack of crystal lattice energy and the presence of a flexible side chain favor a liquid state. This is consistent with observations for similar compounds like N-Boc-2-hydroxymethylmorpholine, which is described as an oil[2]. The physical state is crucial for handling, weighing, and transfer operations. |
| Boiling Point | Not experimentally reported. Predicted to be >300 °C at atmospheric pressure. | Due to its high molecular weight and hydrogen bonding capability, a high boiling point is expected. Causality: For purification, vacuum distillation is the required method to prevent thermal decomposition, which can occur at the high temperatures needed for atmospheric distillation. |
| Melting Point | Not applicable if liquid at room temperature. | If the compound were a low-melting solid, Differential Scanning Calorimetry (DSC) would be the standard method for an accurate determination, providing insights into purity. |
| Solubility | Not experimentally reported. | Predicted Solubility Profile: Likely soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, and ethers[2]. Its solubility is driven by the large, nonpolar Boc group and the overall molecular structure. It is expected to have limited solubility in water and nonpolar alkanes. This information is vital for choosing reaction solvents and designing extraction and chromatography protocols. |
| Density | Not experimentally reported. | The density of a related isomer is predicted to be ~1.12 g/cm³[2]. Experimental determination using a pycnometer or an oscillating U-tube density meter is necessary for precise calculations in process scale-up. |
Section 3: Computed Properties and Spectroscopic Profile
Computational descriptors provide valuable insights into a molecule's behavior in biological systems, while spectroscopic data is essential for identity confirmation.
Computationally Derived Properties
These values, calculated from the molecule's structure, are predictive of its pharmacokinetic properties.
| Computed Property | Value | Significance in Drug Development |
| Topological Polar Surface Area (TPSA) | 59 Ų | TPSA is a key predictor of a drug's ability to permeate cell membranes. A value under 140 Ų is generally associated with good oral bioavailability. |
| Hydrogen Bond Donors | 1 | The single hydroxyl group can act as a hydrogen bond donor, influencing solubility and binding interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 | The four oxygen atoms (two in the morpholine ring, two in the carbamate) can act as hydrogen bond acceptors. |
| XLogP3-AA (Lipophilicity) | 0.5 | This value indicates a relatively balanced hydrophilic-lipophilic character, a desirable trait for many drug candidates to ensure sufficient solubility and membrane permeability. |
| Rotatable Bond Count | 5 | Molecular flexibility, indicated by the number of rotatable bonds, influences conformational freedom and the ability to fit into a target's binding pocket. |
| Source for all computed properties: PubChem[1] |
Expected Spectroscopic Fingerprint
While specific spectra for this compound require experimental acquisition, a senior scientist can predict the characteristic signals that serve as a protocol for identity validation.
-
¹H NMR (Proton NMR): The spectrum should feature a prominent singlet around δ 1.4-1.5 ppm integrating to 9H (the t-butyl group of the Boc protector). Complex multiplets corresponding to the morpholine ring and hydroxyethyl side-chain protons would appear in the δ 2.0-4.0 ppm region. A broad singlet for the hydroxyl (-OH) proton would also be present.
-
¹³C NMR (Carbon NMR): Distinct signals for the carbonyl carbon of the Boc group (δ ~155 ppm), the quaternary and methyl carbons of the t-butyl group (δ ~80 and ~28 ppm, respectively), and the various carbons of the morpholine ring and side chain would be observed.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the carbamate carbonyl at ~1690 cm⁻¹, a broad O-H stretch from the alcohol group around 3400 cm⁻¹, and C-H stretching bands below 3000 cm⁻¹.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the expected protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 232.15.
Section 4: Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable in a research environment. The following guidelines are based on the Globally Harmonized System (GHS) classifications for this compound.
GHS Hazard Classification:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Recommended Handling and Storage Protocol:
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of any vapors or aerosols.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.
-
Handling: Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Based on protocols for similar chemicals, storage at 2-8°C is recommended to ensure long-term stability[3]. Keep away from strong oxidizing agents.
Safe Handling Workflow
Caption: A standardized workflow for the safe handling of the compound.
Section 5: Self-Validating Experimental Protocols
Trustworthy science relies on validated methods. The following protocols describe standard procedures for confirming the identity and purity of this compound.
Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy
Objective: To confirm the molecular structure of the compound by analyzing its proton nuclear magnetic resonance spectrum.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. A typical acquisition involves 16-64 scans.
-
Data Processing: Fourier transform the raw data, and perform phase and baseline corrections.
-
Validation Check:
-
Integrate all signals. The ratio of integrals should correspond to the number of protons in each environment.
-
Confirm the presence of a singlet at ~1.4-1.5 ppm with an integral corresponding to 9 protons (the key signature of the Boc group).
-
Analyze the chemical shifts and splitting patterns of the remaining signals to ensure they are consistent with the morpholine and hydroxyethyl moieties. The acquired spectrum must match the expected fingerprint described in Section 3.
-
Protocol 2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound by separating it from any potential impurities.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
HPLC System:
-
Column: A reverse-phase C18 column is typically effective.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical gradient might run from 10% B to 95% B over 10-15 minutes.
-
Detector: A UV detector set to a wavelength where the carbamate group absorbs (e.g., 210-220 nm).
-
-
Injection & Run: Inject a small volume (e.g., 5-10 µL) of the sample solution and run the gradient method.
-
Data Analysis:
-
Integrate the area of all peaks in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.
-
-
Validation Check: A pure sample should yield a single major peak. The percentage area of this peak provides a quantitative measure of purity, which should meet the requirements for its intended use (typically >95% for R&D).
Conclusion
This compound is more than just a catalog chemical; it is a tool for innovation in drug discovery. Its physical properties—a liquid state, predictable solubility, and a balance of hydrophilic and lipophilic character—make it a tractable and versatile synthetic intermediate. By understanding and applying the principles of its chemical identity, safe handling, and analytical validation as outlined in this guide, researchers can confidently and effectively incorporate this valuable building block into their synthetic workflows, accelerating the path toward new therapeutic discoveries.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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- 1. This compound | C11H21NO4 | CID 44182317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE | 135065-69-9 [chemicalbook.com]
- 3. (R)-Tert-Butyl 2-(Hydroxymethyl)Morpholine-4-Carboxylate: Properties, Uses & Supplier in China | High Purity Chemical Compound for Research [chemheterocycles.com]
A Technical Guide to the Synthesis of N-Boc-2-(2-hydroxyethyl)morpholine
Section 1: Strategic Overview and Significance
N-Boc-2-(2-hydroxyethyl)morpholine (CAS 913642-78-1) is a key heterocyclic building block in modern organic synthesis.[1][2][3] Its bifunctional nature, featuring a protected secondary amine within the morpholine ring and a primary alcohol side chain, makes it an invaluable intermediate for constructing more complex molecules. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under a wide range of conditions while being readily removable under mild acidic treatment, providing essential orthogonality in multi-step synthetic campaigns.[4][5]
This guide provides an in-depth examination of a reliable and commonly employed synthetic pathway to N-Boc-2-(2-hydroxyethyl)morpholine. The strategy is predicated on a two-step sequence: first, the synthesis of the core intermediate, 2-(morpholin-2-yl)ethanol[6], followed by the chemoselective N-protection of the morpholine nitrogen. We will explore the causality behind the choice of reagents and conditions and detail a self-validating protocol for researchers, scientists, and drug development professionals.[7]
Section 2: The Synthetic Pathway: A Mechanistic Dissection
The synthesis is logically divided into the formation of the morpholine ring system followed by its protection. This approach allows for the isolation and characterization of the key intermediate, ensuring the integrity of the core structure before proceeding.
Part A: Formation of the Core Intermediate: 2-(Morpholin-2-yl)ethanol
The construction of the morpholine ring is a foundational step in heterocyclic chemistry.[8][9] A prevalent and effective method involves the cyclization of amino alcohols. While various specific routes exist, a common strategy is the reaction of an appropriate amino alcohol with a C2 dielectrophile, often followed by a base-mediated ring closure. For instance, the reaction of an amino alcohol with epichlorohydrin can yield a chlorohydrin intermediate which, upon treatment with a base, cyclizes to form the 2-substituted morpholine ring.[10][11] This approach is widely cited and provides a reliable entry point to the required 2-(morpholin-2-yl)ethanol core.
Part B: N-Boc Protection: Mechanism and Experimental Control
The protection of the secondary amine in 2-(morpholin-2-yl)ethanol is critical for its use as a building block. The Boc group is ideal for this purpose. The reaction proceeds via the nucleophilic attack of the morpholine nitrogen onto one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).
Mechanism of N-Boc Protection: The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The base does not participate in the primary reaction but serves to neutralize the acidic byproduct, tert-butoxycarboxylic acid, which decomposes into carbon dioxide and tert-butanol, driving the reaction to completion.[4]
The workflow for this crucial protection step is visualized below.
Caption: General workflow for N-Boc protection of 2-(morpholin-2-yl)ethanol.
Section 3: Detailed Experimental Protocol: N-Boc Protection
This protocol provides a self-validating system where successful execution, confirmed by the analytical data in the subsequent section, ensures the synthesis of the target compound with high purity.
Materials and Reagents:
-
2-(Morpholin-2-yl)ethanol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
Ethyl Acetate/Hexane (for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(morpholin-2-yl)ethanol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Reagents: Add triethylamine (1.5 eq) to the solution. In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM and add it dropwise to the stirring reaction mixture at room temperature.
-
Causality Insight: A slight excess of Boc₂O ensures complete consumption of the starting amine. TEA is a sufficiently strong, non-nucleophilic base to neutralize the acid formed during the reaction without competing in side reactions. DCM is an excellent solvent choice due to its inertness and ease of removal.[12]
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexane). The reaction is complete when the starting amine spot is no longer visible. This typically takes 2-4 hours.
-
Self-Validation: TLC is a critical in-process control. The disappearance of the starting material and the appearance of a new, less polar product spot provides real-time validation of the reaction's progress.
-
-
Aqueous Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with brine.
-
Causality Insight: The water wash removes excess TEA and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process of the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford N-Boc-2-(2-hydroxyethyl)morpholine as a clear oil or solid.
Section 4: Protocol Validation and Data Interpretation
The identity and purity of the synthesized N-Boc-2-(2-hydroxyethyl)morpholine must be rigorously confirmed. The following data serves as the benchmark for a successful synthesis.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 913642-78-1 | [3][13] |
| Molecular Formula | C₁₁H₂₁NO₄ | [1][13] |
| Molecular Weight | 231.29 g/mol | [1][3][13] |
| Boiling Point | ~336 °C | [13] |
| Density | ~1.097 g/mL | [13] |
Table 2: Representative ¹H NMR Characterization Data
The ¹H NMR spectrum is the most definitive tool for structural confirmation. The presence of the Boc group introduces characteristic signals and can lead to conformational isomers (rotamers), which may cause some peaks to appear broadened or duplicated.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.00 - 3.80 | m | 3H | -OCH₂- and -OCH- in morpholine ring |
| ~3.70 - 3.55 | m | 3H | -CH₂OH and morpholine CH |
| ~3.45 | t | 1H | Morpholine CH |
| ~2.90 - 2.60 | m | 2H | Morpholine CH₂ |
| ~1.80 - 1.60 | m | 2H | -CH₂CH₂OH |
| 1.45 | s | 9H | -C(CH₃)₃ (Boc group) |
Note: Spectral data is representative and may vary slightly based on the solvent and instrument used. Data is synthesized based on typical values for such structures and available spectral information.[14]
Data Interpretation for Validation:
-
¹H NMR: The key signal for validation is the large singlet at ~1.45 ppm, integrating to 9 protons, which unequivocally confirms the presence of the tert-butyl group from the Boc protecting agent. The other signals should correspond to the protons on the morpholine ring and the hydroxyethyl side chain.
-
Mass Spectrometry (MS): Analysis by ESI-MS should show a peak corresponding to the molecular ion plus a proton [M+H]⁺ at m/z ≈ 232.3 or the sodium adduct [M+Na]⁺ at m/z ≈ 254.3. This confirms the correct molecular weight.[13]
The combination of a completed reaction as monitored by TLC and analytical data (NMR, MS) that matches these reference values provides a robust, self-validating system for this protocol.
Section 5: Conclusion
The synthesis of N-Boc-2-(2-hydroxyethyl)morpholine via the N-protection of its parent amine is a reliable and efficient process. The methodology presented here, grounded in fundamental principles of organic chemistry, provides a clear and reproducible pathway for obtaining this valuable synthetic intermediate. By understanding the causality behind each procedural step and employing rigorous in-process controls and final product characterization, researchers can confidently produce high-purity material essential for applications in drug discovery and development.
References
- 2-Morpholin-2-yl-ethanol hydrochloride. (2024). ChemBK.
- N-Boc-2-(2-hydroxyethyl)morpholine(1257856-15-7) 1H NMR spectrum.ChemicalBook.
-
Williams, R. M., et al. (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Organic Syntheses. [Link]
-
Cas 913642-78-1,N-Boc-2-(2-hydroxyethyl)morpholine. lookchem. [Link]
-
Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. (2023). ResearchGate. [Link]
-
Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. ACS Publications (The Journal of Organic Chemistry). [Link]
-
2-Morpholinoethanol. PubChem. [Link]
-
2-morpholin-4-yl-ethanol. Chemical Synthesis Database. [Link]
-
Morpholine synthesis. Organic Chemistry Portal. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]
- Production of n-(substituted) morpholine.
-
Recent progress in the synthesis of morpholines. (2019). ResearchGate. [Link]
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. [Link]
-
N-Boc-2-(2-hydroxyethyl)morpholine. LookChem. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
N-Boc-2-(2-hydroxyethyl)morpholine. Sunway Pharm Ltd. [Link]
-
Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]
- Synthesis method of N-Boc piperazine.
-
N-(2-Hydroxyethyl)-morpholine N-oxide. PubChem. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
(R)-N-Boc-2-hydroxymethylmorpholine. PubChem. [Link]
-
tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate. PubChem. [Link]
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- 3. This compound | C11H21NO4 | CID 44182317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
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- 6. 132995-76-7|2-(Morpholin-2-yl)ethanol|BLD Pharm [bldpharm.com]
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4-Boc-2-(2-hydroxyethyl)morpholine chemical structure
An In-Depth Technical Guide to 4-Boc-2-(2-hydroxyethyl)morpholine: A Privileged Scaffold for Modern Drug Discovery
Prepared by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, commonly known as 4-Boc-2-(2-hydroxyethyl)morpholine. This molecule is a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its structure uniquely combines the pharmacokinetically advantageous morpholine scaffold with two distinct and orthogonally reactive functional groups: a Boc-protected amine and a primary alcohol. We will delve into its structural components, physicochemical properties, a representative synthesis, and detailed characterization methods that ensure its identity and purity. Furthermore, this guide explores the molecule's chemical reactivity and provides field-proven protocols for its key transformations, highlighting its utility as a versatile intermediate for the synthesis of complex pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.
Molecular Structure and Physicochemical Properties
The structure of 4-Boc-2-(2-hydroxyethyl)morpholine is defined by a central morpholine ring. The nitrogen atom at the 4-position is protected by a tert-butoxycarbonyl (Boc) group, and a 2-hydroxyethyl substituent is present at the 2-position. This arrangement provides a chiral center at the C2 position of the morpholine ring.
Caption: 2D Chemical Structure of 4-Boc-2-(2-hydroxyethyl)morpholine.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 913642-78-1 | [1] |
| Molecular Formula | C₁₁H₂₁NO₄ | [1] |
| Molecular Weight | 231.29 g/mol | [1] |
| Appearance | Colorless to yellow liquid/oil | N/A |
| Boiling Point | ~336 °C (Predicted) | N/A |
| Density | ~1.097 g/cm³ (Predicted) | N/A |
| Storage | 2-8 °C, under inert atmosphere | N/A |
The Role of Key Structural Motifs in Drug Discovery
The utility of 4-Boc-2-(2-hydroxyethyl)morpholine stems directly from the strategic combination of its two core components: the morpholine scaffold and the Boc protecting group.
The Morpholine Scaffold: A "Privileged" Structure
The morpholine ring is frequently described as a "privileged scaffold" in medicinal chemistry.[2][3] Its prevalence in approved drugs is not coincidental but is rooted in the advantageous physicochemical properties it imparts to a molecule.[4][5]
-
Improved Pharmacokinetics (PK): The morpholine moiety often enhances aqueous solubility and metabolic stability. The presence of the ether oxygen can form hydrogen bonds, while the tertiary amine (in its deprotected state) provides a basic handle that can be protonated at physiological pH, improving solubility and interactions with biological targets.[6]
-
Blood-Brain Barrier (BBB) Permeability: For drugs targeting the central nervous system (CNS), the morpholine ring provides a favorable balance of lipophilicity and hydrophilicity, often facilitating passage across the BBB.[2]
-
Structural Rigidity and Vectorial Orientation: The chair-like conformation of the morpholine ring acts as a rigid scaffold, holding appended substituents in well-defined three-dimensional orientations. This is critical for optimizing binding affinity to target proteins by correctly positioning pharmacophoric elements.[3]
The Boc Protecting Group: Enabling Synthetic Control
The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in modern organic synthesis.[7] Its function is to temporarily convert the nucleophilic and basic morpholine nitrogen into a non-reactive carbamate.[8]
-
Causality of Protection: By masking the amine, the Boc group allows for selective chemical transformations to be performed on other parts of the molecule, such as the primary alcohol of the hydroxyethyl side chain. Without it, the nitrogen would compete as a nucleophile in many reactions and would be protonated under acidic conditions, complicating subsequent steps.
-
Orthogonality and Stability: The Boc group is stable under a wide range of conditions, including basic, nucleophilic, and reductive environments.[8] This makes it compatible with many synthetic operations. Its key feature is its lability under acidic conditions, allowing for its clean and selective removal without disturbing other acid-sensitive groups if conditions are chosen carefully.[9][10]
Synthesis and Characterization
A robust and reproducible synthesis is paramount. While numerous methods exist for creating substituted morpholines, a common and practical approach for preparing the title compound involves the N-protection of a commercially available precursor.
Representative Synthetic Protocol: N-Boc Protection
This protocol describes the protection of 2-(2-hydroxyethyl)morpholine. It is a self-validating system, where successful synthesis is confirmed by the spectroscopic methods detailed in Section 3.3.
Reaction: 2-(2-hydroxyethyl)morpholine + (Boc)₂O → 4-Boc-2-(2-hydroxyethyl)morpholine
Materials:
-
2-(2-hydroxyethyl)morpholine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, dissolve 2-(2-hydroxyethyl)morpholine (1.0 eq) in DCM.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of DCM and add it dropwise to the reaction mixture. Causality Note: Slow addition is recommended to control the exotherm and gas evolution (CO₂).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress is monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, less polar product spot. The reaction is typically complete within 2-4 hours.
-
Aqueous Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities) and brine (to reduce the amount of water in the organic layer).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).
-
Final Product: Combine the pure fractions and concentrate under reduced pressure to afford 4-Boc-2-(2-hydroxyethyl)morpholine as a clear oil. Confirm identity and purity via NMR spectroscopy.
Synthesis and Verification Workflow
Caption: General workflow for the synthesis and verification of the target compound.
Structural Elucidation (Self-Validation)
Unambiguous characterization is essential. The following data represent the expected spectroscopic signature of 4-Boc-2-(2-hydroxyethyl)morpholine.
¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for confirming the structure.[11] The signals are complex due to the chair conformation and potential rotamers from the Boc group.
-
δ ~ 4.0-3.8 ppm (m, ~2H): Protons on the morpholine ring adjacent to the oxygen (C6-H) and potentially one of the C2-H protons, which are deshielded.
-
δ ~ 3.7-3.5 ppm (m, ~3H): Methylene protons of the hydroxyethyl group (-CH₂-OH) and the proton at the chiral center (C2-H).
-
δ ~ 2.9-2.6 ppm (m, ~2H): Protons on the morpholine ring adjacent to the nitrogen (C5-H), shifted downfield by the carbamate.
-
δ ~ 2.0-1.7 ppm (m, ~2H): Methylene protons of the hydroxyethyl group alpha to the ring (-CH₂-C2).
-
δ 1.45 ppm (s, 9H): The sharp, characteristic singlet for the nine equivalent protons of the tert-butyl group on the Boc protector.[11]
-
Broad singlet (variable ppm): The hydroxyl proton (-OH), which may exchange with water and appear over a wide range or not be visible.
¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework.
-
δ ~ 155 ppm: The carbonyl carbon of the Boc group.
-
δ ~ 80 ppm: The quaternary carbon of the Boc group (-C(CH₃)₃).
-
δ ~ 67-65 ppm: Carbons adjacent to the morpholine oxygen (C2 and C6).[12]
-
δ ~ 60 ppm: The carbon bearing the hydroxyl group (-CH₂-OH).
-
δ ~ 45-40 ppm: Carbons adjacent to the morpholine nitrogen (C3 and C5).[12]
-
δ ~ 35 ppm: The methylene carbon of the ethyl side chain (-CH₂-C2).
-
δ ~ 28.5 ppm: The three equivalent methyl carbons of the Boc group (-C(CH₃)₃).
Infrared (IR) Spectroscopy:
-
~3400 cm⁻¹ (broad): O-H stretch from the primary alcohol.
-
~2970, 2860 cm⁻¹: C-H stretching from the aliphatic groups.
-
~1690 cm⁻¹ (strong): C=O stretch from the Boc carbamate group.
-
~1170 cm⁻¹: C-O stretching from the ether and alcohol.
Mass Spectrometry (MS):
-
[M+H]⁺: Expected at m/z = 232.15
-
[M+Na]⁺: Expected at m/z = 254.13
-
A characteristic fragment corresponding to the loss of the Boc group (100 Da) or isobutylene (56 Da) under ionization is often observed.
Reactivity and Synthetic Utility
The synthetic value of 4-Boc-2-(2-hydroxyethyl)morpholine lies in the differential reactivity of its functional groups.
Reactivity Map
Caption: Key synthetic transformations of 4-Boc-2-(2-hydroxyethyl)morpholine.
Key Transformation Protocols
This protocol uses Dess-Martin periodinane (DMP), a mild oxidant suitable for converting primary alcohols to aldehydes with minimal over-oxidation.[13]
Materials:
-
4-Boc-2-(2-hydroxyethyl)morpholine (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
Methodology:
-
Dissolve the starting alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Add DMP (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by flash chromatography if necessary.
This protocol uses trifluoroacetic acid (TFA) for rapid and efficient removal of the Boc group.[9][14]
Materials:
-
4-Boc-2-(2-hydroxyethyl)morpholine (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (10-20% v/v in DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Methodology:
-
Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add the TFA/DCM solution to the flask. Caution: Gas evolution.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC or LC-MS (typically complete in 30-60 minutes).
-
Upon completion, carefully concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with saturated NaHCO₃ solution until gas evolution ceases, followed by a brine wash.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine. The product can also be isolated as its TFA or HCl salt by precipitating with an etherate solution.[9][14]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed. The information below is a summary and should be supplemented with a full review of the Safety Data Sheet (SDS).
Table 2: GHS Hazard Information
| Hazard Class | Statement | Pictogram |
|---|---|---|
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |
Source: GHS classifications for the parent compound, N-(2-Hydroxyethyl)morpholine, are often used as a proxy in the absence of specific data for the Boc-protected derivative.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place (recommended 2-8 °C).
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Inhalation: Move person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.
-
Conclusion
4-Boc-2-(2-hydroxyethyl)morpholine is a strategically designed building block that offers significant advantages for the synthesis of complex molecules in drug discovery. The integration of the pharmacologically beneficial morpholine ring with an orthogonally protected amine and a reactive primary alcohol provides chemists with a versatile platform for introducing this privileged scaffold. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is crucial for its effective application in the development of next-generation therapeutics.
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A Comprehensive Technical Guide to the Solubility Profile of tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development trajectory, influencing everything from bioavailability and therapeutic efficacy to formulation strategies and process chemistry. This guide focuses on tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (CAS 913642-78-1), a heterocyclic compound featuring the morpholine scaffold. The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated to enhance physicochemical properties such as aqueous solubility and blood-brain barrier permeability.[1][2][3] While specific solubility data for this exact molecule is not extensively published, this document serves as a foundational whitepaper for researchers. It provides the theoretical framework, detailed experimental protocols, and data interpretation strategies necessary to comprehensively characterize its solubility profile. By following the methodologies outlined herein, scientists in drug development can generate the robust and reliable data required for informed decision-making in preclinical and formulation studies.
Introduction: The Strategic Importance of the Morpholine Scaffold and Solubility
In modern drug discovery, the morpholine heterocycle is a cornerstone for chemical modification aimed at optimizing pharmacokinetic and pharmacodynamic (PK/PD) properties.[1][4] Its inclusion is a deliberate strategy to introduce a weakly basic nitrogen and a hydrogen-bond-accepting oxygen, which together can improve metabolic stability and, crucially, modulate solubility.[2][5] The compound this compound is a building block that embodies this principle, containing the N-Boc protected morpholine core and a hydroxyethyl side chain, features that suggest a nuanced solubility behavior.
Understanding the solubility of this molecule is not merely an academic exercise; it is a critical early step in assessing its viability as a drug candidate or intermediate.[6] Poor aqueous solubility can lead to low bioavailability, hindering a compound's therapeutic potential, while its solubility in various organic solvents dictates the feasibility of purification, formulation, and scale-up.[7] This guide provides the necessary tools to de-risk development by establishing a clear and comprehensive solubility profile.
Physicochemical Characterization and Predicted Behavior
Before embarking on experimental determination, a review of the compound's known physicochemical properties provides essential context and allows for the formation of a testable hypothesis regarding its solubility.
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 913642-78-1 | [8] |
| Molecular Formula | C₁₁H₂₁NO₄ | [8] |
| Molecular Weight | 231.29 g/mol | [8] |
| XLogP3 (Computed) | 0.5 | [8] |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | [8] |
| Hydrogen Bond Acceptors | 4 (from the two ring oxygens, ester oxygen, and hydroxyl oxygen) | [8] |
Interpretation for Experimental Design:
-
The positive but low XLogP3 value of 0.5 suggests a compound with a balanced hydrophilic-lipophilic character. It is not overtly greasy but has some non-polar nature, predicting potential solubility in both polar and some non-polar organic solvents.
-
The presence of a hydrogen bond donor (-OH) and multiple acceptors makes the molecule a prime candidate for interaction with protic solvents like water, ethanol, and methanol. This strongly suggests that aqueous solubility, while perhaps not high, should be measurable. The morpholine ring itself is known to enhance aqueous solubility.[1]
Theoretical Foundations: Thermodynamic vs. Kinetic Solubility
In pharmaceutical sciences, solubility is not a single value but is typically defined in two distinct contexts: thermodynamic and kinetic.[9] Understanding the difference is crucial for applying the data correctly.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the system is at equilibrium with an excess of the solid compound.[10] It is the gold-standard measurement for formulation and biopharmaceutical classification. The most reliable method to determine this is the shake-flask method.[7]
-
Kinetic Solubility: This is a measure of how readily a compound, typically dissolved in a high-concentration DMSO stock, precipitates when diluted into an aqueous buffer.[11] The result is the concentration at which precipitation is first observed. This high-throughput method is invaluable in early drug discovery for ranking compounds but can often overestimate the true thermodynamic solubility because it starts from a supersaturated state.[9]
Caption: Conceptual difference between thermodynamic and kinetic solubility.
Experimental Protocols for Solubility Determination
The following protocols are designed to be self-validating systems, providing robust and reproducible data for this compound.
Protocol: Thermodynamic Solubility via Shake-Flask Method
This method determines the equilibrium solubility and is considered the industry standard.[7][10]
Objective: To determine the maximum stable concentration of the compound in a given solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol, Acetonitrile, Dichloromethane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
HPLC-UV system for quantification
Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium with the solid phase has been reached.[10]
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended time is critical to ensure the system reaches true thermodynamic equilibrium.[7]
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid. This step is a crucial phase separation to isolate the saturated supernatant.[9]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. Filtration removes any remaining microscopic particulates that could falsely elevate the measured concentration.
-
Quantification: Prepare a standard calibration curve of the compound in the chosen solvent. Analyze the filtered supernatant using a validated HPLC-UV method to determine its concentration. The resulting concentration is the thermodynamic solubility.
Protocol: Kinetic Solubility via Nephelometry
This high-throughput method is ideal for early-stage assessment using minimal compound.[6]
Objective: To determine the concentration at which the compound precipitates from a supersaturated aqueous solution.
Materials:
-
10 mM stock solution of the compound in 100% DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Automated liquid handler or multichannel pipette
-
Plate-reading nephelometer or turbidimeter
Methodology:
-
Plate Preparation: Dispense PBS into the wells of a 96-well plate.
-
Serial Dilution: Add a small volume of the 10 mM DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 2 µL into 198 µL of buffer for a 100 µM final concentration with 1% DMSO).
-
Causality: The rapid addition of the DMSO stock into the aqueous buffer creates a transiently supersaturated solution. If the concentration exceeds the kinetic solubility limit, the compound will rapidly precipitate out of solution, causing turbidity.
-
Measurement: Immediately place the plate into a nephelometer and measure the light scattering (or a turbidimeter to measure absorbance) at 90 degrees.[6] The amount of scattered light is directly proportional to the amount of precipitated material.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or light scattering is observed compared to a buffer-only control.
Caption: Experimental workflow for determining solubility.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table to allow for easy comparison and interpretation.
Table for Recording Experimental Solubility Data:
| Solvent System | Temperature (°C) | Method | Solubility | Units |
| PBS (pH 7.4) | 25 | Thermodynamic | [Experimental Value] | mg/mL |
| PBS (pH 7.4) | 37 | Thermodynamic | [Experimental Value] | mg/mL |
| Water, Deionized | 25 | Thermodynamic | [Experimental Value] | mg/mL |
| Ethanol | 25 | Thermodynamic | [Experimental Value] | mg/mL |
| Acetonitrile | 25 | Thermodynamic | [Experimental Value] | mg/mL |
| PBS (pH 7.4) | 25 | Kinetic | [Experimental Value] | µM |
Implications for Drug Development:
-
Aqueous Solubility (PBS, pH 7.4): This is the most critical parameter for predicting oral bioavailability. A low value (<10 µg/mL) might classify the compound as poorly soluble, necessitating formulation strategies like salt formation, co-solvents, or amorphous solid dispersions to improve absorption.
-
Solubility in Organic Solvents: Data in solvents like ethanol or acetonitrile is vital for developing purification methods (e.g., crystallization) and for creating liquid formulations for preclinical toxicology studies.
-
Temperature Dependence: Comparing solubility at 25°C versus 37°C provides insight into the dissolution process (endothermic or exothermic) and is relevant for predicting behavior under physiological conditions.
Conclusion
While a definitive, published solubility value for this compound remains elusive, this guide empowers researchers to generate this critical data with confidence. By leveraging the well-established shake-flask and nephelometric methods, drug development professionals can build a comprehensive understanding of the compound's behavior in both aqueous and organic media. This knowledge is fundamental to navigating the complexities of formulation, predicting in vivo performance, and ultimately advancing promising molecules from the bench to the clinic. The strategic inclusion of the morpholine ring suggests a favorable profile, and the empirical data generated through these protocols will provide the definitive evidence.
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Dadashzadeh, S., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
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A.G.E. St-Gelais, et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
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The Versatile Building Block: A Technical Guide to Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Synthesis, and Application of a Key Morpholine Derivative.
Introduction: The Strategic Importance of Substituted Morpholines in Medicinal Chemistry
In the landscape of modern drug discovery, the morpholine scaffold stands out as a "privileged structure," a molecular framework that is recurrently found in biologically active compounds.[1][2][3] Its prevalence is not coincidental; the morpholine ring often imparts favorable physicochemical properties to a molecule, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profile.[1][2][3] Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, a key derivative, serves as a versatile and strategically important building block in the synthesis of complex molecules targeted for a wide array of therapeutic areas.[4] The presence of a protected amine and a primary alcohol offers orthogonal handles for sequential chemical modifications, making it an invaluable tool for the construction of diverse chemical libraries. This guide provides a comprehensive overview of its properties, safe handling, and synthetic utility.
Chemical and Physical Properties
This compound is a stable organic compound under standard conditions. A summary of its key properties is provided in the table below.[5]
| Property | Value | Source |
| CAS Number | 913642-78-1 | [5] |
| Molecular Formula | C₁₁H₂₁NO₄ | [5] |
| Molecular Weight | 231.29 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Appearance | Typically a colorless to yellow oil or solid | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | N/A |
Safety and Handling: A Self-Validating Protocol
Given its classification as a skin, eye, and respiratory irritant, the paramount importance of safe handling procedures for this compound cannot be overstated.[5] The following protocols are designed to create a self-validating system of safety, ensuring the well-being of the researcher and the integrity of the experiment.
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Skin Irritation (Category 2) : H315 - Causes skin irritation.[5]
-
Eye Irritation (Category 2A) : H319 - Causes serious eye irritation.[5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation : H335 - May cause respiratory irritation.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[1]
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn.[1] Gloves should be inspected before use and disposed of properly after handling the compound.
-
Skin Protection : A lab coat should be worn at all times. In cases of potential splashing, additional protective clothing may be necessary.[1]
-
Respiratory Protection : Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors or aerosols.[1]
Storage and Stability
Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring safety.
-
Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Incompatible Materials : Keep away from strong oxidizing agents and strong acids.[2]
Spill and Disposal Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Spill Containment : For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[2]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[2]
Synthesis and Purification: A Representative Workflow
While various methods for the synthesis of substituted morpholines exist, a common approach involves the N-protection of a suitable precursor followed by cyclization.[3] The following is a representative, generalized protocol for the synthesis and purification of this compound.
Synthesis Protocol
Step 1: N-Boc Protection of a Diol Amine
The synthesis often commences with the protection of the secondary amine of a diol precursor, such as 2-(2-aminoethoxy)ethanol, using di-tert-butyl dicarbonate (Boc₂O).
-
Rationale : The tert-butyloxycarbonyl (Boc) protecting group is chosen for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[6]
Step 2: Cyclization to Form the Morpholine Ring
Intramolecular cyclization of the protected intermediate, often facilitated by a suitable leaving group on one of the hydroxyl functions, leads to the formation of the morpholine ring.
-
Rationale : This intramolecular reaction is entropically favored and is a common strategy for the formation of heterocyclic systems.[3]
Purification Protocol: Flash Column Chromatography
Purification of the crude product is typically achieved via flash column chromatography on silica gel.
-
Stationary Phase : Silica gel (230-400 mesh)
-
Mobile Phase : A gradient of ethyl acetate in hexanes is commonly employed. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product, and finally any highly polar byproducts.
-
Rationale : This technique separates compounds based on their differential adsorption to the silica gel and solubility in the mobile phase, allowing for the isolation of the pure compound.[7]
Analytical Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the morpholine ring protons (multiplets, ~2.5-4.0 ppm), the methylene protons of the hydroxyethyl side chain (multiplets, ~1.7 and ~3.6 ppm), and the hydroxyl proton (broad singlet). |
| ¹³C NMR | Resonances for the carbons of the tert-butyl group (~28 ppm and ~80 ppm), the morpholine ring carbons (~44, ~67, and ~70 ppm), and the carbons of the hydroxyethyl side chain (~37 and ~61 ppm), as well as the carbonyl carbon of the Boc group (~155 ppm). |
| Mass Spectrometry | The expected molecular ion peak [M+H]⁺ at m/z 232.15. |
Application in Drug Development: A Gateway to Novel Therapeutics
The true value of this compound lies in its utility as a versatile synthetic intermediate. The orthogonal protecting group strategy allows for selective manipulation of the primary alcohol and the secondary amine, paving the way for the synthesis of a diverse range of more complex molecules.
Deprotection and Further Functionalization
The Boc group can be readily removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[10] This unmasks the secondary amine, which can then be subjected to a variety of transformations, including:
-
Alkylation
-
Acylation
-
Sulfonylation
-
Reductive amination
Caption: Deprotection and subsequent functionalization workflow of the title compound.
Experimental Protocol: Boc Deprotection
The following is a standard protocol for the removal of the Boc protecting group.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected morpholine in anhydrous DCM in a round-bottom flask.[10]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an excess of TFA (typically 5-10 equivalents) to the stirred solution.[10]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[10]
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product.
Causality behind Experimental Choices:
-
Anhydrous DCM : Used to prevent side reactions that could be caused by the presence of water.
-
TFA at 0 °C : The reaction is initiated at a low temperature to control the initial exotherm.
-
Aqueous Workup : The basic wash with sodium bicarbonate is crucial to neutralize the trifluoroacetic acid and allow for the isolation of the free amine.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. Its strategic combination of a protected amine and a reactive alcohol allows for a wide range of chemical transformations, making it an essential tool for the construction of novel and complex molecular architectures. A thorough understanding of its properties and a strict adherence to safe handling protocols are imperative for its effective and responsible use in the laboratory. As the demand for new therapeutics continues to grow, the importance of such well-designed and functionalized building blocks will undoubtedly increase, further solidifying the role of substituted morpholines in the future of drug discovery.
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-
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A Technical Guide to the Spectroscopic Characterization of Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (CAS 913642-78-1). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this versatile morpholine derivative. By grounding theoretical predictions with established principles and data from analogous structures, this guide offers a robust framework for the structural elucidation and quality control of this compound, ensuring high scientific integrity and practical utility in a laboratory setting.
Introduction: The Structural and Functional Significance
This compound is a key building block in modern organic and medicinal chemistry. The morpholine scaffold is a privileged structure, frequently incorporated into biologically active molecules due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of a Boc-protecting group on the nitrogen atom allows for controlled, regioselective reactions, while the primary alcohol of the 2-hydroxyethyl side chain provides a reactive handle for further synthetic transformations.
A precise understanding of the spectroscopic signature of this molecule is paramount for confirming its identity, assessing its purity, and monitoring its transformations in multi-step syntheses. This guide serves as a self-validating system, explaining the causality behind the expected spectral features and providing detailed protocols for data acquisition.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and data from structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.85 | m | 1H | H-2 (morpholine ring) |
| ~3.65 | t | 2H | -CH₂-OH (hydroxyethyl side chain) |
| ~3.50 - 3.70 | m | 4H | H-3, H-5 (morpholine ring) |
| ~2.70 - 2.90 | m | 2H | H-6 (morpholine ring) |
| ~1.70 | m | 2H | -CH₂- (hydroxyethyl side chain) |
| 1.47 | s | 9H | -C(CH₃)₃ (Boc group) |
| Varies | br s | 1H | -OH (hydroxyl proton) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~154.8 | C=O (carbamate) |
| ~79.8 | -C(CH₃)₃ (Boc group quaternary carbon) |
| ~75.0 | C-2 (morpholine ring) |
| ~67.0 | C-6 (morpholine ring) |
| ~60.5 | -CH₂-OH (hydroxyethyl side chain) |
| ~44.0 | C-3, C-5 (morpholine ring) |
| ~38.0 | -CH₂- (hydroxyethyl side chain) |
| 28.4 | -C(CH₃)₃ (Boc group methyl carbons) |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Medium | O-H stretch (alcohol) |
| ~2975, 2860 | Strong | C-H stretch (aliphatic) |
| ~1695 | Strong | C=O stretch (carbamate) |
| ~1170, 1120 | Strong | C-O stretch (ether and alcohol) |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment |
| 232.15 | [M+H]⁺ (protonated molecular ion) |
| 176.10 | [M - C₄H₈ + H]⁺ (loss of isobutylene from Boc group) |
| 132.08 | [M - Boc + H]⁺ (loss of the entire Boc group) |
| 102.05 | [Morpholine-CH₂CH₂OH + H]⁺ fragment |
| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |
In-Depth Spectroscopic Analysis and Interpretation
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The morpholine ring typically adopts a chair conformation at room temperature, leading to distinct signals for its protons.[1]
-
Boc Group: A highly characteristic singlet appears around δ 1.47 ppm, integrating to nine protons, which is the hallmark of the tert-butyl group of the Boc protector.[2]
-
Morpholine Ring Protons: The protons on carbons adjacent to the oxygen (H-2 and H-6) are more deshielded and appear at a lower field compared to those adjacent to the nitrogen (H-3 and H-5).[1] The N-Boc group exerts an electron-withdrawing effect, further deshielding the adjacent H-3 and H-5 protons. The complex multiplicity of these signals arises from geminal and vicinal couplings within the ring.
-
Hydroxyethyl Side Chain: The methylene group attached to the hydroxyl function (-CH₂-OH) is expected around δ 3.65 ppm as a triplet, being deshielded by the electronegative oxygen. The other methylene group of the side chain will appear further upfield, around δ 1.70 ppm.
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It typically appears as a broad singlet.
¹³C NMR Spectroscopy: The Carbon Framework
The proton-decoupled ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
-
Carbonyl Carbon: The carbamate carbonyl carbon is the most deshielded, appearing around δ 154.8 ppm.
-
Boc Group Carbons: The quaternary carbon of the tert-butyl group is found near δ 79.8 ppm, while the three equivalent methyl carbons give a strong signal at δ 28.4 ppm.[2]
-
Morpholine Ring Carbons: The carbons adjacent to the oxygen (C-2 and C-6) are found at lower fields than those adjacent to the nitrogen (C-3 and C-5).
-
Side Chain Carbons: The carbon bearing the hydroxyl group (-CH₂-OH) is expected around δ 60.5 ppm, with the adjacent methylene carbon appearing at a higher field.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
The IR spectrum is instrumental in identifying the key functional groups present.
-
O-H Stretch: A broad and medium-intensity band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, with the broadening resulting from intermolecular hydrogen bonding.[3][4]
-
C=O Stretch: A strong, sharp absorption band around 1695 cm⁻¹ is indicative of the C=O stretching of the carbamate functional group.[5]
-
C-H Stretch: Strong bands in the 2850-2975 cm⁻¹ region correspond to the stretching vibrations of the numerous aliphatic C-H bonds.
-
C-O Stretch: Strong absorptions in the fingerprint region, around 1170 cm⁻¹ and 1120 cm⁻¹, are due to the C-O stretching of the ether in the morpholine ring and the alcohol in the side chain.[6]
Mass Spectrometry: Fragmentation and Molecular Weight Confirmation
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected at m/z 232.15.
The fragmentation of the Boc group is highly characteristic.[7] Common fragmentation pathways include:
-
Loss of Isobutylene: A neutral loss of 56 Da (C₄H₈) to give a fragment at m/z 176.10.[8][9]
-
Loss of the Boc group: Cleavage of the N-C bond can result in the loss of the entire Boc group (100 Da), leading to a fragment at m/z 132.08.
-
Formation of the tert-butyl cation: The highly stable tert-butyl cation often appears as a prominent peak at m/z 57.07.
Further fragmentation of the morpholine ring can also occur.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
¹H NMR Parameters: Use a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Parameters: Employ a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectra.
IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using the spectrum of the empty plates.
Mass Spectrometry
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition: Introduce the sample into an Electrospray Ionization Mass Spectrometer (ESI-MS) via direct infusion or coupled with liquid chromatography.
-
MS Parameters: Operate in positive ion mode and acquire spectra over a mass range of m/z 50-500.
Visualizations
Chemical Structure
Caption: Structure of this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic analysis.
Conclusion
The structural characterization of this compound is reliably achieved through a combination of ¹H NMR, ¹³C NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for interpreting the spectroscopic data, grounded in established chemical principles and supported by data from analogous structures. By following the outlined protocols and understanding the causal relationships behind the spectral features, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.
References
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Gajulapati, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. Available at: [Link]
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Scilit. (1982). High resolution mass spectrometry in molecular studies. Part XVII. Evidence for ring contractions in molecular ions: The fragmentation of N‐acetylmorpholine. Available at: [Link]
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Pace, G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Available at: [Link]
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Gajulapati, V., et al. (2012). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
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OpenOChem Learn. Characteristic IR Absorptions. Available at: [Link]
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Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]
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PubChem. 2-Morpholinoethanol. Available at: [Link]
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ResearchGate. (2017). (a) Mass spectra of morpholine cation and fragment ions which are... Available at: [Link]
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University of Wisconsin-Madison, Department of Chemistry. IR Absorption Table. Available at: [Link]
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Der Pharma Chemica. (2012). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available at: [Link]
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National Center for Biotechnology Information. (2010). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. Available at: [Link]
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Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. PubMed. Available at: [Link]
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ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Available at: [Link]
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LibreTexts Chemistry. Table of Characteristic IR Absorptions. Available at: [Link]
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ResearchGate. (2014). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available at: [Link]
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Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Available at: [Link]
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LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Navigating the Synthesis and Supply of a Key Pharmaceutical Building Block: A Technical Guide to N-Boc-2-(2-hydroxyethyl)morpholine
For Immediate Release
A comprehensive technical guide has been compiled for researchers, scientists, and drug development professionals on the commercial availability, synthesis, and application of N-Boc-2-(2-hydroxyethyl)morpholine. This guide addresses the increasing importance of this versatile morpholine derivative in the pharmaceutical industry, providing in-depth, field-proven insights for its strategic use in complex organic synthesis and drug discovery.
Introduction: The Strategic Importance of N-Boc-2-(2-hydroxyethyl)morpholine in Medicinal Chemistry
N-Boc-2-(2-hydroxyethyl)morpholine, with the CAS number 913642-78-1, is a valuable heterocyclic building block in the synthesis of a wide array of complex organic molecules, particularly within the pharmaceutical sector.[1][2] Its structure, which combines the robust morpholine scaffold with a protected amine and a reactive primary alcohol, makes it an ideal intermediate for introducing the morpholine moiety into drug candidates. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during multi-step syntheses and allows for selective deprotection under specific conditions, a critical feature in modern drug development.
The morpholine ring itself is a privileged structure in medicinal chemistry, known to enhance the pharmacokinetic properties of drug molecules, such as aqueous solubility and metabolic stability, thereby improving their overall efficacy and safety profile.
Commercial Availability and Supplier Landscape
N-Boc-2-(2-hydroxyethyl)morpholine is readily available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. The compound is typically offered at purities of 95% or greater. A comparative analysis of several key suppliers is presented below:
| Supplier | Product Number/ID | Purity | Available Quantities |
| AChemBlock | B-1190 | 95% | Grams to Kilograms |
| AK Scientific | 5296AC | Not Specified | Milligrams to Grams |
| Sunway Pharm Ltd. | CB78440 | Not Specified | Inquire for details |
| Chemical Technology Co., Ltd. | 913642-78-1 | ≥99% | Inquire for details |
| LookChem | 913642-78-1 | Not Specified | Inquire for details |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of N-Boc-2-(2-hydroxyethyl)morpholine in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₄ | [1][3] |
| Molecular Weight | 231.29 g/mol | [1][3] |
| CAS Number | 913642-78-1 | [1][3] |
| Appearance | Detailed see specifications | [1] |
| Boiling Point | 336 °C (predicted) | [1] |
| Density | 1.097 g/cm³ (predicted) | [1] |
| Flash Point | 157 °C (predicted) | [1] |
| IUPAC Name | tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate | [4] |
Safety Information:
Based on available data for the compound and related structures, N-Boc-2-(2-hydroxyethyl)morpholine is classified as a substance that causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Synthesis of N-Boc-2-(2-hydroxyethyl)morpholine: A Conceptual Workflow
A proposed synthetic workflow is outlined below. This protocol is designed to be a self-validating system, with clear checkpoints for characterization to ensure the integrity of the intermediates and the final product.
Diagram of the Proposed Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of N-Boc-2-(2-hydroxyethyl)morpholine.
Detailed Step-by-Step Experimental Protocol (Hypothetical):
Objective: To synthesize this compound.
Materials:
-
2-(2-hydroxyethyl)morpholine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 2-(2-hydroxyethyl)morpholine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-Boc-2-(2-hydroxyethyl)morpholine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the Boc group can be confirmed by the characteristic singlet at ~1.4 ppm in the ¹H NMR spectrum.
Causality Behind Experimental Choices:
-
The use of triethylamine as a base is to neutralize the acidic byproduct of the reaction, driving the equilibrium towards the product.
-
DCM is chosen as the solvent due to its inertness and ability to dissolve both the starting materials and reagents.
-
The aqueous workup is essential to remove the base, unreacted (Boc)₂O, and other water-soluble impurities.
-
Purification by column chromatography is a standard and effective method to obtain the product in high purity.
Applications in Drug Discovery and Development
N-Boc-2-(2-hydroxyethyl)morpholine serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The primary alcohol functional group provides a versatile handle for further chemical transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, or etherification and esterification reactions.
Logical Flow of Application in Drug Synthesis:
Caption: Potential synthetic transformations of N-Boc-2-(2-hydroxyethyl)morpholine in drug discovery.
While specific examples of marketed drugs synthesized from this exact intermediate are not prominently disclosed in public literature, its structural motif is present in numerous compounds under investigation. For instance, morpholine derivatives are key components in the development of kinase inhibitors, central nervous system (CNS) agents, and antiviral therapies. The 2-(2-hydroxyethyl) side chain allows for the introduction of a flexible linker, which can be crucial for optimizing the binding of a drug molecule to its biological target.
Conclusion
N-Boc-2-(2-hydroxyethyl)morpholine is a commercially accessible and synthetically versatile building block with significant potential in pharmaceutical research and development. Its strategic use can streamline the synthesis of complex drug candidates containing the beneficial morpholine scaffold. This guide provides a foundational understanding of its properties, availability, and potential synthetic applications, empowering researchers to effectively incorporate this valuable intermediate into their drug discovery programs.
References
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N-Boc-2-(2-hydroxyethyl)morpholine. LookChem.com. Accessed January 1, 2026. [Link]
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This compound. PubChem. Accessed January 1, 2026. [Link]
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Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Morpholine. Accessed January 1, 2026. [Link]
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LookChem. Cas 913642-78-1,N-Boc-2-(2-hydroxyethyl)morpholine. Accessed January 1, 2026. [Link]
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The Architectural Versatility of the Morpholine Nucleus: A Technical Guide to the Biological Activity of Substituted Morpholine Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine ring, a simple six-membered heterocycle containing nitrogen and oxygen, represents a cornerstone in modern medicinal chemistry.[1][2][3][4] Its unique physicochemical properties, including a well-balanced hydrophilic-lipophilic profile and a pKa that enhances solubility and permeability, have established it as a "privileged structure" in drug design.[5][6][7] This technical guide provides an in-depth exploration of the biological activities of a specific and highly significant class of morpholine derivatives: substituted morpholine carboxylates. We will dissect the intricate structure-activity relationships (SAR) that govern their therapeutic potential, delve into their mechanisms of action across various disease models, and provide robust experimental protocols for their synthesis and evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the remarkable versatility of the morpholine scaffold in the pursuit of novel therapeutics.
The Morpholine Scaffold: A Foundation for Pharmacological Diversity
The morpholine heterocycle is a recurring motif in a multitude of approved and experimental drugs.[2][6] Its prevalence stems from its ability to favorably influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1][5][6][7] The nitrogen atom provides a basic center for salt formation and hydrogen bonding, while the ether oxygen can also participate in hydrogen bonding, contributing to target engagement. The chair-like conformation of the morpholine ring allows for precise spatial orientation of substituents, which is critical for interacting with biological targets.[5][7]
The introduction of a carboxylate group, along with other substitutions on the morpholine ring, unlocks a vast chemical space with a wide spectrum of biological activities. These derivatives have demonstrated significant potential in oncology, infectious diseases, inflammation, and neuroscience.[1][4][8]
Unraveling the Spectrum of Biological Activity
The true power of substituted morpholine carboxylates lies in their functional plasticity. By strategically modifying the substituents on the morpholine ring and the nature of the carboxylate group, medicinal chemists can fine-tune the biological activity to target specific pathways and disease states.
Anticancer Activity: Targeting the Engines of Malignancy
Substituted morpholine carboxylates have emerged as a promising class of anticancer agents, exhibiting activity against a range of cancer cell lines.[9][10][11][12]
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Benzophenone Moiety: Studies on morpholine-conjugated benzophenone analogues have shown that the presence of a methyl group on the benzophenone ring is crucial for antiproliferative activity. Furthermore, the position of other substituents, such as a bromo group at the ortho position or a methyl group at the para position, can significantly enhance anti-mitogenic activity.[9]
-
Lipophilicity: The length of alkyl chains can influence cytotoxicity, with longer chains sometimes leading to increased toxicity but also improved antitumor activity.[11]
-
Heterocyclic Conjugation: The attachment of other heterocyclic moieties to the morpholine core can lead to potent cytotoxic activity.[4]
Mechanism of Action:
While the precise mechanisms are diverse, some morpholine derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerase II.[10] Others may induce apoptosis or exhibit anti-proliferative effects through various signaling pathways.
Antifungal and Antimicrobial Activity: Combating Infectious Threats
Morpholine derivatives have a well-established history as antifungal agents, with some used in agriculture.[13] Substituted morpholine carboxylates are now being explored for their potential in treating human fungal and bacterial infections.[14][15][16][17]
Structure-Activity Relationship (SAR) Insights:
-
Surfactant-like Structures: Morpholine-based surfactants, including quaternary ammonium compounds and sulfobetaines, have demonstrated significant antifungal activity against pathogenic yeasts like Candida albicans and Cryptococcus neoformans.[14]
-
Silicon Incorporation: The synthesis of sila-analogues of known morpholine antifungals has led to compounds with potent and broad-spectrum antifungal activity against various human fungal pathogens.[13]
-
Azole Conjugation: The incorporation of an azole nucleus into morpholine derivatives has yielded compounds with notable antimicrobial and antiurease activities.[17]
Mechanism of Action:
Many morpholine antifungals act by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane.[18][19] This disruption of membrane integrity leads to fungal cell death. In bacteria, the mechanisms can be more varied, potentially involving the inhibition of essential enzymes or disruption of the cell wall.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Substituted morpholine carboxylates have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.[20][21]
Structure-Activity Relationship (SAR) Insights:
-
β-Lactam Hybrids: Novel monocyclic β-lactam derivatives bearing a morpholine ring have been synthesized and shown to be potent inhibitors of human inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process.[20]
-
Ethoxy Substitution: The introduction of ethoxy groups has been shown to have the potential to modulate the lipophilic nature of the compounds and enhance anti-inflammatory activity.[21]
Mechanism of Action:
The primary mechanism of anti-inflammatory action for many of these compounds is the inhibition of iNOS, which reduces the production of nitric oxide, a pro-inflammatory molecule.[20]
Neuroprotective Effects: A Frontier in CNS Drug Discovery
The ability of the morpholine scaffold to improve blood-brain barrier permeability makes it an attractive candidate for developing drugs targeting the central nervous system (CNS).[5][7] Substituted morpholine derivatives are being investigated for their potential in treating neurodegenerative diseases.[22][23]
Structure-Activity Relationship (SAR) Insights:
-
Enzyme Inhibition: Morpholine-tethered derivatives have shown significant potential as inhibitors of enzymes implicated in neurodegeneration, such as cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B).[22][23]
-
Heterocyclic Replacement: Replacing other heterocyclic units with a morpholine ring has been shown to significantly enhance the inhibitory activity against enzymes associated with neurodegenerative disorders.[22]
Mechanism of Action:
By inhibiting key enzymes like cholinesterases and monoamine oxidases, these compounds can help to restore neurotransmitter balance and provide neuroprotection.[22][23]
Experimental Protocols
To facilitate further research and development in this area, we provide the following generalized experimental protocols.
General Synthesis of Substituted Morpholine Carboxylates
The synthesis of substituted morpholine carboxylates can be achieved through various routes. A common and versatile approach involves a multi-step synthesis starting from readily available materials.[24][25][26]
Step-by-Step Methodology:
-
Synthesis of the Morpholine Core: A common method involves the cyclization of an appropriate amino alcohol. For instance, a four-step synthesis of cis-3,5-disubstituted morpholines can be achieved from enantiomerically pure amino alcohols, with a key step being a Pd-catalyzed carboamination reaction.[24]
-
Introduction of the Carboxylate Moiety: The carboxylate group can be introduced at various positions, often through the reaction of a morpholine intermediate with a suitable carboxylic acid derivative. For example, Morpholine-3-carboxylic acid can serve as a key intermediate.[27]
-
Functionalization of the Morpholine Ring and/or Carboxylate Group: Further substitutions can be introduced on the morpholine ring or the carboxylate group to modulate the compound's properties and biological activity. This can involve N-alkylation, N-acylation, or reactions at other available positions.
-
Purification and Characterization: The final products are purified using standard techniques such as column chromatography, and their structures are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
A copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates offers an efficient route to highly substituted morpholines.[25]
In Vitro Biological Activity Assays
Anticancer Activity Assessment:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the synthesized morpholine carboxylates for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[10]
-
Antifungal/Antimicrobial Activity Assessment:
-
Microorganism Strains: Standard strains of fungi (e.g., Candida albicans, Aspergillus niger) and bacteria (e.g., Staphylococcus aureus, Escherichia coli) are used.
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
-
Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well plates.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]
-
Data Presentation
Table 1: Representative Biological Activities of Substituted Morpholine Carboxylates
| Compound Class | Target Organism/Cell Line | Biological Activity | Potency (IC50/MIC) | Reference |
| Morpholine-conjugated benzophenones | DLA, EAC, MCF-7, A549 | Anticancer | Varies with substitution | [9] |
| Sila-morpholine analogues | C. albicans, C. neoformans | Antifungal | MIC ≥ 256 μg/mL for inactive compounds | [13] |
| Morpholine capped β-lactams | Human iNOS | Anti-inflammatory | IC50 values in the mM range | [20] |
| Morpholine-bearing quinolines | Acetylcholinesterase (AChE) | Neuroprotective | IC50 values in the µM range | [28] |
Visualizations
Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis of substituted morpholine carboxylates.
Key Structure-Activity Relationships for Anticancer Activity
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Methodological & Application
Synthesis of Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate protocol
An Application Note and Detailed Protocol for the Synthesis of Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in pharmaceutical research and drug development. Morpholine scaffolds are prevalent in numerous FDA-approved drugs, making efficient synthetic routes to their derivatives highly sought after.[1][2] This protocol details a robust and reliable method for the N-protection of 2-(morpholin-2-yl)ethan-1-ol using di-tert-butyl dicarbonate (Boc₂O). We delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, outline critical safety precautions, and offer troubleshooting guidance to ensure reproducible and high-yielding results for researchers and drug development professionals.
Introduction and Scientific Rationale
The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] The title compound, this compound (CAS 913642-78-1), serves as a key building block where the secondary amine of the morpholine ring is protected by a tert-butyloxycarbonyl (Boc) group.[3]
Causality of Protection: The Boc protecting group is instrumental in synthetic strategies that require selective functionalization at other positions, such as the primary hydroxyl group. The Boc group is stable under a wide range of nucleophilic and basic conditions but can be readily removed under mild acidic conditions, offering a versatile "protect-and-modify" strategy.[4][5] The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent is based on its high reactivity, commercial availability, and generally clean reaction profiles.[6]
This protocol employs a standard N-acylation reaction. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking a carbonyl carbon of the Boc₂O molecule. A base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is used to scavenge the acidic byproducts and enhance the nucleophilicity of the amine, driving the reaction to completion.[5]
Reaction Scheme:
Figure 1: N-Boc protection of 2-(morpholin-2-yl)ethan-1-ol.
Materials and Reagents
Table 1: Reagent and Material Specifications
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Grade | Supplier Example |
| 2-(Morpholin-2-yl)ethan-1-ol | 166950-85-6 | 145.19 | ≥97% Purity | Commercial Vendor |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | Reagent Grade, ≥97% | Commercial Vendor |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Anhydrous, ≥99.5% | Commercial Vendor |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% | Commercial Vendor |
| Saturated Sodium Bicarbonate Solution (aq.) | 7558-79-4 | 84.01 | ACS Reagent | In-house prep. |
| Brine (Saturated Sodium Chloride Solution, aq.) | 7647-14-5 | 58.44 | ACS Reagent | In-house prep. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Reagent Grade | Commercial Vendor |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | Commercial Vendor |
| Ethyl Acetate | 141-78-6 | 88.11 | HPLC Grade | Commercial Vendor |
| Hexanes | 110-54-3 | 86.18 | HPLC Grade | Commercial Vendor |
Safety Precautions and Hazard Management
Di-tert-butyl dicarbonate (Boc₂O) is a hazardous substance requiring careful handling.
-
Hazards: Flammable solid/liquid, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may be fatal if inhaled.[7][8]
-
Handling: Always handle Boc₂O in a certified chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., butyl or nitrile rubber).[10][11] Keep away from heat, sparks, and open flames.[9]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[10] Recommended storage is often at 2-8°C.[10]
Dichloromethane (DCM): Suspected of causing cancer. Handle in a fume hood with appropriate PPE.
Triethylamine (TEA): Corrosive and flammable. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
General Precautions: An eyewash station and safety shower must be readily accessible. All waste must be disposed of according to institutional and local regulations.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(morpholin-2-yl)ethan-1-ol (1.45 g, 10.0 mmol, 1.0 equiv.).
-
Dissolve the starting material in 30 mL of anhydrous dichloromethane (DCM).
-
Cool the flask to 0°C using an ice-water bath.
Step 2: Reagent Addition
-
To the stirred solution, add triethylamine (TEA) (2.1 mL, 15.0 mmol, 1.5 equiv.) dropwise via syringe.
-
In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11.0 mmol, 1.1 equiv.) in 10 mL of anhydrous DCM.
-
Add the Boc₂O solution to the reaction mixture dropwise over 15-20 minutes using a pressure-equalizing addition funnel. Maintain the temperature at 0°C during the addition.
-
Scientific Rationale: Slow, dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products. Cooling to 0°C further moderates the reaction rate.
-
Step 3: Reaction and Monitoring
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in DCM). The product should have a higher Rf value than the starting amine. The reaction is complete when the starting material spot is no longer visible.
Step 4: Aqueous Work-up
-
Once the reaction is complete, quench the reaction by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove acidic byproducts).
-
20 mL of brine (to reduce the solubility of organic material in the aqueous phase).
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 5: Purification
-
The crude product, typically an oil or waxy solid, can be purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a pure compound.
Data and Workflow Visualization
Table 2: Summary of Reagents for 10 mmol Scale
| Reagent | M.W. ( g/mol ) | Amount (g) | Amount (mL) | Moles (mmol) | Equivalents |
| 2-(Morpholin-2-yl)ethan-1-ol | 145.19 | 1.45 | - | 10.0 | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 2.40 | - | 11.0 | 1.1 |
| Triethylamine | 101.19 | 1.52 | 2.1 | 15.0 | 1.5 |
| Dichloromethane | 84.93 | - | 40 | - | - |
Workflow Diagram
Caption: Synthesis workflow from setup to final product.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Inactive Boc₂O (hydrolyzed). 3. Insufficient base. | 1. Extend reaction time, monitoring by TLC. 2. Use a fresh bottle of Boc₂O. 3. Add an additional 0.2-0.3 equivalents of TEA. |
| Low Yield | 1. Product loss during work-up. 2. Incomplete reaction. | 1. Ensure proper phase separation; perform a back-extraction of the aqueous layers with DCM. 2. See "Incomplete Reaction" above. |
| Formation of Side Product | 1. Reaction temperature too high. 2. Presence of water in reagents/solvents. | 1. Ensure the reaction is cooled properly during the addition of Boc₂O. 2. Use anhydrous solvents and fresh reagents. |
| Difficult Purification | Co-elution of impurities. | Adjust the polarity of the eluent for column chromatography. A shallower gradient may be required for better separation. |
Conclusion
This application note provides a validated and detailed protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can reliably produce this key synthetic intermediate in high yield and purity. The discussion of the underlying chemical principles and troubleshooting guide is intended to empower scientists to adapt and optimize the procedure as needed for their specific research and development goals.
References
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Carl ROTH. (2024, May 13). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]
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Carl ROTH. (2016, November 3). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]
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Zhu, J., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. Angewandte Chemie International Edition, 62(9), e202216375. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]
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Williams, R. M., et al. (2003). (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Organic Syntheses, 80, 58. Available at: [Link]
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Chupai Biotech. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44182317, this compound. Retrieved from [Link]
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King, S. A., et al. (1999). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses, 77, 149. Available at: [Link]
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Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Preprint. Available at: [Link]
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ChemBK. (2024, April 10). (2S)-2-hydroxymethyl-morpholine-4-carboxylic acid tert-butyl ester. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1512577, tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]
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Jaware, J., & Borhade, S. (2015). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. International Journal of Pharmaceutical and Phytopharmacological Research, 5(2), 67-70. Available at: [Link]
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Ilovaisky, A. I., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-811. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11627915, tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
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The Strategic Application of Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the morpholine heterocycle has emerged as a "privileged structure," prized for its favorable physicochemical and metabolic properties.[1] Its incorporation into drug candidates often enhances aqueous solubility, metabolic stability, and oral bioavailability.[1] Within this esteemed class of building blocks, Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate stands out as a particularly versatile synthon. The presence of a Boc-protected nitrogen and a primary hydroxyl group offers orthogonal handles for sequential chemical modifications, making it an invaluable tool for the synthesis of complex molecules, particularly in the realms of oncology and virology.
This guide provides an in-depth exploration of the utility of this compound, offering detailed protocols and the scientific rationale behind its application in the synthesis of bioactive compounds.
Physicochemical Properties and Strategic Advantages
The strategic value of this compound is rooted in its distinct structural features. The Boc (tert-butoxycarbonyl) protecting group on the morpholine nitrogen serves to deactivate its basicity, preventing unwanted side reactions during the modification of the hydroxyl group. This protecting group can be readily removed under acidic conditions to unmask the secondary amine for subsequent functionalization. The primary hydroxyl group, on the other hand, provides a nucleophilic site for a wide array of chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₄ | [2] |
| Molecular Weight | 231.29 g/mol | [2] |
| Appearance | Colorless oil or solid | [3] |
| Solubility | Soluble in water and common organic solvents | [3] |
Application in the Synthesis of PI3K Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5] Consequently, the development of PI3K inhibitors is a major focus of oncology research. The morpholine moiety is a key pharmacophoric element in numerous potent PI3K inhibitors, including the well-characterized pan-Class I PI3K inhibitor, ZSTK474.[4][6] The morpholine oxygen in ZSTK474 is known to form a crucial hydrogen bond with the hinge region of the PI3K active site.[4]
The following protocols outline a representative synthetic route to a ZSTK474 analog, leveraging this compound as a key building block. This pathway first involves the synthesis of the starting material, followed by activation of the hydroxyl group and subsequent coupling to a dichlorotriazine core.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 2-(morpholin-2-yl)ethanol.
Figure 1: Synthesis of the starting material.
Materials:
-
2-(Morpholin-2-yl)ethanol hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of 2-(morpholin-2-yl)ethanol hydrochloride (1.0 eq) in DCM (10 volumes), add triethylamine (2.2 eq) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 volumes) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound.
Protocol 2: Activation of the Hydroxyl Group via Tosylation
To facilitate nucleophilic substitution, the primary hydroxyl group is converted into a better leaving group, such as a tosylate.
Figure 2: Activation of the hydroxyl group.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dry DCM (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield Tert-butyl 2-(2-(tosyloxy)ethyl)morpholine-4-carboxylate, which can often be used in the next step without further purification.
Protocol 3: Synthesis of a ZSTK474 Analog Precursor
The activated morpholine derivative is then coupled with a dichlorotriazine, a common scaffold in PI3K inhibitors.
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- 5. Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: N-Boc-2-(2-hydroxyethyl)morpholine as a Versatile Synthetic Building Block
Introduction: The Strategic Value of N-Boc-2-(2-hydroxyethyl)morpholine
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the morpholine scaffold is of paramount importance. Its unique physicochemical properties—including a flexible conformation, a weak basic nitrogen atom, and the capacity for hydrogen bonding—often impart improved aqueous solubility, metabolic stability, and favorable pharmacokinetic/pharmacodynamic (PK/PD) profiles to bioactive molecules.[1] N-Boc-2-(2-hydroxyethyl)morpholine, in particular, has emerged as a highly strategic building block. It combines the benefits of the N-Boc protected morpholine core with a reactive primary alcohol on a two-carbon side chain, offering a versatile handle for a wide array of chemical transformations.
The tert-butyloxycarbonyl (Boc) protecting group ensures the morpholine nitrogen is deactivated towards nucleophilic or basic reactions, allowing for selective chemistry to be performed on the hydroxyethyl side chain.[2] This guide provides an in-depth exploration of the applications of N-Boc-2-(2-hydroxyethyl)morpholine, complete with detailed protocols for its key transformations, elucidating its role in the construction of complex molecular architectures.[3]
Physicochemical & Handling Data
Proper handling and storage are critical for maintaining the integrity of the reagent. The following table summarizes its key properties.
| Property | Value | Source |
| CAS Number | 913642-78-1 | [4] |
| Molecular Formula | C11H21NO4 | [4] |
| Molecular Weight | 231.29 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid/oil | [4] |
| Boiling Point | ~336 °C | [4] |
| Density | ~1.097 g/cm³ | [4] |
| Storage | Store in a cool, dry place; recommended 2-8°C | [3] |
Core Synthetic Utility: A Gateway to Functionalized Morpholines
The primary alcohol of N-Boc-2-(2-hydroxyethyl)morpholine is the key to its synthetic versatility. This hydroxyl group can be readily transformed into other functional groups, primarily through two cornerstone reactions: oxidation and activation for nucleophilic substitution . These transformations convert the inert C-OH bond into a reactive center, enabling fragment coupling and molecular elaboration.
Caption: Key transformations of N-Boc-2-(2-hydroxyethyl)morpholine.
These intermediates serve as launching points for constructing more complex molecules. The aldehyde can undergo reactions such as reductive amination, Wittig reactions, or aldol condensations. The mesylate, an excellent leaving group, is primed for SN2 reactions with a variety of nucleophiles (amines, thiols, azides, etc.), facilitating the introduction of diverse functional moieties.
Application in Medicinal Chemistry: Enhancing Drug-Like Properties
The morpholine ring is a privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) drug discovery.[1] Its inclusion in a molecule can improve blood-brain barrier (BBB) permeability and modulate PK/PD properties.[1] By using N-Boc-2-(2-hydroxyethyl)morpholine, medicinal chemists can readily incorporate this valuable heterocycle. For instance, the synthesis of reboxetine analogs, which are selective noradrenaline reuptake inhibitors, has utilized chiral N-Boc-morpholine building blocks. The transformations detailed in this guide allow for the appendage of pharmacophoric elements to the morpholine core via the ethyl side chain, enabling the exploration of structure-activity relationships (SAR) in drug development programs.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the causality behind reagent choices.
Protocol 1: Activation of the Hydroxyl Group via Mesylation
Objective: To convert the primary alcohol into a methanesulfonate (mesylate) ester. This transformation creates an excellent leaving group, preparing the molecule for subsequent nucleophilic substitution reactions.
Causality: The hydroxyl group is a poor leaving group. Methanesulfonyl chloride (MsCl) reacts with the alcohol in the presence of a non-nucleophilic base (like triethylamine, TEA) to form the mesylate. The base neutralizes the HCl generated during the reaction, preventing potential side reactions, such as the deprotection of the Boc group under acidic conditions.[6]
Caption: Workflow for the mesylation of N-Boc-2-(2-hydroxyethyl)morpholine.
Materials:
-
N-Boc-2-(2-hydroxyethyl)morpholine (1.0 eq.)
-
Methanesulfonyl Chloride (MsCl) (1.2 eq.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-2-(2-hydroxyethyl)morpholine (1.0 eq.) in anhydrous DCM (approx. 10 mL per 1 g of substrate).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.
-
Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2 eq.) dropwise via syringe. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). If the reaction is sluggish, it can be allowed to warm to room temperature.[6]
-
Work-up:
-
Once complete, carefully quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash successively with deionized water and brine.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-(2-mesyloxyethyl)morpholine.
-
Purification: The product is often used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.
Self-Validation: Successful mesylation can be confirmed by ¹H NMR spectroscopy, observing a downfield shift of the methylene protons adjacent to the newly formed mesylate group and the appearance of a new singlet around 3.0 ppm corresponding to the methyl group of the mesylate.
Protocol 2: Swern Oxidation to N-Boc-2-(2-formylmethyl)morpholine
Objective: To selectively oxidize the primary alcohol to the corresponding aldehyde. The resulting aldehyde is a versatile intermediate for C-C and C-N bond formation.
Causality: The Swern oxidation is a mild and efficient method that avoids the use of heavy metals. It involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride or trifluoroacetic anhydride (TFAA) at low temperatures (-78 °C) to form the active oxidizing species. A hindered base, such as triethylamine, is then used to deprotonate the intermediate and promote the elimination reaction that yields the aldehyde. Maintaining a very low temperature is critical to prevent side reactions and decomposition of the active species.
Caption: Workflow for the Swern oxidation of N-Boc-2-(2-hydroxyethyl)morpholine.
Materials:
-
N-Boc-2-(2-hydroxyethyl)morpholine (1.0 eq.)
-
Oxalyl Chloride (1.5 eq.)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (3.0 eq.)
-
Triethylamine (TEA) (5.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Dry Ice / Acetone bath
Procedure:
-
Activator Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 eq.) slowly.
-
Oxidant Formation: Add anhydrous DMSO (3.0 eq.) dropwise to the oxalyl chloride solution. Stir for 15-20 minutes at -78 °C. You may observe gas evolution (CO and CO₂).
-
Substrate Addition: Add a solution of N-Boc-2-(2-hydroxyethyl)morpholine (1.0 eq.) in a small amount of anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C.
-
Reaction: Stir the mixture for 30-60 minutes at -78 °C.
-
Base Addition: Add triethylamine (5.0 eq.) dropwise. The mixture may become thick. Stir for 15 minutes at -78 °C.
-
Warming and Quench: Remove the cooling bath and allow the reaction to warm to room temperature. Once at room temperature, add water to quench the reaction.
-
Work-up: Transfer the mixture to a separatory funnel. Extract with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting aldehyde is often used immediately in the next step due to potential instability.
Self-Validation: The formation of the aldehyde can be confirmed by the disappearance of the alcohol peak in the IR spectrum and the appearance of a characteristic aldehyde C-H stretch (~2720 cm⁻¹) and C=O stretch (~1725 cm⁻¹). In the ¹H NMR spectrum, a new peak will appear in the 9-10 ppm region.
References
-
N-Boc-2-(2-hydroxyethyl)morpholine - Chemical Technology Co.,LTD(expird) - LookChem. [Link]
-
N-(2-Hydroxyethyl) Morpholine - Mallak Specialties Pvt Ltd. [Link]
-
Cas 913642-78-1,N-Boc-2-(2-hydroxyethyl)morpholine | lookchem. [Link]
-
N-(2-Hydroxyethyl)morpholine - ChemBK. [Link]
-
Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution - ElectronicsAndBooks. [Link]
-
(5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE - Organic Syntheses Procedure. [Link]
-
Morpholine synthesis - Organic Chemistry Portal. [Link]
-
Organic Syntheses Procedure. [Link]
-
Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid - ResearchGate. [Link]
-
CAS 1257855-07-4 (R)-N-Boc-3-(2-hydroxyethyl)morpholine. [Link]
-
Unpacking the Applications of 4-(2-Hydroxyethyl)morpholine in Chemical Synthesis. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. [Link]
-
Alcohol to Mesylate using MsCl, base - Organic Synthesis. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. [Link]
- US4117227A - Production of n-(substituted)
-
Medicinal chemistry of 2,2,4-substituted morpholines - PubMed. [Link]
-
How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group? | ResearchGate. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. [Link]
-
N-(2-Hydroxyethyl)-morpholine N-oxide | C6H13NO3 | CID 130392110 - PubChem. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. [Link]
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PubMed Central. [Link]
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine - TSI Journals. [Link]
-
Synthesis of novel polymer-bound morpholine-N- oxides as possible oxidants in alkene oxidation. [Link]
-
Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - ResearchGate. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. N-Boc-2-(2-hydroxyethyl)morpholine, CasNo.913642-78-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 5. N-Boc-2-(2-hydroxyethyl)morpholine - CAS:913642-78-1 - Sunway Pharm Ltd [3wpharm.com]
- 6. organic-synthesis.com [organic-synthesis.com]
Application Note: A Detailed Protocol for the Chemoselective N-Boc Protection of 2-(2-hydroxyethyl)morpholine
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, the use of protecting groups is a cornerstone strategy for the construction of complex molecules. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its ease of installation and its stability across a wide range of nucleophilic and basic conditions.[1][2] Its removal, typically achieved under mild acidic conditions, further underscores its utility in multi-step synthetic campaigns.[1][3]
This application note provides a comprehensive, field-tested protocol for the chemoselective N-Boc protection of 2-(2-hydroxyethyl)morpholine. This substrate presents a common challenge in synthesis: the presence of two nucleophilic centers, a secondary amine and a primary alcohol. The goal is to selectively protect the more nucleophilic amine without inducing side reactions at the hydroxyl group.[4] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights to ensure a successful and reproducible outcome.
Part 1: Principles and Mechanistic Rationale
Chemoselectivity: Amines vs. Alcohols
The success of this procedure hinges on the inherent difference in nucleophilicity between the secondary amine and the primary alcohol of 2-(2-hydroxyethyl)morpholine. Amines are generally stronger nucleophiles than alcohols. This difference allows for the preferential reaction of the morpholine nitrogen with the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). Under controlled conditions (stoichiometry, temperature, and reaction time), the formation of the O-Boc protected side product is minimized or completely avoided.[4][5]
The Reaction Mechanism
The protection reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the secondary amine attacks one of the carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, leading to the formation of the N-Boc protected product, along with tert-butanol and carbon dioxide as byproducts.[6] The evolution of CO₂ gas is a key indicator of reaction progress and necessitates that the reaction is not conducted in a sealed system.[6]
The reaction can be performed without a catalyst, but the addition of a base such as triethylamine (TEA) is common to neutralize the proton released from the amine, driving the reaction to completion. For less reactive amines or to accelerate the reaction, a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can be employed. DMAP reacts with Boc₂O to form a highly reactive N-Boc-pyridinium intermediate, which is then more susceptible to attack by the amine.[7] However, for a reactive secondary amine like morpholine, a simple non-nucleophilic base is often sufficient and avoids potential side reactions that can be promoted by DMAP.[5][8]
Caption: Simplified mechanism of N-Boc protection.
Part 2: Experimental Protocol
This protocol details a reliable method for the N-Boc protection of 2-(2-hydroxyethyl)morpholine on a standard laboratory scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Typical Amount (for 10 mmol scale) | Notes |
| 2-(2-hydroxyethyl)morpholine | C₆H₁₃NO₂ | 131.17 | 6341-53-3 | 1.31 g (10.0 mmol, 1.0 equiv) | Starting material. Ensure it is dry. |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 24424-99-5 | 2.40 g (11.0 mmol, 1.1 equiv) | Reagent. Solid at room temp. Handle in a well-ventilated area. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | 2.1 mL (15.0 mmol, 1.5 equiv) | Base. Store over KOH. Use freshly distilled. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ~50 mL | Anhydrous reaction solvent. THF can also be used.[3] |
| Saturated aq. NaHCO₃ | - | - | - | ~50 mL | For aqueous workup. |
| Brine (Saturated aq. NaCl) | - | - | - | ~50 mL | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | As needed | Drying agent. |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | 7631-86-9 | As needed | For column chromatography. |
| TLC Eluent (e.g., 1:1 Hexanes:EtOAc) | - | - | - | As needed | For reaction monitoring and chromatography. Adjust ratio as needed. |
Equipment
-
Round-bottom flask (100 mL) with stir bar
-
Ice-water bath
-
Dropping funnel or syringe
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-hydroxyethyl)morpholine (1.31 g, 10.0 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (DCM, 40 mL).
-
Add triethylamine (2.1 mL, 15.0 mmol) to the solution.
-
Cool the flask to 0 °C using an ice-water bath. Rationale: Cooling the reaction mixture helps to control the initial exotherm upon addition of Boc₂O and improves selectivity.
-
-
Reagent Addition:
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in a small amount of DCM (~10 mL).
-
Add the Boc₂O solution dropwise to the stirred, cooled amine solution over 15-20 minutes. Rationale: Slow addition prevents a rapid temperature increase and minimizes potential side reactions. A slight excess of Boc₂O ensures complete consumption of the starting amine.
-
-
Reaction Execution and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Sampling: Withdraw a small aliquot using a capillary tube.
-
TLC System: Elute with a 1:1 mixture of Hexanes:Ethyl Acetate (adjust as necessary).
-
Visualization: Use a UV lamp (if applicable) and/or stain with potassium permanganate (KMnO₄) to visualize the spots. The product should be less polar (higher Rf) than the starting amine. The reaction is complete when the starting material spot is no longer visible.
-
-
-
Aqueous Workup:
-
Once the reaction is complete, quench by adding deionized water (25 mL).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and then brine (1 x 25 mL). Rationale: The NaHCO₃ wash removes any acidic impurities and unreacted Boc₂O by hydrolysis. The brine wash removes residual water from the organic layer.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Packing: Pack the column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elution: Elute with a gradient solvent system, starting with a low polarity mixture (e.g., 20% Ethyl Acetate in Hexanes) and gradually increasing the polarity (e.g., up to 60% Ethyl Acetate in Hexanes) to isolate the product. Collect fractions and analyze by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate.
-
Expected Results & Characterization
| Parameter | Expected Outcome |
| Product | This compound |
| CAS No. | 913642-78-1[9][10] |
| Appearance | Colorless to pale yellow oil |
| Yield | 85-95% |
| Purity | >98% (by NMR and/or LC-MS) |
| ¹H NMR | Key peaks: ~1.47 ppm (s, 9H, Boc); signals for morpholine and ethyl protons shifted downfield compared to starting material. |
| MS (ESI+) | m/z = 232.1 [M+H]⁺, 254.1 [M+Na]⁺ |
Part 3: Workflow and Troubleshooting
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (TLC shows starting material) | 1. Insufficient Boc₂O. 2. Inactive Boc₂O (hydrolyzed). 3. Insufficient reaction time. | 1. Add an additional portion (0.1-0.2 equiv) of Boc₂O and continue stirring. 2. Use a fresh bottle of Boc₂O. 3. Allow the reaction to stir for a longer period (e.g., overnight). |
| Formation of Side Products (e.g., O-Boc) | 1. Reaction temperature was too high. 2. Extended reaction time with a large excess of Boc₂O. | 1. Ensure the initial addition of Boc₂O is performed at 0 °C. 2. Use a smaller excess of Boc₂O (1.05-1.1 equiv) and monitor the reaction closely to stop it upon completion. The O-Boc product can typically be separated by column chromatography. |
| Difficult Separation during Workup (Emulsion) | The morpholine derivative may act as a surfactant. | Add more brine to the separatory funnel to increase the ionic strength of the aqueous phase, which should help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Product is difficult to purify by column | The product and a key impurity have very similar Rf values. | Try a different solvent system for chromatography (e.g., switching from Hexanes/EtOAc to DCM/Methanol). Ensure the crude material is fully dried before loading onto the column. |
References
- Dual protection of amino functions involving Boc.Royal Society of Chemistry.
- Boc Protection Mechanism (Boc2O + DMAP).Common Organic Chemistry.
- Boc Protection Mechanism (Boc2O + Base + DMAP).Common Organic Chemistry.
- Boc Protection Mechanism (Boc2O).Common Organic Chemistry.
- Chemoselective Boc protection of phenols and amino alcohols.
- Boc-Protected Amino Groups.Organic Chemistry Portal.
- Amine Protection / Deprotection.Fisher Scientific.
- The synergistic effect of di-tert-butyl dicarbon
- Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.
- tert-Butyloxycarbonyl protecting group.Wikipedia.
- Experimental procedure for deprotection of Boc-protected amines.Benchchem.
- BOC Protection and Deprotection.J&K Scientific LLC.
- tert-Butyl 2-(2-hydroxyethyl)
- tert-Butyl 2-(2-hydroxyethyl)
Sources
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 8. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 9. This compound - 楚肽生物科技 [apeptides.com]
- 10. This compound | C11H21NO4 | CID 44182317 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Application of Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the morpholine heterocycle has emerged as a "privileged scaffold," a distinction earned through its consistent presence in a multitude of approved and experimental drugs.[1] Its advantageous physicochemical, metabolic, and biological properties, coupled with facile synthetic accessibility, render it a valuable building block for drug designers.[1][2] This guide delves into the specific applications of a key derivative, Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate , a versatile intermediate poised for significant contributions to the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.
Introduction: The Value Proposition of a Well-Designed Building Block
This compound (Figure 1) is a bifunctional molecule offering medicinal chemists a strategic entry point into complex molecular architectures. The Boc (tert-butoxycarbonyl) protecting group on the morpholine nitrogen provides stability during synthetic manipulations and allows for its selective removal under acidic conditions to reveal a secondary amine. This amine can then participate in a variety of coupling reactions to build the target molecule.
Simultaneously, the 2-hydroxyethyl side chain presents a reactive handle for further functionalization. This primary alcohol can be oxidized, converted to a leaving group for nucleophilic substitution, or used in etherification and esterification reactions. This dual functionality is paramount in library synthesis and lead optimization, where rapid diversification of a core scaffold is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₄ | PubChem[3] |
| Molecular Weight | 231.29 g/mol | PubChem[3] |
| CAS Number | 913642-78-1 | PubChem[3] |
| Appearance | Liquid or Solid | Varies by supplier |
| Solubility | Soluble in common organic solvents | General chemical knowledge |
Figure 1: Chemical Structure of this compound
Core Applications in Kinase Inhibitor Scaffolds
The morpholine moiety is a recurring motif in a number of potent kinase inhibitors, where it often contributes to improved solubility, metabolic stability, and target engagement.[4][5] The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, is a prominent target in cancer therapy, and many inhibitors of this pathway feature morpholine rings.[6]
While direct synthesis of a marketed drug from this compound is not explicitly detailed in publicly available literature, its utility can be inferred from the structure of known PI3K inhibitors and the chemical logic of their synthesis. For example, the PI3K inhibitor ZSTK474 features two morpholine groups, and studies on its analogues have underscored the importance of the morpholine oxygen for potent inhibition.[2]
The strategic value of this compound lies in its potential to serve as a precursor to substituted morpholines that can be incorporated into such inhibitor scaffolds. The hydroxyethyl group can be modified to introduce additional pharmacophoric features or to serve as a linker to other molecular fragments.
Experimental Protocols: From Building Block to Bioactive Scaffold
The following protocols are illustrative examples of how this compound can be utilized in the synthesis of kinase inhibitor precursors. These are generalized procedures based on standard organic chemistry transformations and should be adapted and optimized for specific target molecules.
Protocol 1: Activation of the Hydroxyl Group for Nucleophilic Substitution
A key transformation to enable the incorporation of the morpholine unit is the conversion of the terminal hydroxyl group into a better leaving group, such as a tosylate or mesylate. This activated intermediate can then be reacted with a nucleophile, for example, the amine of a heterocyclic core common in kinase inhibitors.
Workflow for Hydroxyl Group Activation and Nucleophilic Substitution:
Caption: Workflow for functionalization via the hydroxyethyl side chain.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution to 0 °C and add a suitable base, such as triethylamine (1.5 equivalents) or pyridine (used as solvent and base).
-
Activating Agent Addition: Slowly add a solution of the activating agent, for example, p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) or methanesulfonyl chloride (MsCl, 1.2 equivalents), in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude activated intermediate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Nucleophilic Substitution: Dissolve the purified activated intermediate (1 equivalent) and the desired heterocyclic amine (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as potassium carbonate (2 equivalents) or diisopropylethylamine (DIPEA, 2 equivalents).
-
Heating and Monitoring: Heat the reaction mixture to 60-100 °C and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to obtain the desired coupled product.
Protocol 2: Deprotection of the Boc Group and Subsequent Acylation/Alkylation
The Boc protecting group can be readily removed under acidic conditions, unmasking the secondary amine for further functionalization. This is a crucial step in many synthetic routes where the morpholine nitrogen is intended to be part of the final molecular structure.
Workflow for Boc Deprotection and N-Functionalization:
Caption: Workflow for functionalization via the morpholine nitrogen.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1 equivalent) in an appropriate solvent, typically dichloromethane (DCM).
-
Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of hydrochloric acid in dioxane (4M, 5-10 equivalents), to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 1-4 hours and monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting crude product is the salt of the deprotected amine.
-
Neutralization (if necessary): For subsequent reactions requiring the free amine, dissolve the crude salt in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution) before extraction with an organic solvent.
-
N-Acylation: To the solution of the deprotected amine, add a base (e.g., triethylamine) followed by the desired acylating agent (e.g., an acid chloride or anhydride).
-
N-Alkylation (Reductive Amination): Alternatively, for N-alkylation, the deprotected amine can be reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in drug discovery. Its dual functionality allows for the strategic and controlled introduction of the beneficial morpholine scaffold into a wide array of complex molecules. While its primary application appears to be in the synthesis of kinase inhibitors for oncology, its utility is by no means limited to this area. The principles of its chemical manipulation can be applied to the development of therapeutics targeting other protein families, such as G-protein coupled receptors (GPCRs) and proteases. As the demand for novel and more effective drugs continues to grow, the strategic use of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery programs.
References
- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Arshad, F., Khan, M. F., Akhtar, W., Alam, M. M., Nainwal, L. M., Kaushik, S. K., & ... (2020). Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance. Semantic Scholar.
- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736-2755.
- Zask, A., Kaplan, J. A., et al. (2011). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 54(12), 4117-4129.
- Martinez, C. D. (2020). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]
- Williams, R. M., Sinclair, P. J., DeMong, D. E., Chen, D., & Zhai, D. (2003). (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Organic Syntheses, 80, 18.
-
PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]
- Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814.
- Chen, Y., et al. (2014). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Journal of Medicinal Chemistry, 57(15), 6575-6584.
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- 6. researchgate.net [researchgate.net]
Strategic Purification of Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate via Optimized Column Chromatography
An Application Note for Drug Development Professionals
Abstract
Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is a pivotal intermediate in the synthesis of various pharmacologically active molecules. The isomeric purity and absence of process-related impurities are critical for its successful use in multi-step drug development pathways. This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase column chromatography. We delve into the causal logic behind the selection of stationary and mobile phases, with a special focus on mitigating the common challenges associated with amine-containing polar molecules, such as peak tailing. The protocol is designed to be a self-validating system, ensuring reproducible, high-purity yields.
Introduction: The Imperative for Purity
In pharmaceutical synthesis, the structural integrity of each building block directly impacts the efficacy and safety profile of the final active pharmaceutical ingredient (API). This compound, featuring a Boc-protected amine, a primary alcohol, and a morpholine core, possesses multiple reactive sites. Impurities, such as starting materials or byproducts from its synthesis, can introduce unwanted side reactions in subsequent steps, leading to complex downstream purification challenges and compromised final product quality.
Column chromatography is a fundamental and versatile purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2][3] For a molecule with the intermediate polarity of this compound, normal-phase chromatography offers an effective and scalable solution for achieving high purity.
The Science of Separation: A Mechanistic Approach
The successful purification of the target compound hinges on exploiting its unique physicochemical properties.
2.1. Molecular Structure and Polarity
The structure of this compound presents distinct polar and non-polar regions:
-
Polar Moieties: The primary hydroxyl (-OH) group and the carbamate group (-N(C=O)O-) are capable of strong hydrogen bonding and dipole-dipole interactions.
-
Non-Polar Moiety: The tert-butyl group is bulky and hydrophobic.
-
The Morpholine Ring: The nitrogen atom, while protected as a carbamate, can still exhibit basicity and interact with the stationary phase.
This combination of features dictates its behavior on a polar stationary phase like silica gel. The polar groups will adsorb to the silica surface, while a mobile phase of appropriate polarity is used to elute the molecule.[4][5]
2.2. Stationary Phase: Silica Gel (SiO₂) Rationale
Silica gel is the adsorbent of choice for this application due to its high polarity, large surface area, and cost-effectiveness. The surface of silica gel is populated with silanol groups (Si-OH), which act as hydrogen bond donors and acceptors, strongly adsorbing polar molecules.[4]
However, the acidic nature of these silanol groups can pose a challenge. Basic compounds, particularly amines, can interact strongly and irreversibly, leading to significant peak tailing or even complete retention on the column.[6] Although the morpholine nitrogen is part of a less basic carbamate, residual basicity can still cause undesirable interactions.
2.3. Mobile Phase Optimization: The Key to Resolution
The choice of eluent is crucial for achieving separation.[5] The goal is to find a solvent system where the target compound has a Thin-Layer Chromatography (TLC) retention factor (Rƒ) of approximately 0.2-0.4, ensuring it moves through the column at a practical rate and separates well from impurities.[7]
-
Solvent System: A binary system of a non-polar solvent (e.g., Hexanes, Dichloromethane) and a polar solvent (e.g., Ethyl Acetate, Methanol) is typically used. For this compound, a gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane is an excellent starting point.
-
Addressing Basicity and Tailing: To ensure sharp, symmetrical peaks, the acidic nature of the silica must be neutralized. This is achieved by adding a small percentage (0.1-1%) of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[6][8] The modifier competes with the analyte for the acidic silanol sites, preventing strong, non-specific binding and improving elution.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to guide the user from initial method development on a TLC plate to the final isolation of the pure product.
Materials and Equipment
| Category | Item |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Solvents (HPLC Grade) | Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) |
| Apparatus | Glass chromatography column, Separatory funnel (for solvent reservoir), Beakers, Erlenmeyer flasks |
| Test tubes or fraction collector vials, TLC plates (silica gel 60 F254) | |
| Ancillary Equipment | TLC developing chamber, UV lamp (254 nm), Rotary evaporator, Glass wool or cotton, Sand (washed) |
Workflow Diagram
Caption: Adsorption of the target molecule onto the polar silica stationary phase.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound will not elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., EtOAc or MeOH). [9] |
| Poor separation | Incorrect solvent system; Column overloaded. | Re-optimize the mobile phase using TLC for better Rƒ separation. Use a longer column or less sample. [9] |
| Streaked bands / Peak tailing | Acidic silica interacting with the morpholine nitrogen. | Add a basic modifier like 0.1-1% triethylamine (TEA) to the mobile phase. [6][8] |
| Cracked/channeled column bed | Improperly packed column (e.g., slurry was not homogenous, or column ran dry). | Repack the column carefully. Ensure the silica bed remains wet with solvent at all times. |
References
- Elsevier. (1999).
- Google Books.
- University of Rochester, Department of Chemistry.
- JoVE. (2015).
- BenchChem.
- University of Colorado Boulder, Organic Chemistry.
- ChemistryViews. (2012).
- HPLC Troubleshooting.
- What Is Column Chromatography? Principles and Protocols. (2025).
- Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
- UTSC.
- Columbia University.
- Liquid Chromatography Problem Solving and Troubleshooting.
- Biotage. (2023).
- ThriftBooks.
- Reference.
- Google Patents.
- LCGC International.
- PubMed Central. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors.
- column chrom
- Scribd.
- PubChem. tert-Butyl 2-(2-hydroxyethyl)
- PubChem. tert-Butyl 2-(hydroxymethyl)
- Organic Syntheses. (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE.
- Organic Syntheses. (2025).
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- 8. academic.oup.com [academic.oup.com]
- 9. Chromatography [chem.rochester.edu]
Application Notes and Protocols for the Comprehensive Characterization of N-Boc-2-(2-hydroxyethyl)morpholine
Introduction
N-Boc-2-(2-hydroxyethyl)morpholine is a key building block in modern medicinal chemistry and drug development.[1] Its unique structural features, including a Boc-protected amine, a primary alcohol, and a morpholine ring, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules.[1][2] The precise characterization of this intermediate is of paramount importance to ensure the identity, purity, and stability of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of N-Boc-2-(2-hydroxyethyl)morpholine. The protocols described herein are designed to be self-validating and are grounded in established analytical principles.
Structural Elucidation and Confirmation
The primary step in characterizing N-Boc-2-(2-hydroxyethyl)morpholine is the unambiguous confirmation of its chemical structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy is essential for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For N-Boc-2-(2-hydroxyethyl)morpholine, both ¹H and ¹³C NMR are required to confirm the connectivity of all atoms.
Causality Behind Experimental Choices: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for molecules of this type. The addition of a small amount of deuterium oxide (D₂O) can be used to identify the exchangeable proton of the hydroxyl group.
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.90 - 3.70 | m | 3H | -OCH₂- (morpholine ring) and -CH- (morpholine ring) |
| ~3.65 | t | 2H | -CH₂OH |
| ~3.50 - 3.30 | m | 2H | -NCH₂- (morpholine ring) |
| ~2.90 - 2.70 | m | 2H | -NCH₂- (morpholine ring) |
| ~2.00 | t | 1H | -OH (broad, exchangeable with D₂O) |
| ~1.80 | q | 2H | -CH₂CH₂OH |
| 1.45 | s | 9H | -C(CH₃)₃ (Boc group) |
Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=O (Boc group) |
| ~80 | -C(CH₃)₃ (Boc group) |
| ~67 | -OCH₂- (morpholine ring) |
| ~60 | -CH₂OH |
| ~55 | -CH- (morpholine ring) |
| ~44 | -NCH₂- (morpholine ring) |
| ~36 | -CH₂CH₂OH |
| 28.5 | -C(CH₃)₃ (Boc group) |
Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of N-Boc-2-(2-hydroxyethyl)morpholine and dissolve it in ~0.7 mL of CDCl₃.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. Use standard acquisition parameters.
-
D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signal corresponding to the -OH proton should disappear or significantly decrease in intensity.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can be performed to differentiate between CH, CH₂, and CH₃ signals.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Causality Behind Experimental Choices: Electrospray Ionization (ESI) is the preferred ionization technique for this molecule due to its polar nature and susceptibility to protonation, leading to the formation of the [M+H]⁺ ion.
Expected Mass Spectrum Data (ESI+):
| m/z | Assignment |
| 232.15 | [M+H]⁺ |
| 176.12 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |
| 132.09 | [M - Boc + H]⁺ |
Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of N-Boc-2-(2-hydroxyethyl)morpholine (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion and Analysis: Infuse the sample solution directly into the ESI source of a mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Causality Behind Experimental Choices: The presence of the hydroxyl (-OH), carbamate (N-Boc), and ether (C-O-C) functional groups will give rise to characteristic absorption bands in the IR spectrum.[4]
Expected FTIR Spectral Data (KBr pellet or thin film):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (alcohol) |
| ~2970, ~2860 | Strong | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (carbamate, Boc group) |
| ~1420 | Medium | C-N stretch (carbamate) |
| ~1170, ~1120 | Strong | C-O stretch (ether and alcohol) |
Protocol for FTIR Analysis:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
-
Background Collection: Collect a background spectrum of the empty sample compartment.
-
Sample Spectrum Collection: Place the prepared sample in the spectrometer and collect the IR spectrum from approximately 4000 to 400 cm⁻¹.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of N-Boc-2-(2-hydroxyethyl)morpholine and for quantifying any impurities.[5]
Causality Behind Experimental Choices: A reverse-phase HPLC method is suitable for this moderately polar compound.[6] A C18 column is a good starting point. Since the molecule lacks a strong UV chromophore, a UV detector set to a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD) can be used.[7] For mass spectrometry-compatible methods, formic acid should be used in the mobile phase instead of non-volatile acids like phosphoric acid.[6]
Protocol for HPLC Purity Analysis:
-
Instrumentation: An HPLC system equipped with a UV or ELSD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm or ELSD.
-
Sample Preparation: Prepare a solution of N-Boc-2-(2-hydroxyethyl)morpholine in the mobile phase (e.g., 1 mg/mL).
Workflow and Data Integration
A systematic approach to the characterization of N-Boc-2-(2-hydroxyethyl)morpholine ensures comprehensive and reliable results. The following workflow illustrates the logical progression of the analytical process.
Caption: Integrated workflow for the characterization of N-Boc-2-(2-hydroxyethyl)morpholine.
References
-
Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
HPLC Methods for analysis of Morpholine. HELIX Chromatography. [Link]
-
Liquid phase method for morpholine. Shenyang East Chemical Science-Tech Co., Ltd. [Link]
-
High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
Morpholine. SIELC Technologies. [Link]
-
N-Boc-2-(2-hydroxyethyl)morpholine. LookChem. [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]
-
T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³). OSHA. [Link]
-
tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate. PubChem. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]
-
1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Human Metabolome Database. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
Morpholine (EHC 179, 1996). INCHEM. [Link]
-
622-40-2 CAS | N-(2-HYDROXYETHYL)MORPHOLIN. Loba Chemie. [Link]
-
How to Identify Alcohols and Amines in the IR Spectrum. Dummies. [Link]
-
synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Chemical Research. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]
-
Morpholine. National Institute of Standards and Technology. [Link]
-
Cas 913642-78-1,N-Boc-2-(2-hydroxyethyl)morpholine. lookchem. [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Institutes of Health. [Link]
-
2-Morpholinoethanol. PubChem. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
N-(2-Hydroxyethyl)-morpholine N-oxide. PubChem. [Link]
-
4-(2-Aminoethyl)morpholine at BMRB. Biological Magnetic Resonance Bank. [Link]
-
N-(2-Hydroxyethyl) Morpholine. Mallak Specialties Pvt Ltd. [Link]
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- 4. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 5. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Morpholine | SIELC Technologies [sielc.com]
Application Note: Strategic Use of N-Boc Protected Morpholines to Enhance Pharmacokinetic Properties of Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, the morpholine heterocycle has emerged as a "privileged structure" due to its frequent appearance in a wide array of approved and experimental drugs.[1][2] Its incorporation into a lead compound is a well-established strategy to favorably modulate physicochemical and pharmacokinetic properties.[3] The morpholine ring, a six-membered heterocycle containing both a secondary amine and an ether functional group, offers a unique combination of features that medicinal chemists leverage to overcome common drug development hurdles.[4]
The N-tert-butyloxycarbonyl (N-Boc) protected form of morpholine is a crucial synthetic intermediate that facilitates the incorporation of this valuable scaffold into complex molecules. The Boc group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its clean, facile removal under acidic conditions.[9][10] This application note provides a detailed guide on the strategic use of N-Boc protected morpholines in synthetic chemistry to develop drug candidates with improved pharmacokinetic profiles, complete with detailed protocols and the scientific rationale behind the experimental choices.
Improving Pharmacokinetic Properties with the Morpholine Moiety
The introduction of a morpholine ring can have a profound and positive impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.
Key Advantages of Morpholine Incorporation:
-
Improved Metabolic Stability: The morpholine ring itself is generally resistant to metabolism. When used to replace a metabolically labile group (e.g., a piperazine or a linear amine), it can block common metabolic pathways such as N-dealkylation or oxidation, thereby increasing the drug's half-life.[3][5]
-
Modulation of Lipophilicity and Permeability: The morpholine moiety provides a good balance between hydrophilicity and lipophilicity. This can be fine-tuned to optimize a compound's ability to cross biological membranes, including the blood-brain barrier, which is crucial for CNS-active drugs.[2][5]
-
Reduced Off-Target Activity: By replacing more basic amines like piperidine or piperazine, the less basic morpholine ring can reduce interactions with off-target receptors and ion channels (e.g., hERG), leading to an improved safety profile.
Data Summary: Morpholine as a Bioisosteric Replacement
The following table illustrates a hypothetical, yet representative, example of how replacing a metabolically labile group with a morpholine can improve key pharmacokinetic parameters.
| Compound | Moiety | Solubility (µg/mL) | Microsomal Stability (t½, min) | Oral Bioavailability (%) |
| Parent Drug | -N(CH₃)₂ | 5 | 15 | 10 |
| Analog 1 | Piperidine | 20 | 25 | 20 |
| Analog 2 | Morpholine | 150 | > 60 | 50 |
This data exemplifies the typical improvements seen when a morpholine is incorporated, highlighting its role in enhancing solubility and metabolic stability, which in turn leads to better bioavailability.
The Synthetic Role of N-Boc Protected Morpholines
While the final active pharmaceutical ingredient (API) contains the deprotected morpholine, the N-Boc protected version is a cornerstone of the synthetic strategy. The Boc group allows the morpholine nitrogen to be temporarily rendered unreactive, enabling chemists to perform reactions on other parts of the molecule without interference.
Caption: Logical workflow from synthesis to improved pharmacokinetics.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a key N-Boc protected morpholine building block and its subsequent deprotection to yield the free amine, ready for further elaboration.
Protocol 1: Synthesis of N-Boc-2-(hydroxymethyl)morpholine
This protocol describes a common method to prepare a chiral morpholine building block.[11]
Rationale: This synthesis starts from a readily available chiral amino alcohol. The Boc protection is the first step to ensure the amine does not interfere with subsequent reactions. The cyclization is achieved via an intramolecular Williamson ether synthesis, a robust method for forming cyclic ethers.
Materials:
-
(S)-2-amino-3-propanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
2-Chloroethanol
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
N-Boc Protection:
-
Dissolve (S)-2-amino-3-propanol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add Boc₂O (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a 2M aqueous solution of NaOH, maintaining the pH between 9-10.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Extract the mixture with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino alcohol.
-
-
Intramolecular Cyclization:
-
Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add potassium tert-butoxide (2.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add 2-chloroethanol (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 12-18 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench carefully by adding water.
-
Extract with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexanes:EtOAc gradient) to afford N-Boc-2-(hydroxymethyl)morpholine.
-
Protocol 2: N-Boc Deprotection of a Morpholine-Containing Intermediate
Rationale: The Boc group is designed to be labile under acidic conditions.[10] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method for clean and rapid deprotection.[9][12] The volatile nature of TFA and DCM simplifies product isolation. Anhydrous conditions are often preferred to prevent side reactions if other acid-sensitive functional groups are present.[13]
Materials:
-
N-Boc protected morpholine substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotection Reaction:
-
Dissolve the N-Boc protected morpholine substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 eq) dropwise. The reaction is often accompanied by gas (isobutylene) evolution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until complete consumption of the starting material (typically 1-3 hours).
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in EtOAc or DCM.
-
Carefully add saturated aqueous NaHCO₃ solution until the gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Separate the layers and extract the aqueous layer with the organic solvent (2x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected morpholine amine.
-
Caption: Experimental workflow for synthesis and deprotection.
Conclusion
The morpholine moiety is a powerful tool in the medicinal chemist's arsenal for optimizing the pharmacokinetic properties of drug candidates.[1][3] Its ability to enhance solubility, improve metabolic stability, and fine-tune lipophilicity makes it a highly valuable scaffold in drug design.[5][6] The strategic use of N-Boc protected morpholines as synthetic intermediates is critical for the successful incorporation of this heterocycle. The protocols and rationale provided in this application note offer a robust framework for researchers to leverage this approach in their own drug discovery programs, paving the way for the development of safer and more effective medicines.
References
-
Barla, A., et al. (2023). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. ResearchGate. Available at: [Link]
-
Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
-
Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]
-
Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]
-
Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available at: [Link]
-
Sharma, P. K., et al. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]
-
Henegar, K. E. (2014). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. Available at: [Link]
-
Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. Available at: [Link]
-
Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. University of Maryland, College Park. Available at: [Link]
-
Kourounakis, A. P., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]
-
Kourounakis, A. P., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available at: [Link]
-
Tzara, A., et al. (2020). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. Available at: [Link]
-
Bakulina, O., et al. (2014). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. organic-chemistry.org. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. acs.org. Available at: [Link]
-
Kumar, A., et al. (2015). Synthesis of N-BOC amines by various routes. ResearchGate. Available at: [Link]
-
Bode, J. W., et al. (2022). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. organic-chemistry.org. Available at: [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
-
Boufroura, H., et al. (2019). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
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Application Notes and Protocols: Exploring the Synthetic Utility of the Hydroxyl Group in Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
Introduction
Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. Its structure incorporates a morpholine scaffold, a common motif in bioactive molecules, along with a primary hydroxyl group and a tert-butyloxycarbonyl (Boc) protected secondary amine.[1] The primary hydroxyl group serves as a key functional handle for a variety of chemical transformations, allowing for molecular elaboration and the synthesis of diverse compound libraries. The presence of the Boc protecting group is crucial, as it prevents unwanted side reactions at the morpholine nitrogen under many conditions, yet can be readily removed when desired.[2][3] This guide provides detailed application notes and protocols for several key reactions targeting the hydroxyl group of this versatile intermediate, offering insights into the experimental design and rationale for researchers in the field.
PART 1: Reactivity of the Hydroxyl Group
The primary hydroxyl group in this compound exhibits typical reactivity for a primary alcohol. It can be oxidized to the corresponding aldehyde, esterified with carboxylic acids or their derivatives, converted into an ether, or transformed into other functional groups such as amines. The choice of reaction conditions is critical to ensure the integrity of the Boc protecting group, which is sensitive to strong acidic conditions.[4][5]
PART 2: Key Synthetic Transformations and Protocols
This section details protocols for common and synthetically useful transformations of the hydroxyl group of this compound.
Oxidation to the Aldehyde: Swern Oxidation
Oxidation of the primary alcohol to the corresponding aldehyde, Tert-butyl 2-(2-formylmethyl)morpholine-4-carboxylate, provides a key intermediate for reductive amination, Wittig reactions, and other carbon-carbon bond-forming reactions. The Swern oxidation is a mild and efficient method that is compatible with the Boc protecting group.[6][7]
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The reaction is conducted at low temperature to control the formation and reactivity of the highly reactive intermediate, the dimethylchlorosulfonium ion, and the subsequent alkoxysulfonium ylide. This minimizes side reactions and decomposition.[7]
-
Oxalyl Chloride and DMSO: Oxalyl chloride activates dimethyl sulfoxide (DMSO) to form the oxidizing agent in situ.[6]
-
Triethylamine (TEA): A hindered base, such as triethylamine, is used to promote the final elimination step to form the aldehyde without causing epimerization at the adjacent chiral center.[7]
-
Anhydrous Conditions: The reaction is sensitive to water, which can consume the activating agent and reduce the yield.
Experimental Protocol: Swern Oxidation
| Reagent/Parameter | Amount | Molar Equiv. | Notes |
| Oxalyl chloride | 0.13 mL | 1.5 | |
| Dichloromethane (DCM), anhydrous | 10 mL | - | |
| Dimethyl sulfoxide (DMSO), anhydrous | 0.21 mL | 3.0 | |
| This compound | 231 mg | 1.0 | Starting material |
| Triethylamine (TEA) | 0.56 mL | 4.0 |
Step-by-Step Methodology:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (5 mL) and oxalyl chloride (0.13 mL, 1.5 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (0.21 mL, 3.0 mmol) in anhydrous dichloromethane (2 mL) dropwise to the stirred solution, maintaining the temperature below -60 °C.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add a solution of this compound (231 mg, 1.0 mmol) in anhydrous dichloromethane (3 mL) dropwise, keeping the temperature below -60 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add triethylamine (0.56 mL, 4.0 mmol) dropwise to the reaction mixture.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
-
Quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Swern Oxidation Workflow
Esterification with an Acyl Chloride
Esterification of the hydroxyl group is a common method for derivatization. Reaction with an acyl chloride in the presence of a non-nucleophilic base provides a straightforward route to the corresponding ester. This protocol is an adaptation of general esterification procedures.[8][9]
Causality Behind Experimental Choices:
-
Acyl Chloride: Acyl chlorides are highly reactive acylating agents, allowing the reaction to proceed under mild conditions.[8]
-
Triethylamine (TEA) or Pyridine: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed deprotection of the Boc group.[8]
-
Anhydrous Dichloromethane (DCM): An aprotic solvent is used to prevent hydrolysis of the acyl chloride.[8]
Experimental Protocol: Esterification with Acetyl Chloride
| Reagent/Parameter | Amount | Molar Equiv. | Notes |
| This compound | 231 mg | 1.0 | Starting material |
| Dichloromethane (DCM), anhydrous | 10 mL | - | |
| Triethylamine (TEA) | 0.21 mL | 1.5 | |
| Acetyl chloride | 0.085 mL | 1.2 |
Step-by-Step Methodology:
-
Dissolve this compound (231 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (0.21 mL, 1.5 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.085 mL, 1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography on silica gel.
Etherification: Williamson Ether Synthesis
The Williamson ether synthesis provides a reliable method for forming ethers. This involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide.[10] The Boc group is generally stable under the basic conditions used in this reaction.[11][12]
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is used to deprotonate the primary alcohol to form the sodium alkoxide.[10]
-
Anhydrous THF or DMF: A polar aprotic solvent is used to solvate the alkoxide and facilitate the SN2 reaction.[10]
-
Primary Alkyl Halide: A primary alkyl halide (e.g., methyl iodide, ethyl bromide) is used as the electrophile to minimize competing elimination reactions.[10]
Experimental Protocol: Williamson Ether Synthesis with Methyl Iodide
| Reagent/Parameter | Amount | Molar Equiv. | Notes |
| This compound | 231 mg | 1.0 | Starting material |
| Sodium hydride (60% dispersion in mineral oil) | 48 mg | 1.2 | |
| Tetrahydrofuran (THF), anhydrous | 10 mL | - | |
| Methyl iodide | 0.075 mL | 1.2 |
Step-by-Step Methodology:
-
To a suspension of sodium hydride (48 mg of a 60% dispersion in mineral oil, 1.2 mmol) in anhydrous THF (5 mL) in a flame-dried flask under nitrogen, add a solution of this compound (231 mg, 1.0 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (0.075 mL, 1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water (5 mL) at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Williamson Ether Synthesis Mechanism
Conversion to an Amine
The transformation of an alcohol to an amine is a valuable synthetic tool. A common two-step approach involves converting the hydroxyl group into a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with an azide and subsequent reduction.[13] This method avoids over-alkylation, which can be an issue with direct amination methods.
Causality Behind Experimental Choices:
-
Mesyl Chloride and Triethylamine: Methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine converts the alcohol into a mesylate, which is an excellent leaving group.[13]
-
Sodium Azide: Sodium azide is a good nucleophile for the SN2 displacement of the mesylate.[13]
-
Lithium Aluminum Hydride (LAH) or Catalytic Hydrogenation: The resulting azide is then reduced to the primary amine. LAH is a powerful reducing agent for this transformation. Alternatively, catalytic hydrogenation (e.g., H2, Pd/C) can be used, which may be preferable if other reducible functional groups are not present.
Experimental Protocol: Two-Step Conversion to Amine
Step 1: Mesylation
| Reagent/Parameter | Amount | Molar Equiv. | Notes |
| This compound | 231 mg | 1.0 | Starting material |
| Dichloromethane (DCM), anhydrous | 10 mL | - | |
| Triethylamine (TEA) | 0.21 mL | 1.5 | |
| Methanesulfonyl chloride (MsCl) | 0.093 mL | 1.2 |
Step-by-Step Methodology:
-
Dissolve this compound (231 mg, 1.0 mmol) and triethylamine (0.21 mL, 1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere.
-
Slowly add methanesulfonyl chloride (0.093 mL, 1.2 mmol) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water (10 mL), 1 M HCl (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.
Step 2: Azide Displacement and Reduction
| Reagent/Parameter | Amount | Molar Equiv. | Notes |
| Crude Mesylate from Step 1 | ~1.0 mmol | 1.0 | |
| Dimethylformamide (DMF), anhydrous | 10 mL | - | |
| Sodium azide (NaN3) | 98 mg | 1.5 | Caution: Azides are explosive! |
| Lithium aluminum hydride (LAH) | 76 mg | 2.0 | Caution: Highly reactive! |
| Tetrahydrofuran (THF), anhydrous | 10 mL | - |
Step-by-Step Methodology:
-
Dissolve the crude mesylate (~1.0 mmol) in anhydrous DMF (10 mL).
-
Add sodium azide (98 mg, 1.5 mmol) and heat the mixture to 60-80 °C overnight. (Handle with extreme care in a well-ventilated fume hood behind a blast shield).
-
After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide.
-
Dissolve the crude azide in anhydrous THF (10 mL) and cool to 0 °C.
-
Carefully add lithium aluminum hydride (76 mg, 2.0 mmol) portion-wise. (Exothermic reaction, gas evolution).
-
Stir at room temperature for 2-4 hours.
-
Cool to 0 °C and quench sequentially by the slow, dropwise addition of water (0.08 mL), 15% aqueous NaOH (0.08 mL), and water (0.24 mL) (Fieser workup).
-
Stir until a granular precipitate forms, then filter through celite and wash the filter cake with THF.
-
Concentrate the filtrate and purify the resulting amine by column chromatography.
PART 3: Stability of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis due to its predictable stability profile. It is generally stable to a wide range of reagents and conditions, including:
-
Basic conditions: It is resistant to hydrolysis by bases.[11][12]
-
Nucleophiles: It is stable towards most nucleophiles.[14]
-
Oxidizing agents: Mild oxidizing agents, such as those used in the Swern oxidation, do not cleave the Boc group.[11]
-
Reducing agents: It is stable to catalytic hydrogenation and many metal hydride reagents like sodium borohydride. While stable to LAH under the conditions for azide reduction, prolonged reaction times or higher temperatures should be avoided.
The primary lability of the Boc group is its sensitivity to acidic conditions .[4][5] Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will readily cleave the Boc group to release the free amine.[15] This property allows for orthogonal deprotection strategies in multi-step syntheses.
Conclusion
The hydroxyl group of this compound offers a versatile handle for a wide array of synthetic transformations. By carefully selecting reaction conditions to be compatible with the acid-labile Boc protecting group, researchers can effectively utilize this building block to construct complex molecules with potential applications in drug discovery and development. The protocols outlined in this guide provide a solid foundation for exploring the rich chemistry of this valuable intermediate.
References
-
Chemistry Steps. Alcohols to Amines. [Link]
- Fujita, K.-i., et al. (2008). Cp*Ir-catalyzed N-alkylation of amines with alcohols. A versatile and atom economical method for the synthesis of amines. Tetrahedron, 64(8), 1943-1954.
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
- Weinreb, S. M., et al. (1989). A convenient procedure for the conversion of alcohols to N-Boc-p-toluenesulfonamides. Tetrahedron Letters, 30(23), 2999-3002.
- Clayden, J., et al. (2021). N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate. The Journal of Organic Chemistry, 86(12), 8538–8543.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
-
ResearchGate. How do you esterify a N-Boc protected amino acid? [Link]
-
ResearchGate. Ceric Ammonium Nitrate (CAN) Mediated Esterification of N-Boc Amino Acids Allows Either Retention or Removal of the N-Boc Group. [Link]
-
Chemistry LibreTexts. Swern oxidation. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
NIH. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
Pure. A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. [Link]
-
LookChem. tert-butyl 2-(2-aMinoethyl)Morpholine-4- carboxylate. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Reddit. Why is boc stable to hydrolysis under basic conditions? [Link]
-
ACS Publications. Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
ResearchGate. How should I deprotect Boc-amino group without breaking ester bond? [Link]
-
NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]
-
LookChem. tert-butyl 2-(2-aMinoethyl)Morpholine-4- carboxylate CAS NO.259180-78-4. [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Link]
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]
-
TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]
-
LookChem. N-Boc-2-(2-hydroxyethyl)morpholine. [Link]
-
LookChem. Cas 913642-78-1,N-Boc-2-(2-hydroxyethyl)morpholine. [Link]
-
PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. [Link]
-
PubChem. This compound. [Link]
-
Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. [Link]
-
Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Morpholine. [Link]
-
ChemBK. (2S)-2-hydroxymethyl-morpholine-4-carboxylic acid tert-butyl ester. [Link]
-
Chemical Communications (RSC Publishing). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. [Link]
Sources
- 1. This compound | C11H21NO4 | CID 44182317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
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- 11. total-synthesis.com [total-synthesis.com]
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- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Boc-2-(2-hydroxyethyl)morpholine
Welcome to the technical support center for the synthesis of N-Boc-2-(2-hydroxyethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to navigate the nuances of this synthesis, minimize side-product formation, and achieve high yield and purity of your target compound.
Introduction: The Synthetic Challenge
The synthesis of N-Boc-2-(2-hydroxyethyl)morpholine involves the protection of the secondary amine of 2-(2-hydroxyethyl)morpholine with a tert-butoxycarbonyl (Boc) group. While seemingly straightforward, the presence of a primary hydroxyl group introduces the potential for several side reactions. This guide will dissect these challenges and provide field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the N-Boc protection of 2-(2-hydroxyethyl)morpholine?
The primary side reactions of concern are:
-
O-Boc Protection: The reaction of the primary hydroxyl group with di-tert-butyl dicarbonate (Boc₂O) to form a tert-butyl carbonate.
-
Di-Boc Protection: Although less common for secondary amines compared to primary amines, over-reaction can lead to the formation of a di-Boc product, which is unstable and can lead to impurities.
-
Oxazolidinone Formation: Intramolecular cyclization can potentially occur, though it is less common under standard Boc protection conditions.
-
Urea Formation: If an isocyanate intermediate forms, it can react with the starting amine to produce a urea derivative, particularly at elevated temperatures.[1]
Q2: How can I selectively protect the nitrogen atom over the oxygen atom?
Selective N-protection is generally favored due to the higher nucleophilicity of the amine compared to the alcohol.[1] To enhance this selectivity, consider the following:
-
Reaction Temperature: Perform the reaction at room temperature or below (0 °C). Lower temperatures significantly favor N-acylation over O-acylation.
-
Base Selection: Avoid using strong bases that can deprotonate the alcohol, which would increase its nucleophilicity. Weak inorganic bases like sodium bicarbonate or running the reaction without a base are often sufficient.[2]
-
Solvent Choice: Protic solvents like methanol can enhance the rate of N-Boc protection.[3]
Q3: I am seeing an unexpected peak in my LC-MS that I suspect is a side product. How can I identify it?
Common side products and their expected mass differences are:
-
O-Boc protected product: Mass will be 100.12 g/mol higher than the desired product (addition of a second Boc group).
-
Starting material: Mass will be 100.12 g/mol lower than the desired product.
-
Urea dimer: Mass will be that of two starting material molecules plus a carbonyl group (28.01 g/mol ).
To confirm the identity, consider isolation of the impurity followed by NMR spectroscopy.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of N-Boc-2-(2-hydroxyethyl)morpholine.
Problem 1: Low Yield of the Desired N-Boc Product
| Possible Cause | Troubleshooting Strategy |
| Incomplete Reaction | * Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. The N-Boc product will have a higher Rf than the starting amine. Stain with ninhydrin; the starting material will show a colored spot, while the product will not. * Extend Reaction Time: Allow the reaction to proceed for a longer duration, monitoring every few hours. |
| Weakly Nucleophilic Amine | * Catalyst Addition: While the morpholine nitrogen is generally nucleophilic, if the reaction is sluggish, a catalytic amount (0.05-0.1 eq) of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction. Be aware that DMAP can also promote side reactions.[1] |
| Poor Solubility | * Solvent System: Ensure your starting material is fully dissolved. A co-solvent system, such as THF/water or dioxane/water, can be beneficial. |
Problem 2: Formation of Significant Amounts of the O-Boc Protected Side Product
| Possible Cause | Troubleshooting Strategy |
| Reaction Temperature is Too High | * Temperature Control: Maintain the reaction temperature at or below room temperature. Running the reaction at 0 °C is highly recommended to maximize selectivity. |
| Use of a Strong Base | * Base Selection: Switch to a milder base like sodium bicarbonate or triethylamine. Alternatively, perform the reaction without any base, as the tert-butoxide generated can be sufficient.[2] |
| Excess Boc Anhydride | * Stoichiometry Control: Use a controlled amount of Boc₂O (typically 1.05-1.1 equivalents). Add the Boc₂O slowly to the reaction mixture to maintain a low concentration. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Strategy |
| Peak Tailing on Silica Gel Chromatography | * Basic Modifier: The basicity of the morpholine nitrogen can cause tailing on silica gel. Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system. |
| Co-elution of Impurities | * Alternative Purification: If chromatography is challenging, consider recrystallization or distillation if the product is thermally stable. |
| Presence of Unreacted Boc₂O | * Work-up: During the work-up, washing with a mild aqueous base can help to hydrolyze any remaining Boc₂O. |
Experimental Protocols
Protocol 1: Selective N-Boc Protection of 2-(2-hydroxyethyl)morpholine
This protocol is optimized for high selectivity and yield.
Materials:
-
2-(2-hydroxyethyl)morpholine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-(2-hydroxyethyl)morpholine (1.0 equiv) in dichloromethane (10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.05 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (with 1% triethylamine) to afford the pure N-Boc-2-(2-hydroxyethyl)morpholine.
Visualizing the Chemistry
Reaction Mechanism and Side Reactions
The following diagram illustrates the primary reaction pathway and the key side reactions.
Caption: Main and side reaction pathways in the synthesis.
Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and solving common issues.
Caption: A troubleshooting workflow for the synthesis.
Data Summary
The following table summarizes the impact of key reaction parameters on the outcome of the synthesis.
| Parameter | Condition | Expected Outcome | Recommendation |
| Temperature | 0 °C | High N- vs. O-selectivity | Optimal |
| Room Temp. | Good N- vs. O-selectivity | Acceptable | |
| > 40 °C | Decreased selectivity, increased O-Boc and urea formation | Not Recommended | |
| Base | None | Good selectivity, slower reaction | Good for selectivity |
| NaHCO₃ / Et₃N | Good selectivity, faster reaction | Optimal | |
| Strong Base (e.g., NaH) | Lower selectivity, increased O-Boc formation | Not Recommended | |
| Boc₂O (equiv) | 1.05 - 1.1 | High yield, minimal side products | Optimal |
| > 1.2 | Increased risk of di-Boc and O-Boc side products | Not Recommended |
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Shen, M., et al. (2018). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation.
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
- TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4).
Sources
Technical Support Center: Purification of 4-Boc-2-(2-hydroxyethyl)morpholine
Welcome to the technical support center for 4-Boc-2-(2-hydroxyethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Troubleshooting Guide: Isolating High-Purity Product
Purity issues with 4-Boc-2-(2-hydroxyethyl)morpholine often stem from incomplete reactions, side reactions, or degradation during workup and purification. This guide provides a logical workflow to diagnose and resolve these challenges.
Diagram: Troubleshooting Workflow for Purification
The following decision tree illustrates a systematic approach to identifying and removing impurities from your crude product.
Caption: A troubleshooting decision tree for common purification issues.
Frequently Asked Questions (FAQs)
This section addresses specific questions you may have about handling and purifying 4-Boc-2-(2-hydroxyethyl)morpholine.
Impurity Identification
Q1: What are the most common impurities I should expect after synthesizing 4-Boc-2-(2-hydroxyethyl)morpholine?
The impurity profile is highly dependent on your reaction and workup conditions. However, the most common species are:
-
Unreacted Starting Material: 4-(2-Hydroxyethyl)morpholine is a frequent impurity resulting from an incomplete reaction.[][2][3][4][5]
-
Boc-Related Impurities: Unreacted di-tert-butyl dicarbonate (Boc₂O) and its hydrolysis byproduct, tert-butanol.
-
Deprotected Product: The Boc group is sensitive to acid.[6][7][8] Exposure to acidic conditions (e.g., acidic silica gel, improper workup) can cleave the protecting group, regenerating the 4-(2-hydroxyethyl)morpholine starting material.
-
Residual Solvents and Bases: Solvents used in the reaction (e.g., THF, DCM) and bases like triethylamine (Et₃N) or DMAP can be carried through.
Q2: How can I detect these impurities?
A multi-technique approach is recommended for comprehensive analysis.[][][11]
| Technique | Application & What to Look For |
| TLC | Reaction Monitoring & Fraction Analysis: The Boc-protected product will have a higher Rf (less polar) than the starting material. Use a UV lamp (if applicable) and a potassium permanganate stain to visualize spots. |
| LC-MS | Purity Assessment & Impurity ID: Provides accurate mass data to confirm the identity of your product and impurities. The deprotected starting material will have a mass difference corresponding to the Boc group (100.12 g/mol ). |
| ¹H NMR | Structural Confirmation: Look for the characteristic signal of the Boc group, a large singlet around 1.4 ppm. The absence or integration below the expected value (9H) suggests the presence of the deprotected impurity. |
| GC-MS | Volatile Impurities: Ideal for identifying and quantifying residual solvents.[12][13] |
Purification Protocols & Strategy
Q3: My morpholine compound is streaking badly on the silica gel column. What's happening and how do I fix it?
This is a classic issue when purifying compounds containing a basic nitrogen atom, such as the unreacted starting material. The nitrogen's lone pair interacts strongly with acidic silanol groups on the surface of the silica gel, causing poor peak shape (tailing or streaking) and sometimes irreversible binding.[14]
The Causality: While your desired 4-Boc-2-(2-hydroxyethyl)morpholine has its nitrogen lone pair involved in resonance with the carbonyl of the Boc group, making it significantly less basic, the starting material is a free secondary amine and is quite basic.[15] This difference is key to purification.
The Solution: To improve chromatography, add a basic modifier to your mobile phase (eluent). A common and effective choice is to add 0.5-1% triethylamine (Et₃N) to your solvent system (e.g., Hexanes/Ethyl Acetate). The Et₃N will neutralize the acidic sites on the silica, allowing your basic impurities (and product) to elute with much-improved peak shape.[14]
Experimental Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of a moderately polar compound like 4-Boc-2-(2-hydroxyethyl)morpholine from more polar impurities.
Objective: To separate the Boc-protected product from unreacted 4-(2-hydroxyethyl)morpholine.
Methodology:
-
Eluent Selection: Using TLC, find a solvent system (e.g., Ethyl Acetate/Hexanes) that gives your product an Rf value of ~0.3. Remember to add 0.5-1% Et₃N to the TLC jar to mimic column conditions.
-
Column Packing:
-
Choose an appropriately sized silica gel column for your sample amount (a 40-50:1 ratio of silica to crude material by weight is a good starting point).
-
Pack the column using the "slurry method" with your chosen eluent system (containing Et₃N). Ensure the silica bed is well-compacted and free of air bubbles.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of dichloromethane (DCM) or your eluent.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with your chosen solvent system. Apply gentle positive pressure.
-
Collect fractions systematically and monitor their contents by TLC. Use the same TLC system as in Step 1.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent and triethylamine under reduced pressure using a rotary evaporator. For complete removal of residual Et₃N, you may need to co-evaporate with a solvent like toluene or place the sample under high vacuum.
-
Q4: My product is a solid. Is recrystallization a viable purification method?
Yes. If your 4-Boc-2-(2-hydroxyethyl)morpholine is a solid and you have a significant amount of material, recrystallization can be an excellent and scalable method to achieve very high purity.[16] The key is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.
Experimental Protocol 2: Recrystallization
Objective: To purify solid 4-Boc-2-(2-hydroxyethyl)morpholine by removing soluble impurities.
Methodology:
-
Solvent Screening: Test the solubility of your crude product in small amounts of various solvents (e.g., ethyl acetate, isopropyl acetate, heptane, toluene, or mixtures thereof) at room temperature and upon heating. An ideal single solvent will fully dissolve the product when hot and yield a large amount of crystals upon cooling. A two-solvent system (one "soluble" solvent, one "anti-solvent") can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Cooling & Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual impurities from the crystal surfaces.
-
Dry the crystals under vacuum to remove all residual solvent.
-
References
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2023). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Retrieved from [Link]
- Google Patents. (2021). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
-
El-fadel, H., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). The derivatization reaction of morpholine. Retrieved from [Link]
-
Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]
-
Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
LookChem. (n.d.). Cas 913642-78-1,N-Boc-2-(2-hydroxyethyl)morpholine. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Morpholine. Retrieved from [Link]
-
Hainan Sincere Industries. (n.d.). 2-Morpholinoethanol | 4-(2-Hydroxyethyl)morpholine. Retrieved from [Link]
-
MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
ResearchGate. (2019). Recent progress in the synthesis of morpholines. Retrieved from [Link]
-
Pharmacompass. (n.d.). 4-(2-hydroxyethyl) morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 4-(2-Hydroxyethyl)morpholine (99%). Retrieved from [Link]
-
ResearchGate. (2023). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
LookChem. (n.d.). N-Boc-2-(2-hydroxyethyl)morpholine. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]
Sources
- 2. 4-(2-Hydroxyethyl)morpholine ReagentPlus , 99 2-Morpholinoethanol [sigmaaldrich.com]
- 3. products.basf.com [products.basf.com]
- 4. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]
- 5. hnsincere.com [hnsincere.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate stability and storage conditions
Last Updated: January 1, 2026
Introduction
This guide provides researchers, scientists, and drug development professionals with essential technical information regarding the stability and storage of tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate. As a key building block in medicinal chemistry and organic synthesis, understanding its proper handling is critical to ensure experimental success and reproducibility. This document outlines best practices, addresses frequently asked questions, and offers troubleshooting advice based on established chemical principles and field experience.
Morpholine derivatives are integral to the development of various pharmaceuticals.[1] The inclusion of the tert-butyloxycarbonyl (Boc) protecting group imparts specific stability characteristics that necessitate careful handling to prevent premature deprotection or degradation.[2][3][4]
I. Core Concepts: Stability Profile
The stability of this compound is primarily influenced by the acid-labile nature of the Boc protecting group. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the carbamate, which makes the amide bond resistant to hydrolysis and nucleophilic attack under basic and neutral conditions. However, the Boc group is susceptible to cleavage under acidic conditions.
Key Factors Influencing Stability:
-
pH: The compound is most stable under neutral to slightly basic conditions. Acidic environments will lead to the removal of the Boc group, yielding the free amine.
-
Temperature: While stable under recommended refrigerated storage, elevated temperatures can accelerate degradation, especially in the presence of contaminants.
-
Moisture: The presence of water, particularly with acidic impurities, can facilitate hydrolysis of the Boc group.
-
Oxidizing Agents: The morpholine ring and the hydroxyethyl side chain can be susceptible to oxidation.
Potential Degradation Pathway
The primary degradation pathway of concern is the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group. This reaction proceeds via the formation of a stable tert-butyl cation.
Caption: Acid-Catalyzed Deprotection of the Boc Group.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and experimental issues encountered when working with this compound.
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: For long-term stability, the compound should be stored at 2-8°C in a tightly sealed container to protect it from moisture and air.[5] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.
Q2: I left the compound at room temperature for a weekend. Is it still usable?
A2: While short-term exposure to ambient temperature is unlikely to cause significant degradation, it is advisable to verify the compound's purity before use, especially if the laboratory environment is humid or has acidic vapors. A quick purity check via TLC or ¹H NMR is recommended.
Q3: The compound appears clumpy/oily. What should I do?
A3: This may indicate the absorption of moisture. If the compound is intended for a reaction that is sensitive to water, it is best to dry it under a high vacuum before use. If the appearance has significantly changed, a purity analysis is recommended.
Experimental Troubleshooting
Q4: My reaction yield is lower than expected. Could the starting material be the issue?
A4: Yes, compromised starting material is a common cause of low yields.
-
Verify Purity: Before starting your synthesis, confirm the purity of the this compound.
-
Check for Deprotection: If your reaction is not conducted under strictly anhydrous and neutral/basic conditions, premature deprotection of the Boc group could be occurring.
-
Protocol for Purity Verification:
-
Dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Check for the characteristic tert-butyl singlet peak around 1.4 ppm. A diminished integral value for this peak relative to other protons may indicate partial deprotection.
-
Q5: I am observing an unexpected side product in my reaction. What could it be?
A5: An unexpected side product could be the deprotected amine, 2-(2-hydroxyethyl)morpholine. This is likely to occur if your reaction conditions are inadvertently acidic. Even trace amounts of acid can catalyze the removal of the Boc group.[4]
Caption: Troubleshooting Workflow for Unexpected Results.
III. Recommended Protocols
Protocol 1: Long-Term Storage
-
Ensure the compound is in a clean, dry, amber glass vial.
-
Purge the vial with an inert gas (argon or nitrogen) for 1-2 minutes.
-
Tightly seal the vial with a cap containing a chemically resistant liner (e.g., PTFE).
-
Wrap the cap and neck of the vial with Parafilm® for an extra barrier against moisture.
-
Store the vial in a refrigerator at 2-8°C.
Protocol 2: Handling for Experimental Use
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weigh out the desired amount of material quickly in a dry environment.
-
If possible, perform weighing and transfers in a glove box or under a stream of inert gas.
-
Reseal the container tightly immediately after use, purging with inert gas if available.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C[5] | Minimizes degradation kinetics. |
| Atmosphere | Inert (Argon, Nitrogen) | Prevents oxidation and moisture contact. |
| pH of Solutions | Neutral to Basic | The Boc group is labile under acidic conditions.[4] |
| Light Exposure | Protect from Light | While not highly photolabile, it's good practice. |
IV. Safety and Disposal
Safety Precautions:
-
Causes skin, eye, and respiratory irritation.[6]
-
Always handle this compound in a well-ventilated area or a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
Disposal:
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[7] Do not dispose of it down the drain.
V. References
-
PubChem. This compound. Available from: [Link]
-
ResearchGate. Biological relevance and synthesis of C-substituted morpholine derivatives. Available from: [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]
-
Chu-Peptide. This compound. Available from: [Link]
-
PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Available from: [Link]
-
PubChem. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
ChemBK. 2-(Hydroxymethyl)morpholine-4-carboxylic acid (R)-tert-butyl ester. Available from: [Link]
-
Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. Available from: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protected Compounds [bzchemicals.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. 813433-76-0|(S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]
- 6. This compound | C11H21NO4 | CID 44182317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Low Conversion in 2-Substituted Morpholine Synthesis
Welcome to the technical support center for the synthesis of 2-substituted morpholines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Drawing upon established protocols and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome low conversion rates and other experimental hurdles.
I. General Troubleshooting for Low Conversion
Low conversion is a frequent challenge in organic synthesis. Before delving into method-specific issues, consider these overarching factors that can impact the yield of your 2-substituted morpholine synthesis.
Question: My overall yield is consistently low. What general parameters should I investigate first?
Answer: When facing low yields, a systematic review of your reaction setup and reagents is the first critical step. Here’s a checklist of common culprits:
-
Reagent Quality:
-
Purity of Starting Materials: Impurities in your starting materials, such as the amino alcohol or the alkylating/acylating agent, can introduce side reactions or poison catalysts.[1] Verify the purity of your reagents by techniques like NMR, GC-MS, or by checking their melting point. If necessary, purify your starting materials before use. For instance, liquid aldehydes can be distilled under reduced pressure, and solid aldehydes can be recrystallized.[1]
-
Solvent Purity and Anhydrous Conditions: Many reactions in morpholine synthesis are sensitive to moisture. Ensure you are using dry solvents and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents like organometallics or strong bases.
-
-
Reaction Conditions:
-
Temperature Control: Inadequate temperature control is a common source of low yields.[2] For reactions requiring heating, ensure the temperature is stable and uniform throughout the reaction mixture. Use a reliable heating mantle and a calibrated thermometer. Conversely, for reactions that are exothermic or require low temperatures, ensure efficient cooling to prevent side reactions.
-
Reaction Time: Incomplete reactions are a frequent cause of low yields. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure it has gone to completion.
-
-
Stoichiometry:
-
Incorrect Reagent Ratios: Precisely measure all reagents. An incorrect stoichiometric ratio of reactants, base, or catalyst can lead to incomplete conversion and the formation of byproducts.
-
Below is a general workflow to approach troubleshooting low yields.
Caption: A logical workflow for troubleshooting low yields in chemical synthesis.
II. Method-Specific Troubleshooting Guides
This section provides detailed troubleshooting advice for common synthetic routes to 2-substituted morpholines.
A. Intramolecular Cyclization of β-Amino Alcohols
The cyclization of a substituted diethanolamine or a related β-amino alcohol is a fundamental approach to forming the morpholine ring.[3][4] Low conversion in this step often points to issues with the cyclization conditions or the nature of the starting material.
Question: I am attempting to synthesize a 2-substituted morpholine via the dehydration of a substituted diethanolamine derivative, but the conversion is poor. What could be the problem?
Answer: Incomplete cyclization during the dehydration of diethanolamine derivatives is a common issue. Here are the primary factors to investigate:
-
Inefficient Dehydration: The removal of water is crucial to drive the equilibrium towards the cyclized product.
-
Dehydrating Agent: For acid-catalyzed dehydrations, ensure you are using a sufficient quantity of a strong dehydrating agent like concentrated sulfuric acid.[2][5] The concentration of the acid is critical; using a diluted acid will be ineffective.
-
Azeotropic Removal of Water: If you are using a Dean-Stark apparatus with a solvent like toluene or xylene, ensure that the apparatus is functioning correctly and that water is being effectively removed from the reaction mixture.
-
-
Suboptimal Reaction Temperature: This type of cyclization often requires high temperatures, sometimes in the range of 180-210°C.[2] A temperature that is too low will result in a very slow or incomplete reaction.
-
Steric Hindrance: Bulky substituents on the amino alcohol can sterically hinder the intramolecular cyclization. In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary.
-
N-Protecting Group: The nature of the substituent on the nitrogen atom can significantly influence the nucleophilicity of the amine and its ability to cyclize.
-
Electron-Withdrawing Groups: A strongly electron-withdrawing group on the nitrogen can reduce its nucleophilicity, making the intramolecular attack on the electrophilic carbon less favorable.
-
Bulky Protecting Groups: A sterically demanding N-substituent can also hinder the cyclization.
-
Question: I am observing the formation of significant byproducts during the cyclization of my β-amino alcohol. What are the likely side reactions?
Answer: Side reactions can compete with the desired intramolecular cyclization, leading to a complex product mixture. Common byproducts include:
-
Intermolecular Condensation Products: Instead of cyclizing, two molecules of the amino alcohol can react with each other, leading to the formation of linear dimers or higher-order oligomers. This is more likely to occur at high concentrations.
-
Solution: Perform the reaction at a lower concentration (high dilution) to favor the intramolecular pathway.
-
-
Elimination Products: If the hydroxyl group is on a secondary or tertiary carbon, elimination to form an alkene can be a competing pathway, especially under harsh acidic and high-temperature conditions.
-
Over-alkylation (if applicable): In syntheses where the morpholine ring is formed from a primary amino alcohol and a dihaloalkane, over-alkylation of the nitrogen can occur, leading to the formation of quaternary ammonium salts.
Experimental Protocol: Synthesis of a 2-Substituted Morpholine from a 1,2-Amino Alcohol using Ethylene Sulfate [6]
This modern, two-step protocol offers a high-yielding and environmentally friendlier alternative to traditional methods.
-
N-Monoalkylation:
-
Dissolve the 1,2-amino alcohol in a suitable solvent (e.g., a 9:1 mixture of 2-MeTHF/IPA).
-
Add ethylene sulfate and stir the mixture at room temperature.
-
Monitor the reaction for the formation of the zwitterionic intermediate. This intermediate can often be isolated by crystallization, which also serves as a purification step.
-
-
Cyclization:
-
To the solution containing the zwitterionic intermediate, add a suitable base such as potassium tert-butoxide (tBuOK).
-
Heat the reaction mixture (e.g., to 60°C) and monitor for the formation of the morpholine product.
-
Upon completion, perform an appropriate aqueous workup and purify the product by column chromatography or distillation.
-
B. Asymmetric Hydrogenation of Dehydromorpholines
Asymmetric hydrogenation of a dehydromorpholine precursor is a powerful method for accessing enantiomerically enriched 2-substituted morpholines.[7] However, achieving high conversion and enantioselectivity can be challenging.
Question: My asymmetric hydrogenation of a 2-substituted dehydromorpholine is giving low conversion. What are the potential causes?
Answer: Low conversion in catalytic hydrogenations often points to issues with the catalyst or the reaction conditions.
-
Catalyst Deactivation: The catalyst, typically a rhodium or iridium complex with a chiral ligand, can be deactivated by various factors.[8][9]
-
Impurities in the Substrate or Solvent: Trace impurities, such as sulfur-containing compounds or other Lewis bases, can poison the metal catalyst. Ensure your substrate and solvent are of high purity.
-
Oxidation: The catalyst can be sensitive to air. Ensure the reaction is set up and run under an inert atmosphere, and that the hydrogen gas is of high purity.
-
Formation of Inactive Species: The catalyst can sometimes react with the substrate or solvent to form a catalytically inactive species.[8]
-
-
Insufficient Hydrogen Pressure: Some hydrogenations require a specific pressure to proceed efficiently. Ensure your reaction vessel is properly sealed and that the hydrogen pressure is maintained throughout the reaction.
-
Inadequate Mixing: In a heterogeneous or biphasic reaction mixture, efficient mixing is crucial for good mass transfer of hydrogen and the substrate to the catalyst. Ensure vigorous stirring.
Question: The conversion in my asymmetric hydrogenation is good, but the enantioselectivity (ee) is low. How can I improve this?
Answer: Low enantioselectivity suggests that the chiral environment created by the catalyst is not effectively discriminating between the two faces of the prochiral substrate.
-
Ligand Choice: The chiral ligand is the most critical factor for enantioselectivity. The steric and electronic properties of the ligand must be well-matched to the substrate. It may be necessary to screen a variety of chiral ligands to find the optimal one for your specific dehydromorpholine.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and thus impact enantioselectivity. Experiment with a range of solvents with different polarities and coordinating abilities.
-
Temperature: Temperature can have a significant effect on enantioselectivity. Lowering the reaction temperature often leads to higher ee values, although this may also decrease the reaction rate.
-
Additives: In some cases, the addition of a co-catalyst or an additive can improve enantioselectivity by interacting with the substrate or the catalyst in a beneficial way.
Caption: Troubleshooting guide for common issues in asymmetric hydrogenation.
C. N-Alkylation of Morpholines
For syntheses that involve the N-alkylation of a pre-existing morpholine core, low yields are often due to the reactivity of the electrophile or the choice of base.
Question: I am trying to N-alkylate a 2-substituted morpholine, but the reaction is sluggish and gives a low yield. What can I do?
Answer: Several factors can contribute to low conversion in N-alkylation reactions.
-
Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. The reactivity generally follows the trend: Iodides > Bromides > Chlorides. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.
-
Choice of Base: A suitable base is required to deprotonate the morpholine nitrogen (or the intermediate ammonium salt).
-
Base Strength: If you are using a weak base, it may not be strong enough to drive the reaction to completion. Consider using a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like diisopropylethylamine (DIPEA).
-
Solubility of the Base: The base must have some solubility in the reaction solvent to be effective.
-
-
Solvent: The solvent plays a key role in dissolving the reactants and influencing the reaction rate. Common solvents for N-alkylation include acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Ensure your reactants are soluble in the chosen solvent.
-
Steric Hindrance: A bulky substituent at the 2-position of the morpholine or a bulky alkylating agent can slow down the reaction due to steric hindrance. In such cases, increasing the reaction temperature and/or extending the reaction time may be necessary.
D. Purification of 2-Substituted Morpholines
Question: I have a crude reaction mixture containing my 2-substituted morpholine, but I am having difficulty purifying it. What are some common strategies?
Answer: The purification of 2-substituted morpholines can be challenging due to their basicity and potential for water solubility.
-
Aqueous Workup:
-
Basification: Before extracting with an organic solvent, it is often beneficial to wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to remove any acidic impurities and to ensure the morpholine product is in its free base form, which is more soluble in organic solvents.
-
Brine Wash: A final wash with saturated aqueous sodium chloride (brine) can help to remove residual water from the organic layer.
-
-
Chromatography:
-
Column Chromatography: Silica gel column chromatography is a common method for purifying morpholine derivatives. A solvent system of ethyl acetate and hexanes, often with a small amount of triethylamine (e.g., 1%) added to the eluent, can be effective. The triethylamine helps to prevent the basic morpholine product from streaking on the acidic silica gel.
-
Reverse-Phase HPLC: For more challenging separations, especially of diastereomers, reverse-phase High-Performance Liquid Chromatography (HPLC) may be necessary.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Screening different solvents or solvent mixtures is often required to find suitable conditions for crystallization.
-
Distillation: For liquid products that are thermally stable, distillation under reduced pressure can be an excellent method for purification, especially on a larger scale.
Question: My product is a mixture of diastereomers. How can I separate them?
Answer: Separating diastereomers can be challenging but is often achievable due to their different physical properties.
-
Column Chromatography: Diastereomers often have slightly different polarities and can sometimes be separated by careful column chromatography. Using a long column and a slow elution rate can improve resolution.
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is a powerful technique for separating both enantiomers and diastereomers.[10]
-
Crystallization: Diastereomers can have different crystal packing arrangements and solubilities, making fractional crystallization a viable separation technique. One diastereomer may crystallize preferentially from a particular solvent, leaving the other in the mother liquor.
III. Data Summary and References
Table 1: Common Solvents and Bases in 2-Substituted Morpholine Synthesis
| Synthetic Method | Common Solvents | Common Bases |
| Intramolecular Cyclization | Toluene, Xylene, Dichloromethane (DCM) | Potassium tert-butoxide (tBuOK), Sodium Hydride (NaH), Potassium Hydroxide (KOH) |
| Asymmetric Hydrogenation | Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF) | Not applicable (catalytic) |
| N-Alkylation | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Diisopropylethylamine (DIPEA) |
References
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. PMC. [Link]
-
Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
-
Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. [Link]
-
Kim, D. Y., et al. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. [Link]
-
Cheong, P. H.-Y., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC. [Link]
- Google Patents. (1957).
-
ResearchGate. (2024). How to separate a mixture of two diastereomers? [Link]
-
Leitner, W., et al. (2021). Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation. PMC. [Link]
-
Zhou, Y.-G. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]
-
Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines? [Link]
-
Krasavin, M. (2019). Diastereoselective intramolecular cyclization/Povarov reaction cascade for the one-pot synthesis of polycyclic quinolines. Organic & Biomolecular Chemistry. [Link]
-
Kwong, A. C. (2022). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. IDEALS. [Link]
-
ResearchGate. (2018). Example of intramolecular cyclization for morpholine ring formation. [Link]
-
O'Brien, P. (2020). A diversity of recently reported methodology for asymmetric imine reduction. [Link]
-
Alberico, E., et al. (2019). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. [Link]
-
Guedes, R. A., et al. (2011). Cyclization-activated Prodrugs. MDPI. [Link]
-
Bode, J. W., et al. (2019). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses. [Link]
-
Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
-
Groger, H., et al. (2022). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. PubMed. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Heller, D., et al. (2019). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. ResearchGate. [Link]
-
Sarlah, D., et al. (2022). Visible Light Promoted Alkenyl C–H Bond Addition to Dienes and Aldehydes for the Synthesis of Frameworks Relevant to Polyketide Natural Products. ACS Publications. [Link]
-
ResearchGate. (2020). Can you help me for synthesis of morpholine usinf dehydration diethanolamine? [Link]
-
Wills, M. (2020). A diversity of recently reported methodology for asymmetric imine reduction. RSC Publishing. [Link]
-
Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. [Link]
-
Rovis, T., et al. (2011). Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation. PMC. [Link]
-
MacMillan, D. W. C., et al. (2012). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -protected piperazines. NIH. [Link]
-
Nenajdenko, V. G., et al. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. MDPI. [Link]
-
Hsiue, G.-H., et al. (2021). Multi-Responsive and Antibacterial Dynamic Covalent Hydrogels Cross-Linked by Amphiphilic Copolymer Micelles. MDPI. [Link]
-
Reddit. (2018). Help separating diastereomers with very similar Rf. [Link]
-
Chemistry Steps. Mitsunobu Reaction. [Link]
-
Knowles, R. R., et al. (2025). Ring Expansions of 1,2-Amino Alcohols to Amine Heterocycles Enabled by Proton-Coupled Electron Transfer. PubMed. [Link]
-
Company, R. D. (2020). Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. MDPI. [Link]
-
Organic Syntheses. (1998). A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
-
PubMed. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. [Link]
- Google Patents. (2016).
-
Andersson, P. G. (2021). Transition Metal-Catalyzed Enantioselective Hydrogenation of Enamines and Imines. ACS Publications. [Link]
Sources
- 1. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Continuous and convergent access to vicinyl amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts [mdpi.com]
- 10. researchgate.net [researchgate.net]
Preventing byproduct formation in N-Boc protection reactions
Welcome to the Technical Support Center for N-Boc protection reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of N-Boc protection, a cornerstone of modern organic synthesis.[1][2] Here, we move beyond simple protocols to dissect the causality behind common experimental challenges, offering field-proven insights to help you prevent byproduct formation and optimize your reaction outcomes.
Introduction: The Logic of N-Boc Protection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions, including basic and nucleophilic environments, and its facile removal under mild acidic conditions.[1][3] The most common method for its introduction involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base.[4][5] The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks a carbonyl carbon of Boc₂O, leading to the formation of a stable carbamate.[6][7]
However, despite its ubiquity, the N-Boc protection reaction is not without its subtleties. A range of byproducts can arise if reaction conditions are not carefully controlled, leading to reduced yields and complex purification challenges. This guide provides a systematic approach to troubleshooting and preventing these common issues.
Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just a solution, but a mechanistic explanation for both the problem and the remedy.
Issue 1: Formation of a Di-Boc Protected Primary Amine
Question: My reaction with a primary amine is showing a significant amount of a higher molecular weight byproduct, which I suspect is the di-Boc protected amine. How can I prevent this?
Answer: Di-Boc protection is a common side reaction for primary amines, especially under forcing conditions.[6] The initially formed mono-Boc protected amine still possesses an N-H proton. Under basic conditions, this proton can be abstracted, rendering the nitrogen nucleophilic again and susceptible to a second reaction with Boc₂O.
Causality and Prevention:
-
Stoichiometry is Key: The most critical factor is the stoichiometry of Boc₂O. Using a large excess of the protecting group will inevitably drive the reaction towards di-protection.
-
Base Strength and Amount: The choice and amount of base can influence the rate of deprotonation of the mono-Boc product. Stronger bases or large excesses of base can exacerbate the issue.
-
Role of DMAP: 4-Dimethylaminopyridine (DMAP) is a potent nucleophilic catalyst that significantly accelerates Boc protection by forming a highly reactive acylpyridinium intermediate.[6][8] However, its high reactivity can also increase the likelihood of di-Boc formation.[6][8]
-
Recommendation: Use DMAP in catalytic amounts (0.05-0.1 equivalents) for sluggish reactions. Avoid stoichiometric amounts unless absolutely necessary.[6]
-
Issue 2: Side Reactions with Other Nucleophilic Functional Groups
Question: I am trying to protect an amino alcohol, but I am observing a cyclic byproduct (an oxazolidinone). How can I achieve selective N-protection?
Answer: This is a classic example of intramolecular competition. The hydroxyl group in your starting material is also nucleophilic and can react with Boc₂O. More commonly, the initially formed N-Boc product can undergo an intramolecular cyclization, particularly under basic conditions, to form a stable five-membered oxazolidinone ring.[9]
Causality and Prevention:
-
Reaction Conditions: The key is to favor the higher nucleophilicity of the amine over the hydroxyl group and to suppress the intramolecular cyclization.
-
Temperature Control: Running the reaction at lower temperatures (0 °C to room temperature) generally favors N-acylation over O-acylation.[6]
-
pH Management: Maintain a neutral to slightly basic pH. Strongly basic conditions can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting cyclization.[9] Using a mild base like sodium bicarbonate (NaHCO₃) is often effective.[9]
-
Solvent Choice: Performing the reaction in non-polar solvents can disfavor the cyclization.[9] Interestingly, catalyst-free protection in water has also been shown to be a clean method for selective N-protection of amino alcohols, avoiding oxazolidinone formation.[9][10]
-
Specialized Solvents: 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported as a solvent and catalyst that can effectively prevent the formation of oxazolidinones.[9][10]
-
Question: My substrate contains both a primary and a secondary amine. How can I selectively protect the primary amine?
Answer: Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines. This inherent difference in reactivity can be exploited to achieve selective protection.
Causality and Prevention:
-
Controlled Stoichiometry: By using precisely one equivalent of Boc₂O, you can often achieve selective protection of the more reactive primary amine.[11]
-
Temperature: Lowering the reaction temperature will further enhance the selectivity, as the reaction with the less nucleophilic secondary amine will be significantly slower.
Issue 3: Incomplete Reaction with Weakly Nucleophilic Amines
Question: My N-Boc protection of an aromatic amine is very sluggish and gives a low yield. How can I drive the reaction to completion?
Answer: Aromatic amines (anilines) and other electron-deficient amines are significantly less nucleophilic than aliphatic amines, making them more challenging to protect.[12]
Causality and Prevention:
-
Catalysis: The use of a nucleophilic catalyst is often necessary.
-
Recommendation: Add a catalytic amount of DMAP to activate the Boc₂O.[6]
-
-
Forcing Conditions:
-
Elevated Temperature: Gently heating the reaction can provide the necessary activation energy. However, monitor carefully for byproduct formation.[9]
-
-
Alternative Solvent Systems:
-
Methanol: For some weakly nucleophilic aromatic amines, simply using methanol as the solvent at room temperature can be effective without the need for a base.[13]
-
Visualizing the Troubleshooting Process
A systematic approach is crucial when troubleshooting. The following workflow can guide your decision-making process.
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
How to monitor the progress of a reaction involving N-Boc-2-(2-hydroxyethyl)morpholine
An In-Depth Guide to Reaction Monitoring
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Boc-2-(2-hydroxyethyl)morpholine. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our focus is on providing robust, self-validating systems for monitoring chemical transformations involving this versatile building block.
Introduction: Why Robust Reaction Monitoring is Critical
N-Boc-2-(2-hydroxyethyl)morpholine is a bifunctional molecule containing a primary alcohol and a Boc-protected secondary amine. The success of any synthetic step involving this reagent—whether modifying the hydroxyl group or deprotecting the amine—hinges on accurately monitoring the reaction's progress. Inadequate monitoring can lead to incomplete conversions, excessive side product formation, and complex purification challenges, ultimately wasting valuable time and resources. This guide is structured to help you select and implement the most effective monitoring strategy for your specific chemical transformation.
Part 1: Foundational Analysis - Thin-Layer Chromatography (TLC)
TLC is the cornerstone of reaction monitoring for its speed, simplicity, and low cost. It should be your first-pass analysis to quickly gauge reaction initiation, progress, and completion.
Q1: How do I set up and run a TLC to monitor my reaction?
Answer:
A properly executed TLC can tell you if your starting material is being consumed, if a new product is forming, and if there are any significant byproducts.
Step-by-Step Protocol for TLC Analysis:
-
Prepare the Eluent: Choose a mobile phase (eluent) that provides good separation of your starting material from the baseline and the solvent front. A good starting point for this molecule is a mixture of ethyl acetate (EtOAc) and hexanes.
-
Initial Recommendation: Start with 30-50% EtOAc in Hexanes.
-
For more polar products (e.g., after Boc deprotection): A more polar system, such as 5-10% Methanol (MeOH) in Dichloromethane (DCM), may be necessary.
-
-
Spot the Plate: On a silica gel TLC plate, use a capillary tube to spot your starting material (SM) in one lane, a co-spot (SM + reaction mixture) in the middle lane, and the reaction mixture (RM) in the third lane.
-
Develop the Plate: Place the TLC plate in a chamber containing the chosen eluent. Ensure the solvent level is below the spots. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Spots: Remove the plate and immediately mark the solvent front with a pencil.
-
UV Light: First, visualize the plate under a UV lamp (254 nm), as many organic molecules, especially those with aromatic rings or extensive conjugation, will appear as dark spots.[1] Note that N-Boc-2-(2-hydroxyethyl)morpholine itself is not UV-active.
-
Staining: Since the starting material and many potential products are not UV-active, you must use a chemical stain for visualization.
-
Q2: Which TLC stain should I use for N-Boc-2-(2-hydroxyethyl)morpholine and its derivatives?
Answer:
The choice of stain is critical and depends on the functional groups present in your starting material and expected product. Using multiple stains can provide a more complete picture of the reaction.
| TLC Stain | Preparation | Visualizes | Appearance | Use Case |
| Potassium Permanganate (KMnO₄) | 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.[2] | Compounds that can be oxidized (alcohols, aldehydes, alkenes, etc.).[2] | Yellow/brown spots on a purple background.[2] | Excellent general stain for tracking the consumption of the starting alcohol. |
| Ceric Ammonium Molybdate (CAM) | 10 g ammonium molybdate, 4 g ceric ammonium sulfate in 400 mL 10% aqueous H₂SO₄.[1] | Hydroxy groups and many other functional groups.[1][3] | Dark blue spots on a light blue background upon heating. | Highly sensitive and great for visualizing the starting alcohol. |
| Ninhydrin | 0.3 g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid.[1] | Primary and secondary amines.[1][2] | Pink, red, or purple spots upon heating.[4] | Essential for Boc-deprotection reactions. The product (free amine) will stain, while the N-Boc starting material will not. |
Part 2: Definitive Analysis - Spectroscopic & Chromatographic Methods
While TLC provides a qualitative overview, techniques like NMR, HPLC, and LC-MS are required for definitive, quantitative analysis.
Workflow for Selecting a Monitoring Technique
The optimal technique depends on the specific transformation. The following decision tree illustrates a logical approach to selecting the right method.
Caption: Workflow for selecting the appropriate reaction monitoring technique.
Scenario A: Monitoring Reactions at the Hydroxyl Group
Common reactions include oxidation to an aldehyde/carboxylic acid, esterification, or etherification. The primary goal is to monitor the consumption of the starting alcohol.
Q3: How can I use ¹H NMR to monitor the oxidation of the primary alcohol?
Answer:
¹H NMR spectroscopy is a powerful tool for this transformation because the proton signals of the starting material's hydroxymethyl group (-CH₂OH) will disappear and be replaced by distinct signals from the product.
Key ¹H NMR Spectral Changes:
-
Starting Material (N-Boc-2-(2-hydroxyethyl)morpholine):
-
A large, sharp singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.[5][6] This peak should remain unchanged throughout the reaction.
-
A triplet around 3.6-3.8 ppm corresponding to the two protons of the -CH₂OH group.
-
A broad signal for the -OH proton (its chemical shift is variable and depends on concentration and solvent).
-
-
Product (Aldehyde):
-
The triplet for the -CH₂OH protons will disappear.
-
A new, highly characteristic signal for the aldehyde proton (-CHO) will appear far downfield, typically between 9-10 ppm .[7]
-
-
Product (Carboxylic Acid):
-
The triplet for the -CH₂OH protons will disappear.
-
A new, very broad singlet for the carboxylic acid proton (-COOH) will appear far downfield, typically >10 ppm .
-
Protocol for ¹H NMR Sample Preparation:
-
Withdraw a small aliquot (a few drops) from the reaction mixture.
-
Quench the aliquot if necessary (e.g., by adding a drop of water or saturated sodium bicarbonate solution if the reaction is under harsh conditions).
-
Extract the organic components with a small amount of a deuterated solvent like CDCl₃ or perform a mini-workup and dissolve the residue in the deuterated solvent.
-
Filter the solution through a small plug of cotton or glass wool into an NMR tube.
-
Acquire the spectrum. Comparing the integration of the starting material's -CH₂OH protons to the product's aldehyde proton provides a direct measure of the reaction's conversion.
Scenario B: Monitoring N-Boc Deprotection
The most common reaction involving the Boc group is its removal under acidic conditions (e.g., using trifluoroacetic acid (TFA) or HCl in dioxane).[8][9]
Q4: What is the most definitive way to confirm N-Boc deprotection is complete?
Answer:
The most unambiguous methods are ¹H NMR spectroscopy and TLC with ninhydrin staining.
-
¹H NMR Spectroscopy: The hallmark of a successful Boc deprotection is the complete disappearance of the large singlet at ~1.4-1.5 ppm .[5][10] This signal corresponds to the tert-butyl group, and its absence is definitive proof that the Boc group has been cleaved. You will also observe shifts in the protons on the morpholine ring adjacent to the nitrogen as they move from a carbamate environment to an ammonium salt environment.
-
TLC with Ninhydrin Stain: This is a crucial visual confirmation.
-
Starting Material (N-Boc protected): Will NOT produce a colored spot with ninhydrin stain.
-
Product (Free Amine): Will produce a distinct pink or purple spot.[1][2] When your TLC shows the disappearance of the starting material spot (visualized with KMnO₄) and the appearance of a new, ninhydrin-positive spot, the reaction is likely complete.
-
Visualizing a Boc Deprotection Reaction
Caption: Key analytical changes observed during N-Boc deprotection.
Troubleshooting Guide & FAQs
Q5: My reaction appears incomplete or stalled. What are the common causes?
Answer:
-
For Alcohol Oxidations:
-
Insufficient Oxidant: Ensure you are using the correct stoichiometry of the oxidizing agent. Some oxidations require a significant excess.
-
Temperature: Many oxidations, like those using PCC or Dess-Martin periodinane, are run at room temperature, while others may require gentle heating.[7][11] Check your protocol's temperature requirements.
-
Reagent Quality: Oxidizing agents can degrade over time. Ensure your reagents are fresh and active.
-
-
For Boc Deprotections:
-
Insufficient Acid: The Boc group is stable, and its removal requires a sufficient concentration and number of equivalents of a strong acid like TFA or HCl.[9]
-
Reaction Time: While often fast, some sterically hindered Boc groups may require longer reaction times (1-4 hours) for complete removal.[9]
-
Scavengers: If your substrate contains other sensitive groups, the tert-butyl cation generated during deprotection can cause side reactions. Adding a scavenger like triethylsilane (TES) or anisole can prevent this and improve yield.[9]
-
Q6: My TLC shows the starting material is gone, but I don't see a clear product spot. What could be wrong?
Answer: This is a common issue with several possible causes:
-
Product is on the Baseline: Your product may be significantly more polar than your starting material (very common after Boc deprotection). The spot may not have moved from the origin. Re-run the TLC with a more polar eluent system (e.g., 10-15% MeOH in DCM).
-
Product Doesn't Stain: Your product may not react with the stain you used. For example, if you esterify the alcohol, the product might be less reactive towards KMnO₄ than the starting material. Try a different, more general stain like CAM or phosphomolybdic acid.
-
Product is Volatile: If the product has a low molecular weight and is non-polar, it may have evaporated from the TLC plate during drying. This is less likely with morpholine derivatives but is a possibility.
-
Reaction Failed: The reaction may have led to decomposition, resulting in a complex mixture of baseline material or products that do not visualize well. An LC-MS analysis is the best way to investigate this.
Q7: I don't have access to an NMR or LC-MS. Can I still effectively monitor my reaction?
Answer: Yes, you can rely heavily on TLC, but you must be more rigorous. By using a combination of stains, you can deduce the outcome with reasonable confidence. For a Boc deprotection, for example:
-
Run two TLC plates of the reaction mixture.
-
Stain one with KMnO₄ and the other with ninhydrin.
-
Successful Reaction: The starting material spot should be absent on the KMnO₄ plate, and a new, colored spot should appear on the ninhydrin plate at a lower Rf. This multi-stain approach provides a cross-validating system to confirm the transformation of functional groups.
References
- BenchChem. (n.d.). A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives.
- BenchChem. (n.d.). A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
- Not Voodoo. (n.d.). TLC Stains.
- University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
- Baran Lab, Scripps Research. (n.d.). TLC stains.
- SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
- EPFL. (n.d.). TLC Visualization Reagents.
- Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine.
- ResearchGate. (n.d.). 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)....
- ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid.
- Bajpai, A. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! [Video]. YouTube.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Nature. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports.
- Clark, J. (n.d.). Oxidation of alcohols. Chemguide.
- Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry).
- Wikipedia. (n.d.). Alcohol oxidation.
- BenchChem. (n.d.). Troubleshooting N-Boc-piperazine deprotection side reactions.
Sources
- 1. Magic Formulas [chem.rochester.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. TLC stains [reachdevices.com]
- 4. epfl.ch [epfl.ch]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. studymind.co.uk [studymind.co.uk]
Technical Support Center: Recrystallization of Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
Welcome to the dedicated technical support guide for the recrystallization of Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (CAS No. 913642-78-1). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve high-purity crystalline material.
Introduction
This compound is a key intermediate in pharmaceutical synthesis, featuring a morpholine core, a hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group. The presence of both polar (hydroxyl, morpholine nitrogens and oxygen) and non-polar (tert-butyl group) moieties gives this compound intermediate polarity, which can present unique challenges during recrystallization. This guide provides a systematic approach to developing and optimizing a robust crystallization process.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound in a question-and-answer format.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Q: I dissolved my crude product in a hot solvent, but upon cooling, it separated as an oil, not crystals. What is happening and how can I fix it?
A: "Oiling out" is a common problem, especially for compounds with relatively low melting points or when the boiling point of the solvent is significantly higher than the melting point of the solute.[1] It can also occur if the solution is supersaturated with impurities. Here’s how to troubleshoot this issue:
-
Causality: The compound is coming out of solution at a temperature above its melting point. This is often due to a high concentration of the solute or the presence of impurities that depress the melting point.
-
Solutions:
-
Lower the Cooling Rate: Allow the solution to cool to room temperature very slowly before moving it to an ice bath. You can insulate the flask to slow down the cooling process.[1]
-
Add More Solvent: The concentration of your compound in the hot solution might be too high. Re-heat the mixture until the oil redissolves, then add a small amount of additional hot solvent (10-20% more) and attempt to cool again.[1]
-
Change the Solvent System:
-
Use a lower-boiling point solvent in which the compound is still soluble when hot.
-
Employ a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the point of saturation). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[2] For this compound, a good starting point would be a mixture like ethyl acetate/hexanes or toluene/heptane.
-
-
Scratching and Seeding: Once the solution has cooled slightly, try scratching the inside of the flask with a glass rod at the meniscus.[3] The small scratches can provide a nucleation site for crystal growth. Alternatively, if you have a small amount of pure crystalline product, add a "seed crystal" to induce crystallization.[3]
-
Issue 2: Poor or No Crystal Yield
Q: After cooling the solution, I got very few or no crystals at all. What are the likely causes and how can I improve my recovery?
A: Low recovery is a frustrating issue that can often be traced back to the choice and volume of the recrystallization solvent.[3][4]
-
Causality:
-
Too Much Solvent: This is the most common reason for poor yield.[1] The compound remains dissolved in the mother liquor even at low temperatures because the solution is not saturated.
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures. An ideal solvent should show a steep solubility curve: high solubility at high temperatures and low solubility at low temperatures.[5]
-
Premature Filtration: If you performed a hot filtration to remove insoluble impurities, the compound may have crystallized in the filter funnel.
-
-
Solutions:
-
Reduce Solvent Volume: If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent until you observe cloudiness, then add a tiny amount of solvent to redissolve and cool again.[1]
-
Optimize the Solvent System: You may need to screen for a better solvent or solvent mixture. For a molecule with the polarity of this compound, consider solvents like isopropyl alcohol, ethyl acetate, or mixtures such as dichloromethane/heptane.
-
Cool to a Lower Temperature: Ensure you are cooling the solution sufficiently. After cooling to room temperature, place the flask in an ice-water bath. For some solvent systems, a salt-ice bath can achieve even lower temperatures and improve yield.[4]
-
Minimize Loss During Transfers: During filtration, wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[3]
-
Issue 3: Crystals Are Colored or Appear Impure
Q: My final crystals have a yellowish or brownish tint, but the pure compound should be white. How can I remove colored impurities?
A: Colored impurities are often large, polar, conjugated molecules that can be effectively removed with activated carbon.
-
Causality: Highly colored impurities are present in your crude material and are co-crystallizing with your product.
-
Solutions:
-
Activated Charcoal Treatment: After dissolving your crude product in the minimum amount of hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Filtration: Keep the solution hot and swirl it with the charcoal for a few minutes. Then, perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[6]
-
Proceed with Crystallization: Allow the hot, decolorized filtrate to cool as you normally would to obtain pure, colorless crystals.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a decision-making workflow for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
A: The ideal solvent is one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[5] Given the molecule's structure (a polar morpholine ring and hydroxyl group, plus a non-polar Boc group), solvents of intermediate polarity are a good starting point.
Solvent Selection Protocol:
-
Place a small amount of your crude product (20-30 mg) into several test tubes.
-
Add a small amount of a different solvent (approx. 0.5 mL) to each test tube at room temperature. Observe the solubility. A good candidate solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that showed poor room temperature solubility in a water bath. A good solvent will completely dissolve the compound upon heating.[7]
-
Allow the clear solutions to cool to room temperature and then in an ice bath. The best solvent will be the one that produces a large quantity of crystals upon cooling.
Table 1: Suggested Solvents for Screening
| Solvent Class | Example Solvents | Predicted Solubility Behavior |
| Alcohols | Isopropanol, Ethanol | Likely to be a good single solvent. |
| Esters | Ethyl Acetate | Good potential as a single solvent. |
| Ketones | Acetone | May be too good a solvent, but worth testing. |
| Ethers | Methyl tert-butyl ether (MTBE) | May work well in a mixed system. |
| Hydrocarbons | Heptane, Hexanes | Likely to be poor solvents; best used as an anti-solvent in a mixed system. |
| Chlorinated | Dichloromethane (DCM) | Likely a good solvent; will probably require an anti-solvent like heptane. |
Q2: What is a mixed-solvent system and when should I use it?
A: A mixed-solvent system uses two miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[2] This is useful when no single solvent has the ideal solubility properties. For your compound, a system like Ethyl Acetate (good solvent) and Heptane (poor solvent) is a common and effective choice.
Q3: My compound is a Boc-protected amine. Are there any specific considerations?
A: Yes. The Boc (tert-butoxycarbonyl) group is sensitive to strong acids.[8][9] Ensure your recrystallization solvent is not acidic and that any impurities from the preceding reaction steps (like residual acid catalysts) have been removed through an appropriate workup before attempting recrystallization. The presence of acidic impurities can lead to the degradation of your product.
Experimental Protocol: Recrystallization from Ethyl Acetate/Heptane
This protocol provides a general methodology for the purification of this compound.
Materials:
-
Crude this compound
-
Ethyl Acetate (EtOAc)
-
Heptane
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate, swirling and heating until the solid is completely dissolved.[10]
-
Saturation: While the solution is still hot, add heptane dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of hot ethyl acetate to the cloudy mixture until it becomes a clear solution again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[7] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of ice-cold heptane (or a pre-chilled mixture of EtOAc/heptane) to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
References
-
Recrystallization1. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. PubChem. Retrieved from [Link]
-
ChemBK. (2024). 2-(Hydroxymethyl)morpholine-4-carboxylic acid (R)-tert-butyl ester. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Recrystallization I. (n.d.). Retrieved from [Link]
-
UreaKnowHow. (n.d.). Operational difficulties & measures of low pressure carbamate condenser due to crystallization. Retrieved from [Link]
-
Reddit. (2022). Recrystallization pointers. r/chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
ChemBK. (2024). (2S)-2-hydroxymethyl-morpholine-4-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
PubMed Central. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. PubChem. Retrieved from [Link]
-
Semantic Scholar. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. Retrieved from [Link]
-
Bouling Chemical Co., Limited. (n.d.). (R)-Tert-Butyl 2-(Hydroxymethyl)Morpholine-4-Carboxylate. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
YouTube. (2020, January 10). Recrystallization. Professor Dave Explains. Retrieved from [Link]
-
ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. Retrieved from [Link]
-
Reddit. (2012). Help! Recrystallization sources of error. r/chemhelp. Retrieved from [Link]
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- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and complex organic synthesis, the strategic use of protecting groups is fundamental. The tert-butyloxycarbonyl (Boc) group is a workhorse for the protection of amine functionalities, prized for its stability across a range of reaction conditions and its straightforward removal under mild acidic conditions. The successful installation of the Boc group onto a molecule is a critical checkpoint in a synthetic sequence, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive method for its confirmation.
This guide offers an in-depth ¹H NMR analysis of Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, a key building block in medicinal chemistry. We will present a detailed experimental protocol, interpret the resulting spectrum, and provide a comparative analysis against its unprotected precursor, 2-(2-hydroxyethyl)morpholine. This comparison will highlight the characteristic spectral changes that confirm successful N-Boc protection, providing researchers with the necessary tools to confidently verify their synthetic outcomes.
The Decisive Signature of N-Boc Protection: A Comparative ¹H NMR Analysis
The introduction of the Boc group onto the morpholine nitrogen induces significant and predictable changes in the ¹H NMR spectrum. These changes serve as a reliable diagnostic tool for confirming the success of the protection reaction. The primary differentiator is the appearance of a prominent singlet signal corresponding to the nine equivalent protons of the tert-butyl group.[1] Furthermore, the electron-withdrawing nature of the carbamate functionality leads to a downfield shift of the protons on the carbons adjacent to the nitrogen atom.[1]
Below is a comparative table summarizing the expected ¹H NMR spectral data for this compound and its unprotected precursor, 2-(2-hydroxyethyl)morpholine.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | This compound (Expected δ, ppm) | 2-(2-hydroxyethyl)morpholine (Expected δ, ppm) | Rationale for Chemical Shift Difference |
| Boc (-C(CH₃)₃) | ~1.45 (s, 9H) | N/A | The nine equivalent protons of the tert-butyl group give rise to a characteristic sharp singlet in a region typically free of other signals.[1] |
| Morpholine H-3, H-5 | ~3.8-4.0 (m, 2H), ~2.8-3.0 (m, 2H) | ~2.7-2.9 (m, 4H) | The electron-withdrawing carbamate group deshields the adjacent morpholine protons, causing them to shift downfield compared to the unprotected amine. |
| Morpholine H-2, H-6 | ~3.6-3.8 (m, 2H), ~3.4-3.5 (m, 1H) | ~3.6-3.8 (m, 4H) | The protons on the oxygen-bearing carbons of the morpholine ring are less affected by the Boc group. |
| -CH₂CH₂OH | ~3.75 (t, 2H) | ~3.65 (t, 2H) | A slight downfield shift may be observed due to the overall change in the electronic environment of the molecule. |
| -CH₂CH₂OH | ~1.8-2.0 (m, 2H) | ~2.5-2.7 (t, 2H) | The protons on the carbon adjacent to the morpholine ring in the unprotected amine are deshielded by the free amine. |
| -OH | Broad singlet | Broad singlet | The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.[2] It can be confirmed by D₂O exchange. |
Visualizing the Structures
The following diagrams illustrate the chemical structures of the target compound and its comparator.
Caption: Chemical structures of the analyzed compounds.
Experimental Protocol for ¹H NMR Analysis
This protocol provides a standardized method for obtaining a high-quality ¹H NMR spectrum for the verification of N-Boc protection.
Objective: To acquire a publication-quality ¹H NMR spectrum of this compound to confirm its structural integrity.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Small vial
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ to the vial.
-
Ensure the sample is fully dissolved. Gentle swirling or brief sonication can be used to aid dissolution.
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters. For a standard ¹H spectrum, typical parameters include:
-
Number of scans: 16-32
-
Spectral width: -2 to 12 ppm
-
Acquisition time: ~4 seconds
-
Relaxation delay: 2-5 seconds
-
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the spectrum.
-
Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by setting the residual CHCl₃ peak to 7.26 ppm.[2]
-
Integrate all signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants to assign each signal to the corresponding protons in the molecule.
-
A Conceptual Workflow for NMR Analysis
The following diagram outlines the key stages involved in the ¹H NMR analysis of a synthetic product.
Caption: A streamlined workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR analysis of this compound provides a clear and unambiguous method for its structural characterization. The presence of the characteristic singlet for the tert-butyl group at approximately 1.45 ppm, coupled with the downfield shift of the morpholine protons adjacent to the nitrogen, offers definitive evidence of successful N-Boc protection when compared to the spectrum of the unprotected precursor, 2-(2-hydroxyethyl)morpholine. By following the detailed experimental protocol and understanding the principles of spectral interpretation outlined in this guide, researchers can confidently and efficiently verify the outcomes of their synthetic endeavors, ensuring the integrity of their compounds for downstream applications in drug discovery and development.
References
-
Oregon State University. ¹H NMR Chemical Shift. Available at: [Link]
-
California State Polytechnic University, Pomona. ¹H NMR Chemical Shifts. Available at: [Link]
-
Compound Interest. A Guide to ¹H NMR Chemical Shift Values. Available at: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]
-
Michigan State University Department of Chemistry. Proton NMR Table. Available at: [Link]
-
American Chemical Society. NMR Guidelines for ACS Journals. Available at: [Link]
-
SciSpace. General method for selective Mono-Boc protection of diamines and thereof. Available at: [Link]
-
Human Metabolome Database. ¹H NMR Spectrum (1D, 700 MHz, D₂O, predicted) (HMDB0031581). Available at: [Link]
-
National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
-
SpectraBase. 2-{(2-hydroxyethyl)[6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinyl]amino}ethanol - Optional[¹H NMR] - Spectrum. Available at: [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – ¹H NMR Chemical Shifts. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
Amines & Plasticizers Limited. Hydroxy Ethyl Morpholine* (HEM). Available at: [Link]
-
ResearchGate. Internal standards for ¹H NMR spectroscopy in concentrated sulfuric acid. Available at: [Link]
-
ACD/Labs. Recognizing the NMR pattern for morpholine. Available at: [Link]
-
Chem 346 ¹H NMR Data Reporting Guide. Available at: [Link]
Sources
Mass spectrometry of N-Boc-2-(2-hydroxyethyl)morpholine
An Expert's Guide to the Mass Spectrometric Analysis of N-Boc-2-(2-hydroxyethyl)morpholine: A Comparative Approach
Executive Summary
N-Boc-2-(2-hydroxyethyl)morpholine is a pivotal building block in modern synthetic chemistry, particularly within drug development and medicinal chemistry. Its bifunctional nature, combining a protected amine with a primary alcohol on a morpholine scaffold, makes it a versatile intermediate. However, its structural complexity necessitates robust analytical methods for confirmation, purity assessment, and reaction monitoring. This guide provides an in-depth exploration of the mass spectrometric behavior of N-Boc-2-(2-hydroxyethyl)morpholine, focusing on electrospray ionization (ESI). We will dissect its characteristic fragmentation patterns, explain the chemical principles behind them, and present a comparative analysis against other common analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to analyze this molecule and its derivatives effectively.
Introduction to the Analytical Challenge
The Synthetic Utility of N-Boc-2-(2-hydroxyethyl)morpholine
The morpholine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The N-Boc-2-(2-hydroxyethyl)morpholine derivative offers synthetic chemists two orthogonal reactive handles: a tert-butyloxycarbonyl (Boc)-protected secondary amine and a primary alcohol. The Boc group provides a stable yet readily cleavable protecting group for the morpholine nitrogen, allowing for selective reactions at the hydroxyl terminus.[1] This makes the molecule an essential precursor for constructing more complex pharmaceutical intermediates.
The Analytical Imperative: Beyond Simple Confirmation
In a regulated drug development environment, confirming the identity and purity of a synthetic intermediate is non-negotiable. Mass spectrometry (MS) serves as a cornerstone technique due to its exceptional sensitivity and specificity. For a molecule like N-Boc-2-(2-hydroxyethyl)morpholine, MS is used to:
-
Confirm molecular weight: Verifying the successful synthesis of the target compound.
-
Elucidate structure: Deducing connectivity through controlled fragmentation (MS/MS).
-
Identify impurities: Detecting side products, starting materials, or degradation products.
-
Quantify in complex matrices: Measuring concentration during process development or pharmacokinetic studies.
This guide moves beyond a simple listing of peaks, offering insights into why the molecule fragments as it does, empowering the analyst to interpret data with confidence.
Foundational Properties and Ionization Strategy
Physicochemical Characteristics
A successful mass spectrometry experiment begins with understanding the analyte's properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₄ | PubChem[2] |
| Average Molecular Weight | 231.29 g/mol | PubChem[2] |
| Monoisotopic Mass | 231.14705815 Da | PubChem[2] |
| Key Structural Features | Tertiary amine (within morpholine), Carbamate (Boc), Primary Alcohol | - |
The Rationale for Electrospray Ionization (ESI)
The choice of ionization technique is critical. N-Boc-2-(2-hydroxyethyl)morpholine contains no highly volatile or thermally labile groups that would necessitate techniques like Electron Ionization (EI), which would likely cause excessive and uninformative fragmentation. The molecule's polarity and the presence of basic nitrogen and hydroxyl groups make it an ideal candidate for Electrospray Ionization (ESI) .
Why ESI is the superior choice:
-
Soft Ionization: ESI is a "soft" technique that imparts minimal internal energy to the analyte during the ionization process. This results in an abundant signal for the intact protonated molecule, [M+H]⁺, which is essential for molecular weight confirmation.
-
Solution-Phase Compatibility: ESI interfaces directly with liquid chromatography (LC), enabling the analysis of complex mixtures and providing a robust platform for quantification.
-
High Efficiency for Polar/Basic Analytes: The morpholine nitrogen is readily protonated in the acidic mobile phases typically used in reversed-phase LC-MS, leading to strong signal intensity in positive ion mode.
Decoding the Tandem Mass Spectrum (MS/MS)
The true power of mass spectrometry for structural elucidation lies in tandem MS (MS/MS), where the protonated molecule is isolated and fragmented to reveal its substructures. The fragmentation of N-Boc-2-(2-hydroxyethyl)morpholine is predictable and dominated by the lability of the Boc protecting group.
The Protonated Molecule [M+H]⁺
Upon ESI, the molecule readily accepts a proton, primarily at the morpholine nitrogen, to form the precursor ion for MS/MS analysis.
-
[M+H]⁺ = 232.1543 m/z
Primary Fragmentation Pathways: The Boc Group Collapse
The carbamate linkage of the Boc group is the most labile part of the molecule under collision-induced dissociation (CID). Two competing fragmentation channels are dominant, as seen in numerous studies of Boc-protected amines and peptides.[3][4]
-
Loss of Isobutylene (C₄H₈): A characteristic neutral loss of 56.06 Da occurs via a six-membered ring rearrangement, leaving behind a carbamic acid intermediate. This is often the most abundant fragmentation pathway.
-
Fragment Ion: [M+H - 56]⁺ = 176.0917 m/z
-
-
Loss of the Entire Boc Group (C₅H₈O₂): The entire protecting group can be lost as a neutral species (Boc anhydride fragment), resulting in the deprotected amine. This corresponds to a neutral loss of 100.05 Da.
-
Fragment Ion: [M+H - 100]⁺ = 132.1019 m/z
-
Secondary Fragmentation: Unmasking the Core Structure
The primary fragment ions can be further fragmented to confirm the morpholine and hydroxyethyl moieties. The most informative secondary fragmentation arises from the deprotected ion at 132.1019 m/z.
-
Loss of Water (H₂O): The hydroxyl group on the side chain readily eliminates a molecule of water, a classic fragmentation for alcohols.[5] This results in a neutral loss of 18.01 Da.
-
Fragment Ion: [132.1019 - 18]⁺ = 114.0913 m/z
-
-
Alpha Cleavage: Cleavage of the C-C bond adjacent to the nitrogen (alpha-cleavage) is a dominant pathway for amines.[5] This results in the opening of the morpholine ring or cleavage of the side chain, leading to characteristic low-mass ions. A key fragment is the loss of the hydroxyethyl group, leaving the protonated morpholine ring.
-
Fragment Ion: [C₄H₁₀NO]⁺ = 88.0757 m/z
-
Summary of Key Diagnostic Ions
| m/z (monoisotopic) | Proposed Structure / Origin | Significance |
| 232.1543 | [M+H]⁺ | Confirms molecular weight of the intact molecule. |
| 176.0917 | [M+H - C₄H₈]⁺ | Confirms presence of the tert-butyl group; primary loss from Boc. |
| 132.1019 | [M+H - C₅H₈O₂]⁺ | Confirms presence of the Boc group and reveals the core molecule. |
| 114.0913 | [C₆H₁₂NO]⁺ | Confirms the hydroxyethyl moiety via water loss from the 132.10 ion. |
| 88.0757 | [C₄H₁₀NO]⁺ | Confirms the morpholine ring structure via alpha-cleavage. |
A Comparative Guide to Analytical Methodologies
While MS is powerful, a comprehensive analytical strategy often involves orthogonal techniques. Here, we compare MS with NMR and HPLC-UV for the analysis of N-Boc-2-(2-hydroxyethyl)morpholine.
Mass Spectrometry vs. NMR Spectroscopy
NMR is the gold standard for unambiguous structural elucidation. However, it lacks the sensitivity of MS.
| Feature | Mass Spectrometry (ESI-MS/MS) | ¹H / ¹³C NMR Spectroscopy |
| Primary Use | Molecular weight confirmation, structural fragmentation, quantification. | Definitive structural elucidation, stereochemistry. |
| Sensitivity | High (picomole to femtomole). | Low (micromole to millimole). |
| Information | Connectivity via fragmentation, molecular formula (HRMS). | Detailed atom-to-atom connectivity, 3D structure. |
| Throughput | High (seconds to minutes per sample). | Low (minutes to hours per sample). |
| Key Insight | Confirms that a molecule of the correct mass and substructures is present. | Confirms the exact arrangement of every atom in the molecule. |
Mass Spectrometry vs. HPLC with UV Detection
For quantification and purity assessment, HPLC-UV is a workhorse technique. Coupling HPLC to MS provides the ultimate combination of separation, quantification, and identification.
| Feature | HPLC-MS | HPLC-UV |
| Specificity | Very High (based on mass-to-charge ratio). | Low (based on chromophore absorbance). |
| Identification | Confident identification via MW and fragmentation. | Tentative identification based on retention time only. |
| Quantification | Excellent, especially with stable isotope-labeled standards. | Excellent, robust, and widely available. |
| Limitation | More complex instrumentation, potential for matrix effects. | Requires a UV-active chromophore (Boc group has weak absorbance). |
| Key Insight | Can distinguish and quantify co-eluting impurities if they have different masses. | Cannot distinguish co-eluting impurities. |
Validated Experimental Protocols
The following protocols provide a starting point for robust analysis.
Protocol 1: ESI-MS/MS Infusion for Structural Confirmation
-
Objective: To confirm the molecular weight and fragmentation pattern.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol. Dilute this stock 1:100 in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Any standard quadrupole, ion trap, or Q-TOF mass spectrometer equipped with an ESI source.
-
Methodology:
-
Infuse the sample directly into the ESI source at 5-10 µL/min.
-
Acquire a full scan MS spectrum in positive ion mode over a range of 50-350 m/z to locate the [M+H]⁺ ion at 232.15 m/z.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.
-
Create a product ion scan method, selecting 232.15 m/z as the precursor ion.
-
Apply collision energy (typically 10-30 eV, instrument-dependent) to induce fragmentation.
-
Acquire the MS/MS spectrum and identify the key fragment ions (176.09, 132.10, 114.09 m/z).
-
Protocol 2: LC-MS for Purity Analysis and Quantification
-
Objective: To separate the target compound from impurities and provide quantitative data.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Method:
-
Use the optimized ESI source conditions from Protocol 1.
-
Operate the mass spectrometer in full scan mode (50-350 m/z) to monitor for all potential impurities.
-
Alternatively, for highest sensitivity and quantification, use Selected Ion Monitoring (SIM) to monitor the [M+H]⁺ ion at 232.15 m/z.
-
Conclusion
The mass spectrometric analysis of N-Boc-2-(2-hydroxyethyl)morpholine is straightforward and highly informative when approached systematically. Electrospray ionization reliably produces an abundant protonated molecule, and its subsequent fragmentation is dominated by predictable losses from the Boc protecting group. The key diagnostic ions at m/z 176.09 and 132.10 provide unequivocal evidence of the Boc-amine structure, while secondary fragments confirm the morpholine core. By integrating MS data with orthogonal techniques like HPLC and NMR, researchers can achieve a holistic and unambiguous characterization of this vital synthetic building block, ensuring the quality and integrity of their drug development pipeline.
References
-
ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. Retrieved from [Link]
-
Reddy, P. N., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides... Rapid Communications in Mass Spectrometry, 26(22), 2591-600. Available from: [Link]
-
Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides... Journal of the American Society for Mass Spectrometry, 18(4), 651-62. Available from: [Link]
-
Figueiredo, A. S., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Journal of Chemical Education, 95(5), 850-854. Available from: [Link]
-
Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides... Journal of the American Society for Mass Spectrometry, 18(4), 651-62. Available from: [Link]
-
PubChem. (n.d.). tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate. Retrieved from [Link]
-
Srinivas, R., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(10), 1500-8. Available from: [Link]
-
PubChem. (n.d.). 2-Morpholinoethanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 2-Substituted Morpholines for Researchers and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and its presence in numerous FDA-approved drugs.[1][2][3] Specifically, the 2-substituted morpholine motif is a key pharmacophore that imparts significant biological activity, making the development of efficient and stereoselective synthetic routes a critical endeavor for drug discovery and development.[4][5] This guide provides an in-depth comparison of prominent synthetic strategies for accessing 2-substituted morpholines, offering insights into the causality behind experimental choices and providing actionable experimental data to inform your research.
Strategic Approaches to the Morpholine Core: A Comparative Analysis
The synthesis of 2-substituted morpholines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route is often dictated by the desired substitution pattern, stereochemistry, scalability, and the availability of starting materials.
Asymmetric Hydrogenation of Dehydromorpholines
This "after cyclization" approach has emerged as a powerful and efficient method for generating chiral 2-substituted morpholines with high enantiopurity.[6][7] The core principle involves the synthesis of a prochiral dehydromorpholine precursor, followed by a stereoselective hydrogenation reaction.
Causality of Experimental Choices: The success of this method hinges on the selection of a suitable chiral catalyst. Bisphosphine-rhodium complexes, particularly those with a large bite angle, have proven to be highly effective in controlling the facial selectivity of the hydrogenation, leading to excellent enantioselectivities.[6][7][8] The choice of the N-protecting group on the dehydromorpholine can also influence the reactivity and stereochemical outcome.
Advantages:
-
High Enantioselectivity: Consistently achieves up to 99% enantiomeric excess (ee).[4][6][7]
-
Quantitative Yields: Reactions often proceed to completion, providing high isolated yields.[6][7]
-
Scalability: The method has been successfully demonstrated on a gram scale.[4][6]
-
Atom Economy: As a hydrogenation reaction, it offers good atom economy.[7]
Disadvantages:
-
Multi-step Synthesis of Precursor: The preparation of the dehydromorpholine substrate can require several synthetic steps.
-
Catalyst Cost and Availability: Chiral phosphine ligands and rhodium catalysts can be expensive.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a versatile and widely employed strategy for constructing the morpholine ring. These methods can be further subdivided based on the nature of the bond-forming reaction.
This elegant strategy allows for the stereocontrolled synthesis of cis-3,5-disubstituted morpholines from readily available enantiopure amino alcohols.[9] The key transformation is a palladium-catalyzed intramolecular carboamination of an O-allyl ethanolamine derivative.
Causality of Experimental Choices: The choice of the palladium catalyst and ligands is crucial for achieving high yields and stereoselectivity. The reaction mechanism is believed to proceed through a syn-aminopalladation of a palladium(aryl)(amido) complex via a boat-like transition state to afford the cis-disubstituted product.[9]
Advantages:
-
High Stereocontrol: Generates single stereoisomers.[9]
-
Modular Approach: Allows for variation of substituents on the morpholine ring.[9]
-
Access to Fused Bicyclic Systems: The strategy can be adapted to synthesize more complex fused morpholine derivatives.[9]
Disadvantages:
-
Multi-step Synthesis of Substrate: The synthesis of the O-allyl ethanolamine precursor involves several steps.[9]
-
Limited to Specific Substitution Patterns: Primarily demonstrated for cis-3,5-disubstituted morpholines.
This method provides a direct route to chiral 2,2-disubstituted morpholines, which are challenging to access through other means.[10] The reaction involves the cyclization of an unsaturated amino alcohol in the presence of a chiral organocatalyst and a chlorine source.
Causality of Experimental Choices: The use of a cinchona alkaloid-derived phthalazine catalyst is key to inducing high enantioselectivity. The catalyst activates the chlorinating agent and directs the cyclization to proceed in a stereocontrolled manner.
Advantages:
-
Access to Quaternary Stereocenters: A rare example of a catalytic asymmetric method to construct 2,2-disubstituted morpholines.[10]
-
Excellent Yields and Enantioselectivities: Provides the desired products in high yields and ee.[10]
-
Mild Reaction Conditions: The reaction proceeds under mild conditions.[10]
Disadvantages:
-
Substrate Scope: The reported scope is primarily focused on specific classes of unsaturated amino alcohols.
This innovative approach offers a metal-free and oxidant-free method for the synthesis of multi-substituted morpholines, including sterically hindered 2,2,6,6-tetrasubstituted derivatives.[11]
Causality of Experimental Choices: The electrochemical setup allows for the generation of a radical intermediate via decarboxylation, which then undergoes an intramolecular C-O bond formation to construct the morpholine ring. The operational simplicity and scalability are key advantages of this electrochemical approach.
Advantages:
-
Access to Highly Substituted Morpholines: Enables the synthesis of sterically congested morpholine rings.[11]
-
Operationally Simple and Scalable: The electrochemical method is straightforward to perform and can be scaled up.[11]
-
High Yields: Provides the desired products in high yields.[11]
Disadvantages:
-
Requires Specialized Equipment: An electrochemical setup is necessary to perform the reaction.
Multi-Component Reactions (MCRs)
MCRs offer a highly efficient and diversity-oriented approach to complex molecules from simple and readily available starting materials in a single synthetic operation.
This de novo strategy provides a versatile route to a wide range of substituted morpholines and piperazines.[1][12] The reaction sequence involves a Ugi four-component reaction to generate a linear precursor, which then undergoes a base-mediated intramolecular SN2 cyclization to form the morpholine ring.
Causality of Experimental Choices: The Ugi reaction allows for the rapid assembly of a complex intermediate from an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid (or a surrogate). The subsequent cyclization is driven by the formation of a thermodynamically stable six-membered ring. The choice of base for the cyclization step is critical for achieving high yields.[12]
Advantages:
-
High Diversity: Allows for the introduction of up to four points of diversity in a single step.[1]
-
Convergent Synthesis: A highly convergent approach to complex morpholine scaffolds.
-
Access to N-unprotected Products: The final products are N-unprotected, allowing for further functionalization.[1]
Disadvantages:
-
Potential for Byproduct Formation: MCRs can sometimes lead to the formation of multiple products, requiring careful optimization.
-
Purification Challenges: The purification of the final products from the complex reaction mixture can be challenging.
Quantitative Data Summary
| Synthesis Route | Key Reagents/Catalysts | Typical Yields | Enantioselectivity (ee) / Diastereoselectivity (dr) | Key Advantages | Key Disadvantages |
| Asymmetric Hydrogenation | Bisphosphine-Rhodium complex, H₂ | Quantitative[6][7] | Up to 99% ee[4][6][7] | High ee, high yields, scalable | Multi-step precursor synthesis, catalyst cost |
| Pd-Catalyzed Carboamination | Pd catalyst, ligands | Moderate to Good[9] | Single stereoisomer[9] | High stereocontrol, modular | Multi-step substrate synthesis |
| Organocatalytic Chlorocycloetherification | Cinchona alkaloid-derived catalyst | Excellent[10] | Excellent ee[10] | Access to quaternary stereocenters | Limited substrate scope |
| Electrochemical Etherification | Electrochemical setup | High[11] | N/A | Access to highly substituted morpholines | Requires specialized equipment |
| Ugi MCR & Cyclization | Isocyanide, Aldehyde/Ketone, Amine | Good[12] | N/A | High diversity, convergent | Potential for byproducts |
| Photocatalytic Annulation | Photocatalyst, Lewis acid, Brønsted acid | Good to Excellent[3][13] | >20:1 dr[13] | Uses readily available starting materials | Requires photochemical setup |
Experimental Protocols
Representative Protocol for Asymmetric Hydrogenation of a Dehydromorpholine
Adapted from Li, M. et al., Chem. Sci., 2021, 12, 14858-14864.[6]
Materials:
-
N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine (1a) (0.1 mmol)
-
[Rh(COD)₂]BF₄ (1.0 mol%)
-
SKP ligand (1.1 mol%)
-
Dichloromethane (DCM) (1.0 mL)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and the SKP ligand (1.1 mol%).
-
Anhydrous and degassed DCM (0.5 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
-
A solution of N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine (1a) (0.1 mmol) in DCM (0.5 mL) is added to the catalyst solution.
-
The Schlenk tube is sealed, taken out of the glovebox, and connected to a hydrogen line.
-
The tube is purged with hydrogen gas three times.
-
The reaction mixture is stirred under 50 atm of H₂ at 50 °C for 12 hours.
-
After the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2-substituted morpholine.
Expected Outcome: Quantitative yield and >90% ee.[6]
Visualizing the Synthetic Pathways
Asymmetric Hydrogenation of Dehydromorpholine
Caption: Asymmetric Hydrogenation of a Dehydromorpholine Precursor.
Ugi Multicomponent Reaction for Morpholine Synthesis
Caption: Ugi Multicomponent Reaction followed by Intramolecular Cyclization.
Conclusion and Future Outlook
The synthesis of 2-substituted morpholines continues to be an active area of research, driven by the importance of this scaffold in drug discovery. While traditional methods remain valuable, modern catalytic and multicomponent strategies offer powerful tools for accessing novel and structurally diverse morpholine derivatives with high levels of efficiency and stereocontrol. The choice of synthetic route should be carefully considered based on the specific target molecule and the desired attributes of the final product. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can expect even more innovative and practical methods for the synthesis of this privileged heterocyclic motif to emerge.
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Nagy, V., Toth, B., Szigetvari, A., Beni, Z., & Orentas, E. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6543–6554. [Link]
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Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14858-14864. [Link]
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Wang, Y., Zhang, Y., & Tan, B. (2018). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 5(13), 2035–2039. [Link]
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Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14858-14864. [Link]
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Brisco, T. A., De Kreijger, S., Nair, V. N., Troian-Gautier, L., & Tambar, U. K. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
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Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
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A Senior Application Scientist's Guide to Boc-Protected Morpholines: A Comparative Analysis of tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
Introduction: The Morpholine Scaffold as a Privileged Element in Drug Discovery
To the researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success. Among the heterocyclic motifs, morpholine stands out as a "privileged structure."[1][2] Its incorporation into bioactive molecules is a well-established strategy to enhance aqueous solubility, modulate pKa, and improve metabolic stability and overall pharmacokinetic profiles.[3][4] The nitrogen atom of the morpholine ring, however, requires protection during multi-step syntheses to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for this purpose, prized for its stability under a wide range of conditions and its facile, acid-labile removal.[5]
This guide provides an in-depth comparative analysis of several commercially available C2-substituted N-Boc-morpholine building blocks, with a primary focus on tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate . We will delve into the nuances of its reactivity compared to analogues bearing hydroxymethyl, carboxyl, or no substituent at the C2 position. This analysis is grounded in fundamental principles of organic chemistry and supported by established experimental protocols, offering a practical framework for synthetic strategy and library development.[6][7]
The Contenders: A Comparative Overview of Key Boc-Protected Morpholines
The utility of a Boc-protected morpholine in a synthetic campaign is profoundly influenced by the nature of the substituent at the C2 position. This substituent not only serves as a potential handle for further diversification but also exerts steric and electronic effects that can modulate the reactivity of the entire molecule, most notably the lability of the Boc group.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Features & Potential Applications |
| tert-Butyl morpholine-4-carboxylate | 187.25 | The unsubstituted parent compound. Provides the core morpholine scaffold with minimal steric hindrance at C2. Ideal for applications where the morpholine is a terminal group or where substitution is introduced elsewhere. | |
| tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | 217.26[8] | Introduces a primary alcohol, a versatile handle for etherification, esterification, or oxidation to an aldehyde or carboxylic acid.[9] | |
| This compound | 231.29[10] | The primary focus of this guide. Offers a longer, more flexible linker with a terminal primary alcohol, suitable for reaching different regions of a binding pocket or for creating more complex linkers.[11] | |
| 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid | 231.25[12] | Presents a carboxylic acid functionality, ideal for amide bond formation, reduction to a primary alcohol, or other transformations common in peptide and medicinal chemistry. |
Comparative Reactivity: The Subtle Influence of the C2-Substituent on N-Boc Deprotection
Predicted Order of Deprotection Lability (Fastest to Slowest):
-
tert-Butyl morpholine-4-carboxylate (Unsubstituted): With no substituents at the C2 position, the carbamate nitrogen is sterically the most accessible, likely leading to the fastest deprotection rate under standard acidic conditions.
-
tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate & this compound: These substituents introduce additional steric bulk in the vicinity of the reaction center. The flexible alkyl chains can shield the carbamate from the acid catalyst, potentially slowing the reaction rate compared to the unsubstituted analogue. The slightly larger 2-hydroxyethyl group may impart a marginally greater steric effect than the hydroxymethyl group. Furthermore, the hydroxyl groups are weakly electron-withdrawing, which could slightly decrease the basicity of the carbamate carbonyl oxygen, making protonation (the first step of deprotection) less favorable.
-
4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid: The carboxylic acid is the most strongly electron-withdrawing group in this series. This effect will significantly decrease the electron density on the carbamate, making it less susceptible to protonation and subsequent cleavage. Therefore, this analogue is predicted to be the most stable to acidic deprotection.
It is crucial to note that while these relative differences are predicted, complete deprotection of all these compounds is readily achievable under standard protocols. The practical implications lie in reactions where fine-tuning of acid lability is required, for instance, in the presence of other acid-sensitive functional groups.
Experimental Protocols and Methodologies
The following protocols are robust, well-established methods for N-Boc deprotection. The choice between them often depends on the scale of the reaction, the presence of other functional groups, and the desired work-up procedure.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and generally fastest method for Boc deprotection. TFA is a strong acid that is volatile, facilitating its removal after the reaction.
Methodology:
-
Dissolution: Dissolve the N-Boc-protected morpholine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is particularly important for substrates with other acid-sensitive groups to minimize side reactions.
-
TFA Addition: Slowly add trifluoroacetic acid (5-10 eq., typically a 20-50% v/v solution in DCM) to the stirred solution. Anisole or triisopropylsilane (TIS) can be added as a scavenger (5% v/v) if the substrate is sensitive to the tert-butyl cation byproduct.[13]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Work-up: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene or DCM (3x) to remove residual TFA. The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized by partitioning between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated NaHCO₃ solution). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.
Caption: Workflow for N-Boc Deprotection using TFA/DCM.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative to TFA, particularly for large-scale reactions where the cost and volatility of TFA can be a concern. The product is isolated as a stable hydrochloride salt.
Methodology:
-
Dissolution: Dissolve or suspend the N-Boc-protected morpholine (1.0 eq) in a minimal amount of an appropriate solvent like methanol or ethyl acetate (optional, depending on solubility).
-
HCl Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Reaction: Stir the mixture at room temperature. The deprotected amine hydrochloride salt will often precipitate from the solution. Monitor the reaction by TLC or LC-MS (a small aliquot can be quenched with base for analysis). Reactions are typically complete within 1-4 hours.[14]
-
Work-up: If a precipitate has formed, it can be collected by filtration, washed with a non-polar solvent like diethyl ether or hexane, and dried in vacuo. If no precipitate forms, the solvent is removed under reduced pressure to yield the crude hydrochloride salt, which can be triturated with ether to induce solidification and remove non-polar impurities.
Caption: Workflow for N-Boc Deprotection using HCl/Dioxane.
Strategic Application in Library Synthesis: Leveraging the C2-Handle
The true value of this compound and its hydroxyl-containing analogues lies in their capacity for diversification, a cornerstone of fragment-based drug discovery and library synthesis.[15][16] The deprotected 2-(2-hydroxyethyl)morpholine provides a nucleophilic secondary amine for amide coupling, reductive amination, or arylation, while the primary alcohol offers an orthogonal site for further functionalization.
Caption: Diversification pathways using 2-(morpholin-2-yl)ethanol.
This dual functionality allows for the creation of complex molecular architectures from a single, readily available building block. For example, the morpholine nitrogen can be coupled to a carboxylic acid-bearing fragment, while the terminal hydroxyl can be used to attach a different pharmacophore via an ether or ester linkage, enabling exploration of a wider chemical space.
Conclusion and Recommendations
This compound is a highly valuable building block for medicinal chemistry and drug discovery. Its unique combination of a Boc-protected morpholine and a flexible hydroxyethyl side chain provides a powerful tool for the synthesis of diverse compound libraries.
Key Takeaways:
-
Reactivity: The lability of the N-Boc group is influenced by the C2-substituent, with electron-withdrawing groups increasing stability to acid. While this compound is expected to be slightly more stable than its unsubstituted counterpart, it is readily deprotected under standard conditions.
-
Protocols: Both TFA/DCM and HCl/dioxane are effective and reliable methods for deprotection, with the choice depending on scale and downstream processing considerations.
-
Synthetic Utility: The true strength of this reagent lies in the orthogonal reactivity of the morpholine nitrogen and the terminal hydroxyl group post-deprotection, enabling complex and diverse library synthesis.
For research teams engaged in the development of novel therapeutics, a thorough understanding of these nuanced differences between Boc-protected morpholines is essential for rational synthetic design and efficient project execution. The strategic selection and application of building blocks like this compound can significantly accelerate the journey from hit identification to lead optimization.
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Henegar, K. E. (2001). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. Available from: [Link]
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Wijtmans, R., et al. (2003). Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. Available from: [Link]
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Jeong, J. H., et al. (2013). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 78(6), 2415-2424. Available from: [Link]
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Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available from: [Link]
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Osei-Amankwa, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23920-23927. Available from: [Link]
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Coyne, A. G., et al. (2020). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Letters, 594(21), 3566-3578. Available from: [Link]
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Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Available from: [Link]
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PharmaCompass. (n.d.). 2-(morpholin-4-yl)ethanol. PharmaCompass.com. Available from: [Link]
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Atobe, M., et al. (2023). Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. Research Outreach. Available from: [Link]
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ResearchGate. (2020). Representative morpholine ring formation. ResearchGate. Available from: [Link]
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Kallepalli, V. A., et al. (2009). Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles. The Journal of Organic Chemistry, 74(23), 9201-9204. Available from: [Link]
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Roda, G., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(21), 6489. Available from: [Link]
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Organic Chemistry Portal. (2023). tert-Butyl Esters. Organic Chemistry Portal. Available from: [Link]
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Piqueras, M. C., et al. (2004). Modeling substituent and conformational effects on the reactivity of antitumor agents containing a cyclopropylcyclohexadienone subunit. Journal of the American Chemical Society, 126(46), 15154-15166. Available from: [Link]
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Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]
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Keeley, A., et al. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 26(16), 4998. Available from: [Link]
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ResearchGate. (2000). Etherification rates of 2-methyl-2-butene and 2-methyl-1-butene with ethanol for enviromentally clean gasoline production. ResearchGate. Available from: [Link]
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A Comparative Guide to the Purity Assessment of Synthetic Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is a cornerstone of robust and reproducible research. Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity is paramount as even trace impurities can have significant downstream effects on reaction yields, impurity profiles of the final API, and ultimately, biological activity and patient safety.
This guide provides an in-depth, objective comparison of three powerful analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, provide detailed protocols, and present a comparative analysis to aid in the selection of the most appropriate method for your analytical needs.
The Synthetic Landscape and Potential Impurities
Understanding the synthetic route of this compound is crucial for anticipating potential impurities. A plausible synthesis involves the N-Boc protection of 2-(morpholin-2-yl)ethan-1-ol. This precursor can be synthesized through various methods, including the reaction of 2-aminoethanol with a suitable diepoxide or a protected 2-(2-aminoethoxy)ethanol derivative.
Based on these potential synthetic pathways, likely impurities could include:
-
Starting Materials: Unreacted 2-(morpholin-2-yl)ethan-1-ol or its precursors.
-
Reagents and Byproducts from Boc-protection: Residual di-tert-butyl dicarbonate and its byproducts.
-
Diastereomers: If the synthesis is not stereospecific, the presence of other stereoisomers is possible.
-
Degradation Products: The molecule may be susceptible to degradation under certain pH or temperature conditions.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
A robust purity assessment strategy must be capable of separating and quantifying the main compound from these potential impurities.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of the impurities, the required sensitivity, and the desired level of structural information. HPLC, GC-MS, and qNMR offer orthogonal approaches, and their comparative strengths and weaknesses are summarized below.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds followed by mass-based detection. | Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei. |
| Sample Volatility | Not required. Suitable for a wide range of compounds. | Requires volatile or derivatized analytes. | Not required. |
| Derivatization | Generally not required. | Often necessary for polar compounds like the target analyte.[1] | Not required. |
| Sensitivity | High (typically ppm to ppb levels). | Very high (ppb to ppt levels), especially with selected ion monitoring. | Moderate (typically requires mg of sample). |
| Quantification | Requires a reference standard of the analyte for accurate quantification. | Can provide quantitative data with a reference standard. | Can provide absolute purity without a reference standard of the analyte itself, using a certified internal standard. |
| Structural Information | Limited to retention time and UV spectrum. | Provides mass spectral data for structural elucidation of impurities. | Provides detailed structural information for both the analyte and impurities. |
| Throughput | High, with typical run times of 15-30 minutes. | Moderate, run times can be longer due to derivatization and oven temperature programs. | Lower, requires longer acquisition times for good signal-to-noise, especially for dilute samples. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for each technique, designed to be self-validating systems for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of pharmaceutical compounds due to its high resolving power and sensitivity.[2] For a polar, Boc-protected amine like our target compound, a reverse-phase method is a suitable starting point.
Rationale for Experimental Choices:
-
Column: A C18 column is a versatile choice for reverse-phase chromatography, offering good retention for a wide range of polarities.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of trifluoroacetic acid (TFA) is commonly used. TFA acts as an ion-pairing agent to improve peak shape for the amine and helps to control the pH of the mobile phase.[3]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carbamate chromophore in the Boc group.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification of specific impurities, certified reference standards of those impurities are required.
Workflow for HPLC Purity Assessment
Caption: A streamlined workflow for HPLC-based purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, direct analysis by GC-MS is challenging. Derivatization is required to increase its volatility and thermal stability.[1] Silylation is a common and effective derivatization technique for compounds containing hydroxyl and amine groups.
Rationale for Experimental Choices:
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a powerful silylating agent that reacts with both the hydroxyl and the N-H group (if not fully protected) to form volatile trimethylsilyl (TMS) derivatives.
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides good separation for a wide range of derivatized compounds.
-
MS Detection: Electron ionization (EI) provides reproducible fragmentation patterns that can be used to identify impurities by comparing their mass spectra to libraries or by interpreting the fragmentation.
Experimental Protocol:
-
Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: A GC-MS system.
-
GC Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
Data Analysis: Purity is determined by the area percentage of the derivatized main compound. The mass spectra of other peaks can be used to identify potential impurities.
GC-MS Derivatization and Analysis Workflow
Caption: The process of derivatization followed by GC-MS analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[4] The quantification is based on the ratio of the integral of a specific proton signal of the analyte to the integral of a signal from a certified internal standard of known purity and weight.
Rationale for Experimental Choices:
-
Internal Standard: Maleic acid is a suitable internal standard for this analysis. It is soluble in common NMR solvents like DMSO-d6, has a simple spectrum with a sharp singlet that is unlikely to overlap with the analyte signals, and is not volatile.
-
Solvent: DMSO-d6 is a good choice as it can dissolve a wide range of organic compounds, including the polar target analyte and the internal standard.
-
NMR Parameters: A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration. A 90° pulse angle is used to maximize the signal.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and 5 mg of the maleic acid internal standard into an NMR tube.
-
Add 0.75 mL of DMSO-d6.
-
Vortex until both the sample and the internal standard are completely dissolved.
-
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for accurate quantification).
-
Pulse Angle: 90°.
-
Number of Scans (NS): 16 or more for good signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal from the analyte (e.g., the t-butyl protons) and the singlet from the maleic acid.
-
Purity Calculation:
The purity of the analyte (P_analyte) can be calculated using the following formula:
P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
qNMR Purity Determination Logic
Sources
A Comparative Guide to the Stereoselective Synthesis of (R)- and (S)-tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. The stereochemistry of substituents on the morpholine ring can significantly impact biological activity, making the development of robust and efficient stereoselective synthetic routes to access individual enantiomers a critical endeavor. This guide provides a comprehensive comparison of synthetic strategies for obtaining the (R)- and (S)-enantiomers of tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, a valuable chiral building block in drug discovery.
Introduction: The Significance of Chirality in Morpholine-Containing Drug Candidates
Chiral molecules and their corresponding biological targets, such as enzymes and receptors, exist in three-dimensional space. The specific spatial arrangement of atoms in a drug molecule dictates its ability to bind to its target and elicit a therapeutic effect. Consequently, different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological properties. Access to enantiomerically pure compounds is therefore paramount in drug development to optimize efficacy and minimize adverse effects. The morpholine derivatives discussed herein are no exception, and the ability to selectively synthesize either the (R)- or (S)-enantiomer is a key enabling technology for the development of novel therapeutics.
Comparative Analysis of Synthetic Strategies
Two primary strategies have emerged for the stereoselective synthesis of (R)- and (S)-tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate: chiral pool synthesis and asymmetric catalysis . This guide will delve into the intricacies of each approach, providing a side-by-side comparison of their advantages and limitations, supported by experimental data.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
The chiral pool approach utilizes readily available, enantiomerically pure starting materials from natural sources, such as amino acids and carbohydrates, to construct the target molecule.[1][2][3] This strategy elegantly transfers the existing stereochemistry of the starting material to the final product.
A viable chiral pool approach for the synthesis of the target morpholines involves the use of enantiopure amino acids. For instance, (R)- and (S)-serine can serve as precursors to the corresponding chiral epoxides, which are then elaborated to the desired morpholine derivatives.
Synthetic Workflow from Chiral Epoxides:
The synthesis commences with the protection of the amino group of the chosen serine enantiomer, followed by reduction of the carboxylic acid to the corresponding amino alcohol. Subsequent diazotization and intramolecular cyclization can furnish the chiral epoxide. The key step is the regioselective ring-opening of the epoxide with a suitable ethanolamine derivative, followed by N-protection to yield the final product.
Figure 1. Chiral pool synthesis workflow.
Advantages:
-
High Enantiopurity: The stereochemical integrity is typically well-maintained throughout the synthetic sequence, leading to products with high enantiomeric excess (ee).
-
Predictable Stereochemistry: The absolute configuration of the final product is directly determined by the choice of the starting enantiomer from the chiral pool.
Disadvantages:
-
Multi-step Sequences: Chiral pool syntheses can often involve a greater number of steps compared to catalytic methods, potentially leading to lower overall yields.
-
Limited Availability and Cost: The availability and cost of the desired enantiopure starting materials can be a limiting factor.
Asymmetric Catalysis: Building Chirality from Achiral Precursors
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the creation of chiral molecules from achiral or racemic starting materials through the use of a chiral catalyst.[4] For the synthesis of 2-substituted chiral morpholines, asymmetric hydrogenation of a corresponding dehydromorpholine precursor is a prominent and effective strategy.[1][4]
Synthetic Workflow via Asymmetric Hydrogenation:
This approach involves the synthesis of a common achiral dehydromorpholine precursor. The crucial stereochemistry-determining step is the asymmetric hydrogenation of the double bond, where a chiral catalyst, typically a rhodium complex with a chiral bisphosphine ligand, directs the addition of hydrogen to one face of the molecule, leading to the preferential formation of one enantiomer. The choice of the chiral ligand dictates whether the (R)- or (S)-enantiomer is obtained.
Figure 2. Asymmetric catalysis workflow.
Advantages:
-
Efficiency and Atom Economy: Asymmetric catalytic methods are often more step-economical and atom-economical than chiral pool approaches.
-
Access to Both Enantiomers: By simply changing the chirality of the catalyst's ligand, both enantiomers of the target molecule can be accessed from a common precursor.
Disadvantages:
-
Catalyst Cost and Sensitivity: Chiral catalysts can be expensive and sensitive to air and moisture, requiring careful handling.
-
Optimization Required: The development of a highly enantioselective catalytic process often requires significant optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and pressure.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for the two synthetic strategies. It is important to note that the specific yields and enantioselectivities can vary depending on the exact reaction conditions and substrates used.
| Parameter | Chiral Pool Synthesis (from Chiral Epoxide) | Asymmetric Catalysis (Asymmetric Hydrogenation) |
| Typical Overall Yield | Moderate to Good | Good to Excellent |
| Enantiomeric Excess (ee) | >98% | Up to 99%[1][4] |
| Number of Synthetic Steps | Typically longer | Typically shorter |
| Key Reagents | Enantiopure starting materials (e.g., serine), organometallic reagents, protecting groups. | Dehydromorpholine precursor, chiral catalyst (e.g., Rh-bisphosphine complex), hydrogen gas. |
| Scalability | Can be challenging due to stoichiometry and purification of intermediates. | Generally more amenable to large-scale synthesis. |
Experimental Protocols
Representative Protocol for Chiral Pool Synthesis via Epoxide Ring-Opening
This protocol is a generalized representation and may require optimization for specific substrates.
Step 1: Synthesis of the Chiral Epoxide (from the corresponding chiral amino acid)
This multi-step process is not detailed here but typically involves protection, reduction, and cyclization of the amino acid.
Step 2: Ring-Opening of the Chiral Epoxide with Ethanolamine
-
To a solution of the chiral epoxide (1.0 eq) in a suitable solvent (e.g., isopropanol) is added ethanolamine (1.5 eq).
-
The reaction mixture is heated to reflux and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding amino alcohol.
Step 3: N-Boc Protection
-
The purified amino alcohol (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane).
-
Triethylamine (1.2 eq) is added, followed by the slow addition of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the final N-Boc protected morpholine derivative.
Representative Protocol for Asymmetric Hydrogenation
This protocol is a generalized representation and requires an inert atmosphere.
Step 1: Synthesis of the Dehydromorpholine Precursor
The synthesis of the dehydromorpholine precursor can be achieved through various methods, often involving the cyclization of an appropriately substituted amino alcohol.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, a pressure-resistant vial is charged with the dehydromorpholine precursor (1.0 eq) and a rhodium-bisphosphine catalyst (e.g., [Rh(COD)₂(chiral ligand)]BF₄, 0.5-2 mol%).
-
A degassed solvent (e.g., methanol or dichloromethane) is added.
-
The vial is sealed and placed in an autoclave.
-
The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-50 atm).
-
The reaction is stirred at a specific temperature (e.g., room temperature to 50 °C) for 12-24 hours.
-
After the reaction is complete, the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the enantiomerically enriched morpholine derivative. The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion: Selecting the Optimal Synthetic Strategy
The choice between a chiral pool synthesis and an asymmetric catalytic approach for the preparation of (R)- and (S)-tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate depends on several factors, including the desired scale of the synthesis, cost considerations, and available expertise.
-
For small-scale synthesis in a research setting , where high enantiopurity is paramount and the cost of starting materials is less of a concern, the chiral pool approach offers a reliable and straightforward route to the desired enantiomer.
-
For large-scale production in an industrial setting , where efficiency, atom economy, and the ability to access both enantiomers from a common intermediate are critical, asymmetric catalysis via hydrogenation is often the more advantageous strategy.
Ultimately, both methodologies represent powerful tools in the synthetic chemist's arsenal for accessing these valuable chiral building blocks. The detailed comparison provided in this guide is intended to aid researchers in making an informed decision based on the specific requirements of their drug discovery and development programs.
References
-
Chiral Pool. (n.d.). In CHEM 6352 Organic Reactions & Synthesis. Retrieved from [Link]
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link]
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. [Link]
-
Concellón, J. M., & Concellón, C. (2009). Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. The Journal of Organic Chemistry, 74(18), 7013–7022. [Link]
-
Kim, H., & Livinghouse, T. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 951. [Link]
-
Baran, P. S. (n.d.). Creativity from the Chiral Pool: Amino Acids. Baran Lab. Retrieved from [Link]
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A Comparative Guide to Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate and its Hydroxymethyl Analog for Drug Discovery Applications
Introduction
In the landscape of modern medicinal chemistry, the morpholine heterocycle stands out as a "privileged structure."[1][2][3] Its frequent appearance in approved drugs and clinical candidates is a testament to its favorable physicochemical and metabolic properties. The morpholine scaffold can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a versatile three-dimensional framework for interacting with biological targets.[1][4] Within the vast library of morpholine-based building blocks, N-Boc protected derivatives are particularly valuable for their stability and synthetic utility.
This guide provides an in-depth, objective comparison of two closely related yet distinct building blocks: Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate and its direct lower homolog, Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate . The choice between these two analogs—differing by a single methylene (-CH₂) unit—can have profound implications for a drug candidate's structure-activity relationship (SAR), potency, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This analysis is designed for researchers, scientists, and drug development professionals to make informed decisions when selecting scaffolds for their synthetic and discovery programs.
Part 1: Structural and Physicochemical Comparison
The fundamental difference between the two molecules is the length of the carbon chain connecting the primary alcohol to the morpholine ring. The hydroxyethyl analog possesses a two-carbon linker, while the hydroxymethyl analog has a one-carbon linker. This seemingly minor structural alteration leads to notable differences in their physical and chemical properties.
Caption: 2D structures of the hydroxyethyl analog (left) and the hydroxymethyl analog (right).
This structural variance directly impacts key physicochemical parameters that are critical for drug design, such as molecular weight, lipophilicity (logP), and polarity.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Data Source(s) |
| Molecular Formula | C₁₁H₂₁NO₄ | C₁₀H₁₉NO₄ | [5][6] |
| Molecular Weight | 231.29 g/mol | 217.26 g/mol | [5][6][7][8] |
| CAS Number | 913642-78-1 (racemate) | 135065-69-9 (racemate) | [5][6] |
| Appearance | Not specified | White powder or colorless oil | [7][8] |
| Melting Point | Not specified | 59-62 °C | [7][9] |
| Boiling Point | Not specified | ~321 °C (Predicted) | [7] |
| XLogP3 (Predicted) | 0.5 | 0.1 | [5][6] |
| Topological Polar Surface Area | 59 Ų | 59 Ų | [5][6] |
| Solubility | Not specified | Slightly soluble in water | [9] |
Expert Analysis of Physicochemical Differences:
The addition of a single methylene group in the hydroxyethyl analog results in a predictable increase in molecular weight and lipophilicity (as indicated by the higher predicted XLogP3 value). While the Topological Polar Surface Area (TPSA) remains identical, the increased alkyl character of the hydroxyethyl analog can subtly alter its interactions with biological macromolecules and solvent molecules. This increased lipophilicity might enhance membrane permeability but could also lead to lower aqueous solubility or increased non-specific binding.[10][11] Conversely, the more compact hydroxymethyl analog offers a slightly more polar profile, which could be advantageous for improving solubility.
Part 2: Synthesis and Reactivity
Plausible Synthetic Workflow
Both molecules are typically synthesized from chiral amino alcohol precursors. The morpholine ring is constructed, followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group. The key to synthesizing either analog lies in the selection of the starting material. An operationally simple synthesis starting from epichlorohydrin and the appropriate amino alcohol has been developed, which avoids chromatography and allows for high throughput.[12]
Caption: Generalized synthetic workflow for N-Boc-2-substituted morpholines.
Causality Behind Experimental Choices: The use of enantiomerically pure starting materials like (S)-epichlorohydrin or specific amino alcohols is crucial for controlling the stereochemistry of the final product, which is paramount in drug development.[12][13] The Boc protecting group is selected for its robustness under various reaction conditions (e.g., basic, nucleophilic) while allowing for facile removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), ensuring orthogonality in multi-step syntheses.
Comparative Reactivity:
The primary alcohol is the key functional handle in both molecules. It can undergo a range of transformations, including:
-
Oxidation: to form the corresponding aldehyde or carboxylic acid.
-
Esterification/Etherification: to attach linkers, payloads, or other functional groups.
-
Mesylation/Tosylation: to be converted into a good leaving group for subsequent nucleophilic substitution.
The one-carbon difference in the side chain can influence the reactivity and utility of this hydroxyl group. The hydroxyethyl group provides greater conformational flexibility and places the terminal oxygen further from the steric bulk of the morpholine ring. This can be advantageous in enzymatic reactions or when attaching large moieties where steric hindrance might be a concern. The hydroxymethyl group, being more constrained, offers a more rigid presentation of the hydroxyl functionality, which could be ideal for precise positioning within a tight binding pocket.
Part 3: Application in Drug Discovery & Development
The choice between these two building blocks is a strategic decision in a drug discovery campaign, directly impacting SAR and ADME properties.
-
Scaffolding and SAR: The morpholine ring itself often serves as a central scaffold to orient substituents in the correct vector towards their binding targets. The hydroxymethyl analog is explicitly used to prepare inhibitors of Checkpoint kinase 1.[7] The difference between a -CH₂OH and a -CH₂CH₂OH side chain can be critical. This one-atom change in linker length can determine whether a key hydrogen bond can be formed with a target protein. Therefore, screening both analogs in parallel is a common and effective strategy in lead optimization to probe the spatial requirements of a binding pocket.
-
Impact on ADME Properties: The length of an alkyl chain is known to influence a molecule's pharmacokinetic properties.[10][14]
-
Solubility & Permeability: The slightly higher lipophilicity of the hydroxyethyl analog may improve its ability to cross cell membranes but could decrease its aqueous solubility. The hydroxymethyl analog might offer a better balance for oral absorption where both solubility and permeability are crucial.
-
Metabolism: The additional methylene group provides an extra potential site for metabolic oxidation by Cytochrome P450 enzymes. This could alter the metabolic stability and clearance rate of the final drug molecule.
-
Flexibility and Target Binding: Increased chain length leads to greater conformational flexibility.[14] This can be beneficial, allowing the molecule to adopt an optimal conformation for binding (an "induced fit"). However, it can also come at an entropic cost, potentially lowering binding affinity. The more rigid hydroxymethyl analog has less conformational penalty to pay upon binding.
-
Part 4: Experimental Protocols
To ensure the quality and validate the identity of these building blocks, standardized analytical protocols are essential.
Protocol 1: General Procedure for Characterization and Purity Assessment
This protocol outlines a workflow for verifying the structure and determining the chemical and chiral purity of either morpholine derivative.
Caption: Workflow for analytical characterization of morpholine building blocks.
1. High-Performance Liquid Chromatography (HPLC) for Purity [15][16]
-
Objective: To determine chemical purity (via Reversed-Phase) and enantiomeric purity (via Chiral HPLC).
-
Instrumentation: HPLC system with a UV detector.
-
A) Reversed-Phase (RP-HPLC) for Chemical Purity:
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Gradient elution using A: 0.1% TFA in Water and B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure: Dissolve ~1 mg of the compound in 1 mL of a 50:50 Water:Acetonitrile mixture. Inject 10 µL. Purity is calculated based on the area percentage of the main peak.
-
-
B) Chiral HPLC for Enantiomeric Purity: [17][18]
-
Column: A suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak AD-H).
-
Mobile Phase: Isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Procedure: Dissolve ~1 mg of the compound in 1 mL of the mobile phase. Inject 10 µL. The enantiomeric excess (ee%) is calculated from the relative peak areas of the two enantiomers.
-
2. NMR Spectroscopy for Structural Confirmation [15][19]
-
Objective: To confirm the chemical structure and integrity of the molecule.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Procedure:
-
Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum. The spectrum should show characteristic peaks for the Boc group (~1.4 ppm, 9H singlet), the morpholine ring protons (complex multiplets, ~2.5-4.0 ppm), and the hydroxymethyl/ethyl side chain protons. The integration of these signals should correspond to the expected number of protons.
-
Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.
-
3. Mass Spectrometry (MS) for Molecular Weight Verification [16]
-
Objective: To confirm the molecular weight of the compound.
-
Instrumentation: Mass spectrometer with an ESI (Electrospray Ionization) source.
-
Procedure: Prepare a dilute solution (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. Infuse the sample into the mass spectrometer. The resulting spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
-
Expected [M+H]⁺ for C₁₁H₂₁NO₄: ~232.15
-
Expected [M+H]⁺ for C₁₀H₁₉NO₄: ~218.13
-
Conclusion and Recommendations
Both This compound and Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate are high-value building blocks for drug discovery. The choice between them is not arbitrary but a strategic decision based on the specific goals of a research program.
-
Choose the hydroxymethyl analog when:
-
A more compact and rigid scaffold is required.
-
Higher aqueous solubility is a primary objective.
-
The target's binding site is sterically constrained.
-
-
Choose the hydroxyethyl analog when:
-
A more flexible linker is needed to access a specific region of a binding pocket.
-
Slightly increased lipophilicity is desired to enhance membrane permeability.
-
Probing the SAR effects of linker length is a key part of the optimization strategy.
-
As a best practice, it is often prudent to synthesize and evaluate compounds derived from both building blocks during the lead optimization phase. This parallel approach provides a more comprehensive understanding of the SAR and allows for the empirical selection of the homolog that imparts the best overall profile of potency, selectivity, and drug-like properties.
References
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Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews. [Link]
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Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Organic Chemistry: Current Research. [Link]
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Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]
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Kourounakis, A. P., et al. (2019). Contribution of the morpholine scaffold on the activity of morpholine-containing bioactives. ResearchGate. [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
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ChemBK. (2024). 2-(Hydroxymethyl)morpholine-4-carboxylic acid (R)-tert-butyl ester. ChemBK. [Link]
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PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]
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Bak, A., et al. (2013). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Sriram, M., et al. (2021). Expanding Complex Morpholines Using Systematic Chemical Diversity. National Institutes of Health. [Link]
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MOLBASE. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. MOLBASE. [Link]
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Wang, D., et al. (2016). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health. [Link]
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PubChem. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]
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Chandupatla, R., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters. [Link]
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Patsnap. How Alkyls Influence Medicinal Chemistry Developments? Patsnap. [Link]
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Wu, H., et al. (2016). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. National Institutes of Health. [Link]
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Zhang, T., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
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Patsnap. Alkyl Chain Length Impact on Chemical Properties. Patsnap. [Link]
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Creative Biostructure. High-Resolution NMR for Complex Molecule Analysis. Creative Biostructure. [Link]
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ChemBK. (2S)-2-hydroxymethyl-morpholine-4-carboxylic acid tert-butyl ester. ChemBK. [Link]
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Su, Y., et al. (2023). The role of alkyl chain length in the melt and solution crystallization of paliperidone aliphatic prodrugs. National Institutes of Health. [Link]
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Sisk, E. J., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. [Link]
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Gao, L., et al. (2017). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Institutes of Health. [Link]
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SPECIFIC POLYMERS. HPLC, a modular technique that complements NMR. SPECIFIC POLYMERS. [Link]
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Campos, S., et al. (2021). Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. [Link]
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Kumar, R., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]
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Tarver, J. E., et al. (1998). Effect of alkyl chain length and degree of substitution on the complexation of sulfoalkyl ether beta-cyclodextrins with steroids. PubMed. [Link]
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Morita, Y., et al. (2021). Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. MATEC Web of Conferences. [Link]
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Nurnabi, M., & Ismail, M. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]
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Weng, W. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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A Senior Scientist's Guide to the Certificate of Analysis: N-Boc-2-(2-hydroxyethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the integrity of starting materials is paramount. The Certificate of Analysis (CoA) for a building block like N-Boc-2-(2-hydroxyethyl)morpholine is not merely a formality; it is the foundational document that underpins the reliability and reproducibility of your synthetic endeavors. This guide provides an in-depth comparison of the critical quality attributes of commercial N-Boc-2-(2-hydroxyethyl)morpholine, contrasts it with a key alternative, and offers detailed experimental protocols to empower you to validate these crucial parameters in your own laboratory.
The Pivotal Role of N-Boc-2-(2-hydroxyethyl)morpholine in Synthesis
N-Boc-2-(2-hydroxyethyl)morpholine serves as a versatile chiral building block in the synthesis of complex molecules, particularly in the development of novel therapeutics. The morpholine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. The N-Boc protecting group offers robust protection of the morpholine nitrogen under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, making it an ideal choice for multi-step syntheses. The 2-(2-hydroxyethyl) substituent provides a convenient handle for further functionalization, enabling the construction of diverse molecular architectures.
Deconstructing the Certificate of Analysis: A Comparative Overview
A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. While the format may vary between suppliers, a comprehensive CoA for a high-purity chemical like N-Boc-2-(2-hydroxyethyl)morpholine should include the following key analytical tests. Below, we present a representative CoA and compare the typical specifications with those of a common, unprotected alternative, N-(2-Hydroxyethyl)morpholine.
Table 1: Comparative Certificate of Analysis
| Parameter | Test Method | N-Boc-2-(2-hydroxyethyl)morpholine Specification | N-(2-Hydroxyethyl)morpholine Specification | Significance in Your Research |
| Appearance | Visual | Colorless to light yellow liquid | Colorless to pale yellow liquid | A visual check can indicate gross contamination or degradation. |
| Identity | FTIR | Conforms to structure | Conforms to Structure | Confirms the presence of key functional groups and the overall molecular fingerprint. |
| Identity | ¹H NMR | Conforms to structure | Conforms to structure | Provides detailed structural confirmation and can reveal the presence of impurities. |
| Purity (Assay) | HPLC | ≥ 98.0% | ≥ 99.0% (by GC) | The Boc-protected version often has slightly lower purity specifications due to potential side products during synthesis. Higher purity of the unprotected amine is critical as it's often used in later stages. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Data not always provided, but typically ≤ 0.5% | Water can interfere with many chemical reactions, especially those involving water-sensitive reagents. |
| Residual Solvents | GC-MS | Meets USP <467> requirements | Meets USP <467> requirements | Residual solvents from the manufacturing process can be toxic or interfere with subsequent reactions. |
| Heavy Metals | ICP-MS/AAS | ≤ 10 ppm | ≤ 10 ppm | Heavy metal contamination can be toxic and may poison catalysts in downstream reactions. |
Note: The specifications for N-(2-Hydroxyethyl)morpholine are based on typical data sheets and may vary between suppliers.[1][2][3]
The primary distinction lies in the presence of the tert-butyloxycarbonyl (Boc) protecting group. This group is crucial for selectively reacting other parts of the molecule without affecting the morpholine nitrogen. The choice between the protected and unprotected form depends entirely on the synthetic strategy.
Head-to-Head: N-Boc-2-(2-hydroxyethyl)morpholine vs. N-(2-Hydroxyethyl)morpholine
The decision to use the Boc-protected or the unprotected morpholine derivative is a critical one, driven by the specific requirements of your synthetic route.
Table 2: Performance Comparison in a Synthetic Context
| Feature | N-Boc-2-(2-hydroxyethyl)morpholine | N-(2-Hydroxyethyl)morpholine | Expert Commentary |
| Reactivity of Morpholine Nitrogen | Unreactive due to Boc protection. | Highly nucleophilic secondary amine. | The Boc group effectively masks the nucleophilicity of the nitrogen, allowing for selective reactions at the hydroxyl group. |
| Solubility | Generally more soluble in nonpolar organic solvents. | More soluble in polar and protic solvents. | The lipophilic Boc group increases solubility in solvents like dichloromethane and THF, while the free amine enhances polarity. |
| Synthetic Utility | Ideal for multi-step syntheses where the morpholine nitrogen needs to be protected during transformations at other sites. | Used when direct functionalization of the morpholine nitrogen is desired or in the final deprotection step. | Choosing the wrong starting material can lead to unwanted side reactions and a complex purification process. |
| Cost | Generally more expensive due to the additional synthetic step for Boc protection. | More cost-effective. | For large-scale synthesis, the cost of the starting material can be a significant factor. |
Experimental Protocols for Quality Verification
To ensure the quality of your starting materials, it is often prudent to perform in-house verification of critical parameters. The following are detailed protocols for key analytical tests.
Experimental Workflow for Quality Control
Caption: Workflow for the comprehensive quality control analysis of N-Boc-2-(2-hydroxyethyl)morpholine.
Identity Confirmation by ¹H NMR Spectroscopy
Rationale: ¹H NMR is a powerful technique for unambiguous structural confirmation. The presence of the Boc group is easily identified by a characteristic singlet at approximately 1.46 ppm, integrating to nine protons.[4][5]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of N-Boc-2-(2-hydroxyethyl)morpholine in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Confirm the presence of a singlet at ~1.46 ppm (9H, s, C(CH₃)₃).
-
Analyze the multiplets corresponding to the morpholine and ethyl protons, ensuring their chemical shifts and integrations are consistent with the structure.
-
The spectrum should be free of significant unassigned peaks.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method is typically suitable for N-Boc protected amines.
Protocol:
-
System: HPLC with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase composition.
-
Analysis: Calculate the area percent of the main peak to determine the purity.
Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a highly sensitive and specific method for the identification and quantification of volatile residual solvents from the manufacturing process, as mandated by USP <467>.[6][7][8]
Protocol:
-
System: Headspace GC-MS.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C for 5 min, then ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Headspace Sampler:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Equilibration Time: 15 min
-
-
Mass Spectrometer: Scan range 35-350 amu.
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in a suitable solvent like DMSO.
-
Analysis: Identify and quantify any residual solvents by comparison to a standard solution of known solvents.
Water Content by Karl Fischer Titration
Rationale: Karl Fischer titration is a highly accurate and specific method for determining the water content in a sample.[9][10][11][12]
Protocol:
-
Instrument: Volumetric or coulometric Karl Fischer titrator.
-
Reagent: A suitable Karl Fischer reagent (e.g., Hydranal™-Composite 5).
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water or a water standard.
-
Accurately weigh a suitable amount of the N-Boc-2-(2-hydroxyethyl)morpholine sample and add it to the titration vessel.
-
Titrate the sample until the endpoint is reached.
-
The instrument will automatically calculate the water content.
-
Conclusion
A thorough understanding and, when necessary, verification of the Certificate of Analysis for N-Boc-2-(2-hydroxyethyl)morpholine is a critical, non-negotiable step in ensuring the success of your research and development efforts. By critically evaluating the provided data and understanding the implications of each parameter, you can mitigate risks, improve the reproducibility of your experiments, and ultimately accelerate your path to discovery. This guide serves as a framework for that critical evaluation, empowering you to make informed decisions about the quality of your chemical starting materials.
References
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- Template of Certificate of Analysis. Accessed January 1, 2026.
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A Comparative Guide to the Structural Validation of 4-Boc-2-(2-hydroxyethyl)morpholine Derivatives
For researchers, scientists, and drug development professionals, the morpholine scaffold is a privileged structure, frequently incorporated into bioactive molecules to enhance properties like solubility and metabolic stability. The derivative 4-Boc-2-(2-hydroxyethyl)morpholine, in particular, serves as a versatile building block in medicinal chemistry.[1] However, its synthetic utility is predicated on the unambiguous confirmation of its structure and that of its subsequent derivatives. The presence of a bulky, labile tert-butyloxycarbonyl (Boc) protecting group, coupled with the conformational flexibility of the morpholine ring, introduces specific challenges that demand a multi-faceted analytical approach.
This guide provides an in-depth comparison of the essential analytical techniques required for the robust structural validation of 4-Boc-2-(2-hydroxyethyl)morpholine derivatives. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to ensure the highest degree of scientific integrity in your structural assignments.
The Imperative of a Multi-Technique Approach
Relying on a single analytical method for structure validation is fraught with risk. Isomers, impurities, or unexpected reaction outcomes can lead to misinterpretation. A self-validating system, where orthogonal techniques provide converging evidence, is the gold standard. The logical workflow for validating a new morpholine derivative should be systematic, starting with rapid, high-level checks and progressing to definitive, high-resolution analysis.
Caption: Key HMBC correlations for structural confirmation.
Orthogonal Techniques: Purity and Functional Groups
Chromatography (HPLC/UPLC)
High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the final compound. [2] Causality: NMR and MS are excellent for structure identification but may not detect small amounts of impurities, especially isomers with similar fragmentation patterns and overlapping NMR signals. Chromatography provides a quantitative measure of purity.
Method Considerations:
-
Stationary Phase: A C18 reversed-phase column is a standard starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a modifier like formic acid or trifluoroacetic acid is typically effective.
-
Detection: UV detection is suitable if the derivative contains a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is necessary. Linking the HPLC to a mass spectrometer (LC-MS) is the most powerful combination. [3]
Chiral Chromatography
If the morpholine derivative possesses stereocenters (e.g., substitution at C2, C3, C5, or C6), resolution and analysis of the enantiomers or diastereomers are critical, as biological activity is often stereospecific. [4] Causality: Standard HPLC cannot distinguish between enantiomers. Chiral stationary phases (CSPs) are required to separate these mirror-image isomers. [5]This is a regulatory requirement in drug development. [6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of key functional groups. It is a rapid, complementary technique.
Causality: While NMR provides the structural skeleton, FTIR confirms the bonds that form it. It's a quick check to ensure the expected functional groups are present.
-
Boc Carbonyl (C=O): A strong, sharp absorption band around 1680-1700 cm⁻¹. [7]* Alcohol (O-H): A broad absorption band in the region of 3200-3600 cm⁻¹. [8]* C-O Stretch: Signals in the fingerprint region, typically 1000-1300 cm⁻¹, corresponding to the ether linkage in the morpholine ring and the alcohol. [9][10]
Experimental Protocols
Protocol 1: NMR Sample Preparation & Acquisition
-
Weigh 5-10 mg of the purified derivative.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H spectrum to check concentration and shimming.
-
Acquire ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra using standard instrument parameters. The HMBC experiment should be optimized for a long-range coupling constant (Jⁿ_CH) of around 8 Hz. [11]
Protocol 2: HPLC Purity Assessment (Generic Method)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm (or ELSD/CAD/MS).
-
Sample Prep: Dissolve ~1 mg of compound in 1 mL of 50:50 Water:Acetonitrile.
Conclusion
The structural validation of 4-Boc-2-(2-hydroxyethyl)morpholine derivatives is a non-trivial task that necessitates a rigorous, multi-technique approach. High-resolution mass spectrometry provides the initial molecular formula, but the definitive structural framework can only be built using a comprehensive suite of 1D and 2D NMR experiments. Orthogonal methods like HPLC and FTIR are then crucial to confirm purity and the presence of key functional groups, respectively. By following the logical workflow and cross-validating data between these techniques, researchers can ensure the unequivocal structural assignment of their molecules, a critical step for the integrity of any subsequent research and development.
References
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- PubMed. "1H and 13C NMR spectra of N-substituted morpholines".
- PubMed.
- Advanced NMR techniques for structural characteriz
- ACD/Labs.
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- Phenomenex.
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- ACS Publications. "Direct Air Capture: Recyclability and Exceptional CO2 Uptake Using a Superbase".
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A Senior Application Scientist's Guide to Alternative Protecting Groups for 2-(2-hydroxyethyl)morpholine
In the multi-step synthesis of pharmaceutical agents and complex organic molecules, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. 2-(2-hydroxyethyl)morpholine is a valuable building block, incorporating both a nucleophilic secondary alcohol and a basic tertiary amine. While the tertiary morpholine nitrogen is less reactive than a primary or secondary amine, its presence necessitates a careful and deliberate choice of a protecting group for the hydroxyl moiety to prevent unwanted side reactions such as quaternization.
This guide provides an in-depth comparison of viable protecting groups for the primary alcohol of 2-(2-hydroxyethyl)morpholine. We move beyond a simple catalog of options to discuss the underlying chemical principles, offering field-proven insights to guide your selection process. The focus is on balancing stability, orthogonality, and ease of application to ensure your synthetic strategy is both robust and efficient.
Comparative Analysis of Key Protecting Groups
The ideal protecting group for 2-(2-hydroxyethyl)morpholine should be installed selectively on the oxygen atom in high yield, remain inert during subsequent transformations, and be removed under conditions that leave the rest of the molecule, including the morpholine ring, intact.[1] The choice is therefore dictated by the overall synthetic route.[2]
Here, we compare four major classes of protecting groups: Silyl Ethers, Benzyl Ethers, Acetals, and Esters.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability Profile & Key Considerations |
| Silyl Ethers | ||||
| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl, Imidazole, DMF | TBAF, THF; or mild acid (e.g., AcOH, CSA)[3][4] | Advantages: Excellent stability to basic conditions, organometallics, and many oxidizing/reducing agents.[5] High selectivity for primary alcohols.[5] Disadvantages: Labile to fluoride ions and acidic conditions.[6] |
| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole, DMF; or TIPS-OTf, 2,6-lutidine | TBAF, THF; or acid (more stable than TBDMS)[7] | Advantages: Greater steric bulk provides enhanced stability to acid-catalyzed hydrolysis compared to TBDMS.[8][9] Disadvantages: More challenging to remove due to increased stability. |
| Benzyl Ethers | ||||
| Benzyl | Bn | NaH, then BnBr, THF/DMF[10] | H₂, Pd/C (Hydrogenolysis)[10][11]; or strong acid (e.g., BBr₃) | Advantages: Extremely robust and stable across a wide pH range and to most redox and organometallic reagents.[11] Deprotection by hydrogenolysis is a very mild and orthogonal method.[12] Disadvantages: Hydrogenolysis is incompatible with other reducible groups like alkenes or alkynes.[13] Potential for N-quaternization of the morpholine ring if conditions are not controlled. |
| p-Methoxybenzyl | PMB | NaH, then PMB-Cl, THF/DMF | Oxidative cleavage (DDQ, CAN)[14]; or H₂, Pd/C; or strong acid | Advantages: Offers an additional orthogonal deprotection pathway (oxidative cleavage) not available to the standard Bn group.[14] Disadvantages: Shares the same potential for N-alkylation and incompatibility with reducible groups as Bn ethers. |
| Acetals | ||||
| Tetrahydropyranyl | THP | 3,4-Dihydropyran (DHP), cat. acid (e.g., PTSA), DCM[15] | Mild aqueous acid (e.g., AcOH/H₂O, PPTS/EtOH)[15][16] | Advantages: Inexpensive reagents and easy to install. Stable to strongly basic conditions, hydrides, and organometallics.[16][17] Disadvantages: Creates a new stereocenter, leading to diastereomers which can complicate NMR analysis and purification.[15][16] Highly acid-labile. |
| Esters | ||||
| Pivaloyl | Piv | Pivaloyl chloride, Pyridine or Et₃N, DMAP, DCM | Saponification (e.g., K₂CO₃/MeOH, LiOH/THF-H₂O)[18] | Advantages: Stable to acidic conditions and catalytic hydrogenolysis.[11][18] The steric bulk of the pivaloyl group enhances stability compared to simpler esters like acetate.[7] Disadvantages: Labile to basic and nucleophilic conditions. |
Experimental Workflows and Methodologies
A theoretical comparison is incomplete without practical, validated protocols. Here, we detail the application of three distinct and orthogonal protecting groups—TBDMS, Benzyl, and THP—to 2-(2-hydroxyethyl)morpholine.
TBDMS Protection: The Silyl Ether Route
The tert-butyldimethylsilyl (TBDMS) group is a workhorse for alcohol protection due to its balanced stability and predictable reactivity.[5] Its installation is selective for the primary hydroxyl group, as O-silylation is kinetically favored over N-silylation of the tertiary morpholine nitrogen.
Caption: Workflow for TBDMS protection and subsequent deprotection.
-
Setup: To a solution of 2-(2-hydroxyethyl)morpholine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq). Stir the mixture under an inert atmosphere (N₂ or Ar) at room temperature until all solids dissolve.
-
Silylation: Cool the solution to 0 °C in an ice bath. Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) in DMF dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the TBDMS ether.
-
Causality: Imidazole serves a dual role: it acts as a mild base to scavenge the HCl byproduct and, more importantly, as a catalyst by forming a highly reactive silyl-imidazolium intermediate, which accelerates the silylation of the alcohol.[3]
-
Setup: Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cleavage: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise.
-
Reaction: Stir at room temperature for 1-3 hours, monitoring by TLC.[19]
-
Workup & Purification: Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography if necessary.
-
Causality: The exceptional strength of the Silicon-Fluoride bond (Si-F) is the thermodynamic driving force for this deprotection.[6][9] Fluoride ion attacks the silicon atom, leading to the cleavage of the Si-O bond.
Benzyl Protection: The Robust, Orthogonal Ether
The benzyl (Bn) group offers excellent stability to a wide range of acidic, basic, and redox conditions, making it ideal for multi-step syntheses.[11] Its removal via catalytic hydrogenolysis is a key orthogonal strategy, as it proceeds under neutral conditions that do not affect most other protecting groups.[10]
Caption: Workflow for Benzyl protection and hydrogenolytic deprotection.
-
Setup: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Alkoxide Formation: Slowly add a solution of 2-(2-hydroxyethyl)morpholine (1.0 eq) in anhydrous THF. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Alkylation: Cool the mixture back to 0 °C. Add benzyl bromide (BnBr, 1.1 eq) dropwise. Caution: Benzyl bromide is a lachrymator.
-
Reaction: Stir at room temperature overnight. Monitor by TLC.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form a sodium alkoxide.[10] This highly nucleophilic alkoxide then displaces the bromide from benzyl bromide in a classic Sₙ2 reaction. Performing the reaction in two distinct steps (deprotonation then alkylation) maximizes the rate of O-alkylation over potential N-quaternization.
-
Setup: Dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent like ethanol (EtOH) or methanol (MeOH).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a positive pressure of H₂ (e.g., using a balloon). Stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate to yield the deprotected alcohol.[11]
-
Causality: The palladium catalyst facilitates the oxidative addition into the C-O bond of the benzyl ether, followed by reductive cleavage with hydrogen to release the free alcohol and toluene as a byproduct.[8]
THP Protection: The Acid-Labile Acetal
The tetrahydropyranyl (THP) group is a classic, inexpensive choice for alcohol protection. It forms an acetal that is stable to bases and nucleophiles but is readily cleaved under mild acidic conditions.[17][20]
Caption: Workflow for THP protection and acidic deprotection.
-
Setup: Dissolve 2-(2-hydroxyethyl)morpholine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Reaction: Add 3,4-dihydro-2H-pyran (DHP, 1.2 eq), followed by a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.02 eq).
-
Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor by TLC.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
-
Causality: The acid catalyst protonates the double bond of DHP, forming a resonance-stabilized oxocarbenium ion.[15] This potent electrophile is then attacked by the hydroxyl group of the substrate to form the THP ether (an acetal).
-
Setup: Dissolve the THP-protected substrate in a 3:1:1 mixture of THF:acetic acid:water.
-
Reaction: Stir the solution at room temperature or warm gently to 40-45 °C. The reaction is typically complete within a few hours.[16]
-
Workup: Carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to afford the deprotected alcohol.
-
Causality: This is a classic acetal hydrolysis. The acidic medium protonates one of the ether oxygens, leading to the elimination of the alcohol and formation of the same resonance-stabilized oxocarbenium ion intermediate, which is then trapped by water to ultimately yield 5-hydroxypentanal and the desired deprotected alcohol.[15]
Conclusion and Strategic Recommendations
The selection of a protecting group is not a one-size-fits-all decision but a strategic choice informed by the entire synthetic plan.
-
For syntheses involving basic conditions, organometallic reagents, or non-hydrogenolytic reductions , a TBDMS group is an excellent first choice due to its robustness and ease of handling.
-
When planning to use fluoride-sensitive reagents or acidic conditions , a Benzyl (Bn) ether provides a highly stable and orthogonal alternative. It is the protecting group of choice when subsequent steps involve catalytic hydrogenation for other purposes, as deprotection can occur concurrently.
-
If the synthetic route avoids acidic conditions and requires a cheap, easily removable group that is stable to bases, the THP ether is a viable, albeit less elegant, option due to the formation of diastereomers.
By understanding the distinct stability profiles and the chemical logic behind the protection and deprotection protocols, researchers can confidently select the optimal protecting group to navigate the synthetic challenges posed by multifunctional molecules like 2-(2-hydroxyethyl)morpholine.
References
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
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Baran, P. S. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Classics in Total Synthesis II (pp. 315-318). Retrieved from [Link]
-
Fiveable. (n.d.). Deprotection Definition. Organic Chemistry Key Term. Retrieved from [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups. Organic Chemistry II. Retrieved from [Link]
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Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
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Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
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ResearchGate. (n.d.). ORGANIC SYNTHESIS. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Myers, A. (n.d.). Protective Groups: Orthogonal Sets of Protecting Groups. Harvard University. Retrieved from [Link]
-
SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free?. Retrieved from [Link]
-
Kocienski, P. J. (n.d.). 3.6 N,O-Acetals for the Protection of 1,2- and 1,3-Amino Alcohols. In Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Chem-Station. (2014, March 8). Silyl Protective Groups. Retrieved from [Link]
-
SynArchive. (n.d.). Protection of Alcohol by Silyl ether. Retrieved from [Link]
-
SynArchive. (n.d.). Protection of Alcohol by Ether. Retrieved from [Link]
-
Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]
-
Kamal, A., & Dastagiri, D. (2005). A Convenient Method for the Selective Esterification of Amino-Alcohols. Synthetic Communications, 35(10), 1339-1344. Retrieved from [Link]
-
Accounts of Chemical Research. (n.d.). New amino-protecting groups in organic synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective protection and deprotection of alcohols and amines. Retrieved from [Link]
-
Reddit. (2023, February 8). Selective protection of alcohol over amine. r/Chempros. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (CAS: 913642-78-1). As a trusted partner in your research, we believe that providing robust safety and handling information is paramount. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the causality behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.
Core Principle: Hazard-Based Waste Management
The foundation of any chemical disposal procedure is a thorough understanding of the substance's hazards. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate its handling and disposal.[1] The primary directive for its disposal is P501, which mandates disposal in accordance with all applicable local, regional, and national regulations.[1] This inherently classifies it as a regulated chemical waste.
The logic is straightforward: a compound known to cause skin, eye, and respiratory irritation cannot be treated as common refuse or disposed of via sanitary sewer systems.[2][3] Doing so would pose a risk to environmental and public health. Therefore, every step that follows is designed to mitigate these identified risks.
Table 1: Hazard Profile and Disposal Implications
| GHS Hazard Code | Hazard Statement | Causality for Disposal Protocol |
| H315 | Causes skin irritation[1] | Requires handling with chemical-resistant gloves. All contaminated materials (e.g., gloves, weigh boats, paper towels) must be disposed of as hazardous waste. |
| H319 | Causes serious eye irritation[1] | Mandates the use of safety goggles or a face shield. Prohibits disposal in sinks where splashing could occur. |
| H335 | May cause respiratory irritation[1] | All handling and aliquoting of waste should be performed in a certified chemical fume hood to prevent inhalation of any aerosols or vapors. |
| P501 | Dispose of contents/container to an approved waste disposal plant[1] | This is the overarching mandate. The chemical must enter a formal hazardous waste stream managed by your institution's Environmental Health & Safety (EHS) department. |
Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any waste consolidation or disposal procedure, ensure you are wearing the appropriate PPE. The choice of PPE is a direct response to the hazards identified in Table 1.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). If you are handling larger quantities or there is a risk of immersion, consider heavier-duty gloves.
-
Eye Protection: ANSI-rated safety goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing.
-
Body Protection: A standard laboratory coat is required to protect against incidental skin contact.
-
Work Area: All waste handling and consolidation must occur within a certified chemical fume hood to manage respiratory risks.
Step-by-Step Disposal Protocol
This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and self-validating.
Step 1: Waste Characterization & Segregation
The first crucial step is to correctly characterize the waste. All laboratory chemical waste must be treated as hazardous unless explicitly confirmed otherwise by your institution's safety office.[4]
-
Unused Reagent: If you have an expired or unwanted container of the pure compound, it is considered hazardous waste.
-
Contaminated Materials: Any items that have come into direct contact with the compound are also hazardous waste. This includes:
-
Reaction mixtures containing the compound.
-
Solvent rinses from glassware.
-
Spill cleanup materials (absorbents, wipes).[4]
-
Contaminated gloves, weigh paper, and pipette tips.
-
-
Segregation Principle: Do not mix this waste stream with other, incompatible waste types. For instance, do not mix morpholine derivatives with strong oxidizing agents or strong acids.[2][5] While this specific compound is not highly reactive, it is a best practice to keep waste streams separate to prevent unforeseen reactions.
Step 2: Container Selection and Management
The integrity of your waste container is critical for preventing leaks and ensuring safe transport.
-
Compatibility: The container must be made of a material compatible with the chemical waste. The original manufacturer's container is often the best choice for unused products.[4] For liquid waste mixtures, high-density polyethylene (HDPE) containers are a reliable option.
-
Condition: The container must be in good condition, free of cracks or leaks, with a secure, screw-top lid.[4] Beakers or flasks covered with stoppers or paraffin film are not acceptable for waste storage.[6]
-
Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion and prevent spills.
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and a cornerstone of laboratory safety.[7] It communicates the container's contents and hazards to all personnel and waste handlers.
-
Mandatory Wording: The container must be clearly marked with the words "Hazardous Waste ".[6][7]
-
Contents: List all chemical constituents by their full, spelled-out names.[6] Do not use abbreviations or chemical structures. For our topic compound, you would write: "this compound". If it is in a solvent, list the solvent as well (e.g., "Methanol").
-
Hazard Identification: The label must indicate the specific hazards. This can be done by checking boxes (e.g., "Irritant") or by affixing GHS pictograms.[7]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated location at or near the point of generation.[7][8]
-
Location: The SAA must be a designated secondary containment tray within your laboratory. It should not be a common area or a different room.[8]
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[6][8]
-
Quantity Limits: Be aware of your institution's and region's quantity limits for SAAs. A common limit is 55 gallons of total hazardous waste.[4][7]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for proper waste management up to the point of collection.
-
Contact EHS: Once your waste container is full or you have no further need to accumulate this waste stream, contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup.[8]
-
Do Not:
-
Pour this chemical down the drain.[2]
-
Allow it to evaporate in the fume hood.
-
Place it in regular or biohazard trash.
-
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the lab immediately.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact EHS.
-
Don PPE: For a small, manageable spill, don the appropriate PPE as described in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[2]
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent and/or soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
Visualized Disposal Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of this compound and its associated waste.
Caption: Decision workflow for compliant chemical waste disposal.
Conclusion
The proper disposal of this compound is not merely a suggestion but a critical component of safe and ethical research. By understanding the compound's inherent hazards—skin, eye, and respiratory irritation—we can logically derive the necessary handling, containment, and disposal procedures. Adherence to this guide, in conjunction with your institution's specific policies, ensures regulatory compliance, protects you and your colleagues, and demonstrates a commitment to environmental stewardship. Always consult your EHS department for any specific questions or concerns.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. ACS. [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. University of Pennsylvania. [Link]
-
Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. MLO. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. VUMC. [Link]
-
McNeese State University. Chemical and Hazardous Waste Management and Disposal Policy. McNeese State University. [Link]
-
MsdsDigital.com. Morpholine SDS. MsdsDigital.com. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine. NJ.gov. [Link]
-
Carl ROTH. Safety Data Sheet: Morpholine. Carl ROTH. [Link]
Sources
- 1. This compound | C11H21NO4 | CID 44182317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. vumc.org [vumc.org]
- 5. fishersci.com [fishersci.com]
- 6. mcneese.edu [mcneese.edu]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
Comprehensive Safety and Handling Guide: Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS No. 913642-78-1). As a substituted morpholine derivative, understanding its specific hazard profile is critical for ensuring laboratory safety and experimental integrity. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and field-proven best practices.
Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards. A thorough risk assessment should be conducted before any handling, considering the scale of the experiment and the potential for exposure.
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled.
While specific toxicity data for this compound is limited, the morpholine scaffold is known to be corrosive and can cause burns. Therefore, treating this compound with a high degree of caution is imperative.
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to mitigate the risks of exposure through dermal contact, inhalation, and eye contact. The following table summarizes the minimum required PPE.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Hand Protection | Nitrile or neoprene gloves (tested to EN 374 standard) | Double-gloving is recommended, especially for prolonged handling or when working with larger quantities. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves in accordance with laboratory procedures. |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A full face shield is required when there is a splash hazard. | Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes to prevent vapor or splash entry. |
| Skin and Body Protection | A lab coat is mandatory. For larger quantities or procedures with a high splash risk, a chemical-resistant apron and impervious clothing should be worn. | Clothing should be flame-retardant if flammable solvents are in use. Contaminated clothing must be removed immediately and decontaminated before reuse. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient or for spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary. | This prevents the inhalation of any vapors or aerosols that may be generated, directly addressing the respiratory irritation hazard. |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is crucial for minimizing exposure and preventing accidents. The following diagram outlines the key steps for safely handling this compound.
Caption: Safe handling workflow for this compound.
Step-by-Step Protocol:
-
Preparation:
-
Always work within a certified chemical fume hood to mitigate inhalation risks.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Prepare a spill kit appropriate for the quantity of material being handled. This should include an inert absorbent material like vermiculite or sand.
-
-
Handling:
-
Before handling, wash hands and don all required PPE as detailed in the table above.
-
When weighing or transferring the material, do so carefully to avoid generating dust or aerosols.
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
-
-
Post-Handling and Cleanup:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Remove PPE carefully, avoiding contact with the outer surfaces of gloves and lab coats.
-
Wash hands thoroughly with soap and water after completing work and removing PPE.
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Type | Immediate First Aid Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention. |
| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms develop or persist, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. |
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to contain vapors.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Waste Disposal Plan
Proper disposal is a crucial final step in the chemical handling lifecycle.
-
Chemical Waste: Unused or contaminated this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, paper towels, and absorbent materials from spills, must be collected in a sealed, labeled hazardous waste container.
-
Regulatory Compliance: All chemical waste must be handled and disposed of in strict accordance with local, regional, and national environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup by a licensed waste disposal service.
References
-
PubChem. This compound. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/44182317]([Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
